3-Allyl-4-methoxybenzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-3-prop-2-enylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-3-4-10-7-9(8-12)5-6-11(10)13-2/h3,5-8H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXMYFVAWMPGAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589697 | |
| Record name | 4-Methoxy-3-(prop-2-en-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67483-48-1 | |
| Record name | 4-Methoxy-3-(prop-2-en-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Allyl-Substituted Methoxybenzaldehydes from Vanillin
This guide provides a comprehensive technical overview for the synthesis of allyl-substituted methoxybenzaldehydes, utilizing vanillin as a renewable, bio-based starting material. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and analyze the critical parameters that govern the success of this synthetic sequence. The primary focus will be on the well-established two-step pathway involving O-allylation followed by a thermal Claisen rearrangement, a powerful method for carbon-carbon bond formation on an aromatic ring.
Strategic Overview: A Two-Step Transformation
The conversion of vanillin (4-hydroxy-3-methoxybenzaldehyde) to its ortho-allyl derivative is a classic demonstration of aromatic functionalization. The overall strategy hinges on two sequential reactions:
-
Williamson Ether Synthesis: The phenolic hydroxyl group of vanillin is first converted to an allyl ether. This step leverages the nucleophilicity of the phenoxide ion to displace a halide from allyl bromide.
-
Claisen Rearrangement: The resulting aryl allyl ether undergoes a thermal[1][1]-sigmatropic rearrangement. This intramolecular, pericyclic reaction relocates the allyl group from the ether oxygen to the ortho position on the benzene ring, yielding the final product.[1][2][3]
This synthetic workflow is depicted below:
Caption: Overall workflow for the synthesis of 5-allyl-4-hydroxy-3-methoxybenzaldehyde from vanillin.
Part 1: O-Allylation of Vanillin to 4-Allyloxy-3-methoxybenzaldehyde
The initial step involves the formation of an allyl ether via the Williamson ether synthesis. This reaction proceeds by deprotonating the phenolic hydroxyl group of vanillin to form a more nucleophilic phenoxide, which then attacks the electrophilic allyl bromide.
Causality Behind Experimental Choices:
-
Base: A mild base such as potassium carbonate (K₂CO₃) is typically sufficient to deprotonate the acidic phenol (pKa ≈ 7.4) without causing unwanted side reactions with the aldehyde functionality. Stronger bases like sodium hydride are effective but often unnecessary and require more stringent anhydrous conditions.[4]
-
Solvent: Polar aprotic solvents like acetone or dimethylformamide (DMF) are ideal. They effectively dissolve the reactants and the carbonate base while facilitating the Sₙ2 reaction pathway.[4][5]
-
Reaction Conditions: The reaction is often performed at elevated temperatures (reflux) to ensure a reasonable reaction rate.[5][6] Recent studies have also explored mechanochemical (ball-milling) approaches to reduce solvent waste and improve sustainability.[4][7]
Detailed Experimental Protocol: O-Allylation[4][5]
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add vanillin (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and acetone (or DMF) to create a stirrable suspension (approx. 0.5 M concentration of vanillin).
-
Begin vigorous stirring and add allyl bromide (1.2 eq.) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux (for acetone, ~56°C; for DMF, a temperature of 50-60°C is effective) and maintain for 3-5 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the vanillin spot is consumed.
-
After completion, cool the mixture to room temperature and filter off the solid potassium carbonate and potassium bromide byproduct.
-
Rinse the solid with a small amount of acetone.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel or recrystallization to yield 4-allyloxy-3-methoxybenzaldehyde as a white to pale yellow solid.
Table 1: Comparison of O-Allylation Conditions
| Parameter | Method 1: Conventional[4] | Method 2: Mechanochemical (Ball-Milling)[4][7] |
| Base | K₂CO₃ | K₂CO₃ |
| Solvent | DMF | DMF (as a liquid additive) |
| Temperature | 50 °C | Room Temperature |
| Time | 3 hours | 1-2 hours |
| Isolated Yield | ~86% | ~95% |
| Key Advantage | Simple laboratory setup | Reduced solvent waste, high efficiency |
Part 2: Claisen Rearrangement of 4-Allyloxy-3-methoxybenzaldehyde
The Claisen rearrangement is a powerful, thermally-driven reaction that forms a C-C bond by rearranging an aryl allyl ether into an ortho-allyl phenol.[3] It is a[1][1]-sigmatropic rearrangement, meaning it proceeds through a concerted, cyclic six-membered transition state.[1][8][9]
Mechanism and Regioselectivity:
The reaction is intramolecular and proceeds through a highly ordered, chair-like transition state.[2] The allyl group migrates from the ether oxygen to the C5 position of the benzene ring—the position ortho to the original ether linkage. This regioselectivity is sterically and electronically favored. The initial product is a non-aromatic cyclohexadienone intermediate, which rapidly tautomerizes to the more stable phenolic form to restore aromaticity.[8][9]
Caption: Mechanism of the aromatic Claisen rearrangement.
Detailed Experimental Protocol: Claisen Rearrangement[5]
-
Place the purified 4-allyloxy-3-methoxybenzaldehyde (1.0 eq.) into a flask suitable for high-temperature reactions.
-
Add a high-boiling solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-diethylaniline. Alternatively, the reaction can sometimes be run neat (without solvent) if the starting material is a liquid at the reaction temperature.
-
Heat the mixture to a high temperature (typically 180-220°C) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Microwave-Assisted Alternative: For improved efficiency and control, place the starting material in a microwave-safe vessel with a high-boiling solvent and heat in a microwave reactor at ~200°C for 1-3 hours.[5]
-
Monitor the reaction by TLC. The product, being a phenol, will have a different Rf value and may stain differently.
-
Upon completion, cool the reaction mixture.
-
Dilute the mixture with a suitable organic solvent like ethyl acetate or dichloromethane and wash with water and brine to remove the high-boiling solvent.
-
The phenolic product can be selectively extracted from the organic layer into an aqueous basic solution (e.g., 1M NaOH). The aqueous layer is then re-acidified (e.g., with 1M HCl) and extracted back into an organic solvent to purify it from non-phenolic impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Further purification by column chromatography will yield pure 5-allyl-4-hydroxy-3-methoxybenzaldehyde.
A Note on Isomerism: 3-Allyl vs. 5-Allyl
It is critical for researchers to note that the Claisen rearrangement of a vanillin-derived allyl ether (4-allyloxy-3-methoxybenzaldehyde) will exclusively yield 5-allyl-4-hydroxy-3-methoxybenzaldehyde . The allyl group migrates to the position ortho to the ether linkage. To synthesize the constitutional isomer 3-allyl-4-methoxybenzaldehyde , a different starting material, such as isovanillin (3-hydroxy-4-methoxybenzaldehyde), would be required, which upon O-allylation and rearrangement would yield 2-allyl-3-hydroxy-4-methoxybenzaldehyde .[10] Achieving the specific 3-allyl isomer would necessitate an alternative synthetic strategy beyond the scope of this rearrangement, potentially involving directed ortho-metalation or other advanced techniques.
References
- Lanfranchi, E., et al. "Approaches for the synthesis of vanillin from eugenol.
-
Kropf, H., et al. "A new method for the deprotection of benzyl ethers or the selective protection of alcohols." Chemistry, vol. 6, no. 7, 2000, pp. 1140-6. [Link]<1140::aid-chem1140>3.3.co;2-y
-
"Claisen Rearrangement: Mechanism & Examples." NROChemistry. [Link]
-
Kotecki, B. J., et al. "Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups." Organic Letters, vol. 1, no. 9, 1999, pp. 1447-1449. [Link]
-
Angibeaud, P., et al. "Mild Deprotection of Benzyl Ether Protective Groups with Ozone." Organic Chemistry Portal. [Link]
-
"Benzyl Ethers - Protecting Groups." Organic Chemistry Portal. [Link]
-
"Claisen Rearrangement." Organic Chemistry Portal. [Link]
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"An example of the Claisen rearrangement reaction of an allyl vinyl ether is given below." BYJU'S. [Link]
-
"18.4: Reactions of Ethers - Claisen Rearrangement." Chemistry LibreTexts. [Link]
-
"Benzyl Deprotection of Alcohols." J&K Scientific LLC. [Link]
-
"4.4: Reactions of Ethers - Claisen Rearrangement." Chemistry LibreTexts. [Link]
-
Hasyim, U. H., et al. "Synthesis of New Vanillin Derivatives from Natural Eugenol." AIP Publishing, 2020. [Link]
-
"Synthesis of 3-allyloxy-4-methoxybenzaldehyde." PrepChem.com. [Link]
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- Schwarz, M., et al. "The synthesis of vanillin - learning about aspects of sustainable chemistry by comparing different syntheses.
-
"Claisen rearrangement." Wikipedia. [Link]
-
"Shortest biocatalytic pathway to natural vanillin from eugenol or clove oil." acib. [Link]
-
"Claisen Rearrangement: Mechanism and examples." Chemistry Notes. [Link]
-
Medina-Díaz, M., et al. "Sustainability and efficiency assessment of vanillin allylation: in solution versus ball-milling." Green Chemistry, vol. 24, no. 20, 2022, pp. 7899-7909. [Link]
- Medina-Díaz, M., et al. "Optimization of the chemical parameters for the allylation of vanillin.
-
"Claisen rearrangement." Name-Reaction.com. [Link]
-
Jumina, J., et al. "Synthesis of C–4–Allyloxy–3–Methoxyphenylcalix[11]resorcinarene from Vanillin and Its Application as Adsorbent of Pb(II) Metal Cation." Oriental Journal of Chemistry, vol. 34, no. 2, 2018, pp. 913-921. [Link]
-
Ciriminna, R., et al. "Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles." Frontiers in Chemistry, vol. 10, 2022, p. 942223. [Link]
-
Medina-Díaz, M., et al. "Sustainability and efficiency assessment of vanillin allylation: in solution versus ball-milling." Green Chemistry (RSC Publishing). [Link]
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An In-depth Technical Guide to 3-Allyl-4-methoxybenzaldehyde: Properties, Structure, and Synthetic Strategies
This technical guide provides a comprehensive overview of 3-Allyl-4-methoxybenzaldehyde, a substituted aromatic aldehyde of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages established chemical principles and data from structurally analogous compounds to offer valuable insights into its chemical properties, structure, and potential synthetic pathways.
Introduction: The Significance of Substituted Benzaldehydes
Substituted benzaldehydes are a cornerstone in the field of organic chemistry and medicinal drug discovery.[1][2] The benzaldehyde scaffold, with its reactive aldehyde group, serves as a versatile building block for the synthesis of a wide array of more complex molecules.[3] The introduction of various substituents onto the benzene ring allows for the fine-tuning of the molecule's electronic properties, lipophilicity, and steric profile, which in turn can profoundly influence its biological activity and pharmacokinetic properties.[3]
The title compound, this compound, possesses a unique combination of functional groups: a reactive aldehyde, an allyl group that can undergo a variety of chemical transformations, and a methoxy group that influences the electronic nature of the aromatic ring. This trifecta of functionalities makes it a promising candidate for the synthesis of novel heterocyclic compounds and as a scaffold in the development of new therapeutic agents.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a benzene ring substituted with an aldehyde group at position 1, an allyl group at position 3, and a methoxy group at position 4.
Molecular Formula: C₁₁H₁₂O₂
Molecular Weight: 176.21 g/mol
IUPAC Name: this compound
The following diagram illustrates the chemical structure of this compound.
Caption: 2D Structure of this compound
Predicted Physicochemical Properties
| Property | Predicted Value/Information | Source/Basis |
| CAS Number | Not assigned or found in public databases | |
| Boiling Point | Expected to be >200 °C at atmospheric pressure | Based on structurally similar benzaldehydes |
| Melting Point | Likely a low-melting solid or a high-boiling liquid at room temperature | Based on related compounds like 3-allyloxy-4-methoxybenzaldehyde which is an oil[4] |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane) | General property of substituted benzaldehydes[5] |
Proposed Synthetic Pathway
A plausible synthetic route to this compound can be devised from readily available starting materials. A common strategy for introducing an allyl group ortho to a hydroxyl group on a benzene ring is through a Claisen rearrangement of an allyl ether.[6] The subsequent step would involve the methylation of the resulting phenolic hydroxyl group.
Step 1: O-Allylation of Isovanillin
The synthesis would commence with the O-allylation of isovanillin (3-hydroxy-4-methoxybenzaldehyde). This reaction is typically carried out by treating isovanillin with an allyl halide, such as allyl bromide, in the presence of a weak base like potassium carbonate and a suitable solvent like acetone.[7]
Step 2: Claisen Rearrangement
The resulting 3-(allyloxy)-4-methoxybenzaldehyde would then undergo a thermal Claisen rearrangement. This[8][8]-sigmatropic rearrangement proceeds by heating the allyl ether, which results in the migration of the allyl group to the ortho position (C2) of the hydroxyl group.
Step 3: Methylation
The final step is the methylation of the newly formed hydroxyl group at the 3-position. This can be achieved using a variety of methylating agents, such as dimethyl sulfate or methyl iodide, in the presence of a base.
The following diagram outlines this proposed synthetic workflow.
Caption: Proposed synthetic workflow for this compound.
Spectroscopic Characterization (Predicted)
Predicting the spectroscopic data for this compound is crucial for its identification and characterization. These predictions are based on the known spectral data of structurally related compounds.[8][9]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton, the aromatic protons, the methoxy group protons, and the protons of the allyl group.
-
Aldehyde proton (-CHO): A singlet around δ 9.8-10.0 ppm.
-
Aromatic protons: Two doublets in the aromatic region (δ 6.8-7.8 ppm), corresponding to the two protons on the benzene ring.
-
Allyl group protons:
-
A multiplet around δ 5.9-6.1 ppm for the vinyl proton (-CH=).
-
Two multiplets or doublets of doublets around δ 5.0-5.2 ppm for the terminal vinyl protons (=CH₂).
-
A doublet around δ 3.3-3.5 ppm for the methylene protons adjacent to the aromatic ring (-CH₂-Ar).
-
-
Methoxy group protons (-OCH₃): A singlet around δ 3.9 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule.
-
Aldehyde carbonyl carbon: A signal in the downfield region, around δ 190-193 ppm.
-
Aromatic carbons: Signals in the range of δ 110-160 ppm. The carbon attached to the methoxy group will be the most downfield among the ring carbons.
-
Allyl group carbons:
-
The internal vinyl carbon (-CH=) around δ 135-137 ppm.
-
The terminal vinyl carbon (=CH₂) around δ 115-117 ppm.
-
The methylene carbon (-CH₂-Ar) around δ 33-35 ppm.
-
-
Methoxy carbon (-OCH₃): A signal around δ 55-56 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the following key absorption bands:
-
C=O stretch (aldehyde): A strong, sharp peak around 1680-1700 cm⁻¹.
-
C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.
-
C=C stretch (aromatic): Peaks in the region of 1580-1600 cm⁻¹ and 1450-1500 cm⁻¹.
-
C=C stretch (alkene): A peak around 1640 cm⁻¹.
-
C-O stretch (ether): A strong band in the 1200-1275 cm⁻¹ region.
-
=C-H out-of-plane bending (alkene): Bands around 910 and 990 cm⁻¹.
Mass Spectrometry (MS)
The electron ionization mass spectrum (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 176. Key fragmentation patterns would likely involve the loss of the formyl group (CHO, 29 Da) and cleavage of the allyl chain.
Chemical Reactivity and Potential Applications
The reactivity of this compound is dictated by its three functional groups.
-
Aldehyde Group: This group is susceptible to nucleophilic attack and can undergo a wide range of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions to form imines, oximes, and hydrazones. These transformations are fundamental in the synthesis of various heterocyclic systems.[1]
-
Allyl Group: The double bond in the allyl group can participate in addition reactions (e.g., hydrogenation, halogenation, hydroboration-oxidation) and can be cleaved via ozonolysis. The allylic position is also reactive towards radical substitution.
-
Aromatic Ring: The methoxy group is an activating, ortho-para directing group, making the aromatic ring susceptible to electrophilic substitution at the positions ortho and para to it.
The unique combination of these reactive sites makes this compound a valuable intermediate in organic synthesis. Its potential applications in drug discovery are noteworthy, as substituted benzaldehydes are precursors to a wide range of biologically active molecules.[10][11] The allyl group, in particular, offers a handle for further derivatization to explore chemical space and optimize biological activity.
Conclusion
While direct experimental data on this compound is currently limited in the public domain, this technical guide provides a robust framework for understanding its chemical nature. By drawing upon the well-established chemistry of its structural analogs, we have outlined its predicted properties, a viable synthetic strategy, and its likely spectroscopic characteristics. The multifaceted reactivity of this molecule positions it as a promising building block for the synthesis of novel compounds with potential applications in pharmaceutical and materials science. Further research into the synthesis and characterization of this compound is warranted to fully explore its potential.
References
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PubChem. (n.d.). 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde. Retrieved January 17, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 17, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-allyloxy-4-methoxybenzaldehyde. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde. Retrieved January 17, 2026, from [Link]
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Wisdomlib. (2025, March 2). Substituted Benzaldehyde: Significance and symbolism. Retrieved January 17, 2026, from [Link]
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News - What are six applications for benzaldehyde. (n.d.). Retrieved January 17, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 17, 2026, from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved January 17, 2026, from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved January 17, 2026, from [Link]
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A Technical Guide to the Spectroscopic Characterization of 3-Allyl-4-methoxybenzaldehyde
Preamble: Navigating the Landscape of Spectroscopic Data
Molecular Structure and Physicochemical Properties
3-Allyl-4-methoxybenzaldehyde possesses a unique substitution pattern on the benzene ring that influences its spectroscopic and chemical properties. The presence of an aldehyde, a methoxy group, and an allyl group provides distinct signatures in various spectroscopic analyses.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₂ | (Predicted) |
| Molecular Weight | 176.21 g/mol | (Predicted) |
| IUPAC Name | This compound | N/A |
| CAS Number | Not assigned | N/A |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern and the integrity of the functional groups.
Experimental Protocol: NMR Sample Preparation and Acquisition
A well-prepared sample is critical for obtaining high-quality NMR spectra. The following protocol outlines a standard procedure for the analysis of a small organic molecule like this compound.
Methodology:
-
Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this non-polar to moderately polar compound. It offers good solubility and its residual proton signal at ~7.26 ppm typically does not interfere with the aromatic signals of the analyte.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.
-
-
Instrumentation and Acquisition:
-
The spectra should be acquired on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: A standard single-pulse experiment is sufficient. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquiring 16-32 scans for a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is standard. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Diagram: NMR Experimental Workflow
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit characteristic signals for the aldehyde, aromatic, methoxy, and allyl protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~9.85 | s | 1H | -CHO | Aldehyde protons are highly deshielded and typically appear as singlets. |
| ~7.6-7.7 | m | 2H | Ar-H | Aromatic protons ortho and meta to the aldehyde group will be in a complex splitting pattern. |
| ~6.95 | d, J ≈ 8 Hz | 1H | Ar-H | Aromatic proton ortho to the methoxy group. |
| ~5.9-6.1 | m | 1H | -CH=CH₂ | The internal vinyl proton of the allyl group will be a multiplet due to coupling with both the terminal vinyl protons and the allylic protons. |
| ~5.0-5.2 | m | 2H | -CH=CH₂ | The terminal vinyl protons will appear as multiplets. |
| ~3.90 | s | 3H | -OCH₃ | Methoxy protons are singlets and typically appear in this region. |
| ~3.40 | d, J ≈ 6 Hz | 2H | Ar-CH₂- | Allylic protons adjacent to the aromatic ring will be a doublet. |
Predicted ¹³C NMR Spectral Data
The predicted proton-decoupled ¹³C NMR spectrum will show 11 distinct signals corresponding to the carbon atoms in this compound.
| Chemical Shift (δ, ppm) | Assignment | Justification |
| ~191 | C=O | The aldehyde carbonyl carbon is highly deshielded. |
| ~160 | Ar-C-O | Aromatic carbon attached to the methoxy group. |
| ~137 | -CH=CH₂ | Internal alkene carbon of the allyl group. |
| ~135 | Ar-C | Quaternary aromatic carbon attached to the aldehyde. |
| ~130 | Ar-CH | Aromatic methine carbons. |
| ~128 | Ar-C-Allyl | Aromatic carbon attached to the allyl group. |
| ~125 | Ar-CH | Aromatic methine carbons. |
| ~115 | =CH₂ | Terminal alkene carbon of the allyl group. |
| ~110 | Ar-CH | Aromatic methine carbon ortho to the methoxy group. |
| ~56 | -OCH₃ | Methoxy carbon. |
| ~34 | Ar-CH₂- | Allylic carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: IR Sample Preparation and Acquisition
For a liquid or low-melting solid like this compound, a simple thin-film method using salt plates is efficient.
Methodology:
-
Sample Preparation:
-
Place a small drop of the neat liquid sample onto the surface of a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.
-
Place a second salt plate on top and gently rotate to create a thin, uniform film between the plates.
-
-
Instrumentation and Acquisition:
-
Acquire the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.
-
A background spectrum of the clean, empty sample compartment should be recorded first.
-
The sample is then placed in the beam path, and the spectrum is recorded, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Diagram: IR Spectroscopy Experimental Workflow
A Technical Guide to the Potential Biological Activity of 3-Allyl-4-methoxybenzaldehyde
Abstract
This technical guide provides a comprehensive analysis of the potential biological activities of 3-Allyl-4-methoxybenzaldehyde, a synthetic benzaldehyde derivative. Due to the limited publicly available experimental data on this specific molecule, this document synthesizes information from structurally analogous compounds to build a robust hypothesis for its bioactivity. We explore its potential as an antioxidant, anti-inflammatory, antimicrobial, and cytotoxic agent. The rationale is grounded in the well-documented activities of related phenylpropanoids and benzaldehydes, such as eugenol, safrole, and vanillin. Furthermore, this guide presents a complete framework of detailed, self-validating experimental protocols for researchers to systematically investigate and validate these predicted activities. The objective is to provide drug development professionals with a foundational understanding and a practical experimental blueprint for evaluating this compound as a potential therapeutic lead.
Introduction: The Rationale for Investigation
Benzaldehyde and its derivatives represent a significant class of organic compounds with a broad spectrum of documented biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1] The specific nature and potency of these activities are profoundly influenced by the substitution patterns on the benzene ring.[1] The target of this guide, this compound, possesses a unique combination of functional groups that suggests a promising pharmacological profile:
-
A Benzaldehyde Core: The aldehyde moiety is a known reactive group that can participate in various biological interactions. Benzaldehyde itself has demonstrated antitumor activity.[2][3]
-
A Methoxy Group (-OCH₃): This electron-donating group at the para-position can influence the electronic properties of the aromatic ring, often enhancing antioxidant capacity.
-
An Allyl Group (-CH₂-CH=CH₂): This group is a key feature of many bioactive natural phenylpropanoids like eugenol and safrole. It is known to contribute to antioxidant, anti-inflammatory, and antimicrobial effects.[4][5]
Given this structural architecture, this compound stands as a compelling candidate for drug discovery. This guide will deconstruct its potential based on these structural motifs and provide the necessary experimental framework to rigorously test the resulting hypotheses.
Physicochemical Profile and Synthesis Strategy
A foundational understanding of a compound's physicochemical properties is critical for designing relevant biological assays and interpreting their results.
Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₂ | (Calculated) |
| Molecular Weight | 176.21 g/mol | (Calculated) |
| XLogP3 | 2.5 | (Predicted) |
| Hydrogen Bond Donors | 0 | (Predicted) |
| Hydrogen Bond Acceptors | 2 | (Predicted) |
These properties are predicted using computational models and serve as a preliminary guide.
Plausible Synthesis Route
A viable synthetic route is crucial for obtaining the compound for study. A logical approach involves the Claisen rearrangement of a readily available precursor, 4-(allyloxy)-3-methoxybenzaldehyde. This reaction typically involves heating the precursor in a high-boiling solvent, causing the allyl group to migrate from the ether oxygen to the ortho position on the aromatic ring.[6]
Caption: A plausible synthetic pathway to the target compound.
Predicted Biological Activities & Mechanistic Rationale
Based on its structural features and comparison with known bioactive analogues, we hypothesize that this compound will exhibit activity in four key areas.
Antioxidant Potential
The presence of the methoxy group on the phenolic ring suggests that the compound may act as a free radical scavenger. Phenolic compounds are well-known antioxidants. While the target compound lacks a free hydroxyl group, the overall electron-rich nature of the ring, influenced by the methoxy and allyl groups, could facilitate the donation of a hydrogen atom or an electron to stabilize reactive oxygen species (ROS). This is a common mechanism for compounds like safrole.[5]
Anti-inflammatory Properties
Inflammation is a complex biological response often mediated by signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[1] Structurally similar compounds have been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines (e.g., TNF-α, IL-6).[7][8][9] It is plausible that this compound could suppress the activation of these pathways in immune cells like macrophages.
Antimicrobial Activity
Many essential oil components and benzaldehyde derivatives exhibit antimicrobial properties.[10][11] The α,β-unsaturated keto functional group, a feature found in some related chalcones, is known to be responsible for antibacterial activity.[12] While our target compound is a simple benzaldehyde, the combination of the aldehyde and the lipophilic allyl group may allow it to disrupt microbial cell membranes or interfere with essential metabolic processes.
Cytotoxic Potential
Several benzaldehyde derivatives have been investigated for their anticancer activity.[2][13][14][15] The proposed mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[15] The aldehyde functionality can potentially react with biological nucleophiles like proteins and nucleic acids, leading to cellular stress and triggering apoptotic pathways in rapidly dividing cancer cells.
Experimental Validation Framework
To systematically test the hypotheses outlined above, a tiered screening approach is recommended. The following protocols are designed to be robust, reproducible, and include self-validating controls.
General Experimental Workflow
Caption: A tiered workflow for evaluating biological activity.
In Vitro Antioxidant Assays
-
Principle: This assay measures the ability of an antioxidant to donate an electron and reduce the stable violet DPPH radical to the yellow-colored diphenylpicrylhydrazine. The degree of discoloration indicates the scavenging potential.
-
Methodology:
-
Preparation: Prepare a stock solution of this compound in methanol. Prepare a 0.1 mM working solution of DPPH in methanol.
-
Reaction: In a 96-well plate, add 50 µL of various concentrations of the test compound (e.g., 1-100 µg/mL) to 150 µL of the DPPH solution.
-
Controls:
-
Negative Control: 50 µL of methanol + 150 µL of DPPH solution.
-
Positive Control: Ascorbic acid or Trolox at the same concentrations as the test compound.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Calculate the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).
-
-
In Vitro Anti-inflammatory Assays
-
Principle: Lipopolysaccharide (LPS) stimulates macrophages to produce NO via the enzyme inducible nitric oxide synthase (iNOS). This assay measures the ability of the test compound to inhibit this process. NO production is quantified by measuring its stable metabolite, nitrite, using the Griess reagent.[16]
-
Methodology:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour. (Determine non-toxic concentrations beforehand with an MTT assay).
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Controls:
-
Vehicle Control: Cells treated with vehicle (e.g., DMSO) only.
-
Negative Control: Cells treated with vehicle + LPS.
-
Positive Control: Cells treated with a known iNOS inhibitor (e.g., L-NAME) + LPS.
-
-
Griess Reaction: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[16]
-
Incubation & Measurement: Incubate at room temperature for 15 minutes and measure the absorbance at 540 nm.[16]
-
Calculation: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage inhibition of NO production relative to the LPS-only control.
-
In Vitro Antimicrobial Susceptibility Testing
-
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[17][18]
-
Methodology:
-
Preparation: In a 96-well plate, perform a two-fold serial dilution of this compound in an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to each well, achieving a final concentration of approximately 5 x 10⁵ CFU/mL.[19]
-
Controls:
-
Sterility Control: Broth medium only (no compound, no bacteria).
-
Growth Control: Broth medium + bacteria (no compound).
-
Positive Control: A known antibiotic (e.g., ampicillin, ciprofloxacin).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[19]
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.[20]
-
In Vitro Cytotoxicity Screening
-
Principle: This colorimetric assay measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[21]
-
Methodology:
-
Cell Culture: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates and allow them to attach.
-
Treatment: Expose the cells to a range of concentrations of this compound for 24, 48, or 72 hours.
-
Controls:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) only.
-
Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin).
-
-
MTT Addition: After the treatment period, add MTT solution (typically 5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at approximately 570 nm.
-
Calculation:
-
% Cell Viability = (Abs_sample / Abs_control) * 100
-
Determine the IC₅₀ value (concentration that reduces cell viability by 50%).
-
-
Data Interpretation & Comparative Analysis
The primary output from these assays will be IC₅₀ (for antioxidant, anti-inflammatory, and cytotoxicity) and MIC (for antimicrobial) values. A lower value indicates higher potency.
Table 5.1: Comparative Activity of Benzaldehyde Derivatives (Literature Data)
| Compound | Assay | IC₅₀ (µg/mL) | Reference |
| Vanillin | DPPH Scavenging | 0.81 | [1] |
| Safrole Oil | DPPH Scavenging | 50.28 | [5] |
| 2-Hydroxy-4-methoxybenzaldehyde | Antimicrobial (MIC) | 80 - 300 | [11] |
| Benzyloxybenzaldehyde derivatives | Cytotoxicity (HL-60) | 1 - 10 µM | [15] |
| This compound | All | To Be Determined | N/A |
This table provides a benchmark against which the experimental results for this compound can be compared.
Proposed Signaling Pathway Interactions
Should the compound show significant anti-inflammatory activity, further investigation into its mechanism is warranted. A primary target for investigation would be the NF-κB signaling pathway, a central regulator of inflammation.
Caption: Hypothesized inhibition of the NF-κB pathway.
This pathway illustrates how an external stimulus like LPS activates a cascade leading to the transcription of pro-inflammatory genes. A potential mechanism for this compound would be the inhibition of a key kinase in this pathway, such as the IKK complex, thereby preventing NF-κB activation. This can be verified experimentally using techniques like Western blotting to probe for the phosphorylation status of key pathway proteins.
Conclusion and Future Directions
This compound presents a compelling profile for pharmacological investigation due to its structural similarity to known bioactive molecules. The combination of the benzaldehyde core with methoxy and allyl substitutions provides a strong rationale for predicting antioxidant, anti-inflammatory, antimicrobial, and cytotoxic activities. The experimental framework provided in this guide offers a clear, multi-tiered approach to systematically validate these predictions.
Positive results from this initial in vitro screening would justify progression to more complex studies, including:
-
Lead Optimization: Synthesizing analogues to improve potency and selectivity.
-
Advanced Mechanistic Studies: Elucidating specific molecular targets.
-
In Vivo Efficacy: Testing the compound in relevant animal models of disease.
This structured approach ensures that the potential of this compound is evaluated efficiently and rigorously, paving the way for its potential development as a novel therapeutic agent.
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Finiuk, N. S., Drapak, I. V., Zimenkovsky, B. S., & Stoika, R. S. (2022). Study in vitro of the anticancer activity of [3-allyl-4-(41-methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl) amine hydrobromide toward human tumor cells. Biopolymers and Cell, 38(3), 195–202. Retrieved from [Link]
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Wang, G. W., et al. (2008). Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde. Molecules, 13(11), 2798–2809. Retrieved from [Link]
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The Alkenyl Benzaldehyde Scaffold: A Comprehensive Technical Guide to the Synthesis of 3-Allyl-4-Methoxybenzaldehyde Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a detailed resource for the synthesis of 3-allyl-4-methoxybenzaldehyde and its derivatives. These compounds are of burgeoning interest in medicinal chemistry and materials science due to their versatile functionalities. This document, crafted from the perspective of a Senior Application Scientist, provides not only step-by-step protocols but also delves into the mechanistic rationale behind the synthetic strategies, ensuring a thorough understanding for researchers and professionals in drug development.
Introduction: The Strategic Importance of the this compound Core
The this compound scaffold is a privileged structure in organic synthesis, offering a trifecta of reactive sites: the aldehyde, the allyl group, and the electron-rich aromatic ring. The aldehyde functionality is a versatile handle for a myriad of chemical transformations, including but not limited to, oxidation, reduction, olefination, and Schiff base formation. The allyl group provides a locus for further functionalization through reactions such as oxidation, isomerization, or metathesis. The methoxy group, an electron-donating substituent, modulates the electronic properties of the aromatic ring, influencing its reactivity and interaction with biological targets. This unique combination of functional groups makes these derivatives promising candidates for the development of novel therapeutics, with reported antioxidant, anti-inflammatory, and antimicrobial properties.[1][2]
Core Synthetic Strategies: A Tale of Two Bond Formations
The construction of the this compound framework can be approached from two principal retrosynthetic viewpoints: formation of the C-allyl bond on a pre-existing benzaldehyde, or construction of the benzaldehyde on an allyl-substituted aromatic precursor. The selection of the most appropriate strategy is contingent upon the availability of starting materials, desired substitution patterns in the final analogs, and the overall efficiency of the synthetic sequence.
The Claisen Rearrangement Route: A Classic Approach to Ortho-Allylation
One of the most established and reliable methods for the synthesis of ortho-allyl phenols is the Claisen rearrangement, a[3][3]-sigmatropic rearrangement of an allyl aryl ether.[4][5] This thermal or Lewis acid-catalyzed process proceeds through a concerted, intramolecular mechanism, affording high regioselectivity.
Causality Behind Experimental Choices: The choice of a high-boiling polar aprotic solvent, such as N-methylpyrrolidone (NMP), is crucial for achieving the high temperatures (often around 200 °C) required for the thermal Claisen rearrangement.[6] Microwave irradiation can significantly reduce the reaction time from hours to minutes by efficiently and uniformly heating the reaction mixture. The subsequent methylation of the newly formed phenolic hydroxyl group is typically achieved using an electrophilic methylating agent like dimethyl sulfate or methyl iodide in the presence of a weak base like potassium carbonate. The base deprotonates the phenol, and the resulting phenoxide acts as a nucleophile to displace the leaving group on the methylating agent.
Step 1: Synthesis of 4-Allyloxy-3-methoxybenzaldehyde
-
To a stirred solution of vanillin (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).
-
Add allyl bromide (1.2 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-allyloxy-3-methoxybenzaldehyde, which can be purified by column chromatography or used directly in the next step.
Step 2: Claisen Rearrangement to 3-Allyl-4-hydroxy-5-methoxybenzaldehyde
-
Dissolve the crude 4-allyloxy-3-methoxybenzaldehyde (1 equivalent) in N-methylpyrrolidone (NMP).
-
Heat the solution to 200 °C using conventional heating or microwave irradiation for 3 hours.[6]
-
Monitor the rearrangement by TLC.
-
After completion, cool the reaction mixture and add water to precipitate the product.
-
Extract the aqueous layer with a suitable organic solvent like dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a petroleum ether-ethyl acetate eluent system to yield 3-allyl-4-hydroxy-5-methoxybenzaldehyde as a white solid.[6] A yield of 92% has been reported for this step under microwave conditions.[6]
Step 3: Methylation to this compound
-
Dissolve 3-allyl-4-hydroxy-5-methoxybenzaldehyde (1 equivalent) in acetone.
-
Add potassium carbonate (2 equivalents) to the solution.
-
Add dimethyl sulfate (1.1 equivalents) dropwise.
-
Reflux the mixture for several hours, monitoring by TLC.
-
After completion, filter the reaction mixture and concentrate the filtrate.
-
The residue can be purified by distillation under reduced pressure or column chromatography to afford the final product, this compound.
The Suzuki-Miyaura Coupling Route: A Modern Approach to C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, offering a complementary strategy for the synthesis of this compound derivatives.[7][8] This palladium-catalyzed reaction couples an organoboron compound with an organohalide.
Causality Behind Experimental Choices: The choice of a palladium catalyst and a suitable ligand is critical for the success of the Suzuki-Miyaura coupling. Catalysts like Pd(PPh₃)₄ or pre-catalyst systems are often employed.[9] A base is required to activate the boronic acid for transmetalation.[8] The solvent system is typically a mixture of an organic solvent (e.g., dioxane, toluene) and an aqueous solution of the base. The aldehyde functionality is generally well-tolerated in Suzuki-Miyaura couplings, making protection unnecessary in many cases.
-
To a reaction vessel, add 3-bromo-4-methoxybenzaldehyde (1 equivalent), allylboronic acid pinacol ester (1.2 equivalents), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 equivalents), and a base like potassium carbonate (2 equivalents).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Visualizing the Synthetic Pathways
Caption: Synthetic workflow via the Claisen rearrangement route.
Caption: Direct synthesis via the Suzuki-Miyaura coupling.
Comparative Analysis of Synthetic Routes
| Parameter | Claisen Rearrangement Route | Suzuki-Miyaura Coupling Route |
| Starting Materials | Vanillin, Allyl Bromide, Methylating Agent | 3-Bromo-4-methoxybenzaldehyde, Allylboronic acid ester |
| Number of Steps | Three | One |
| Key Transformation | [3][3]-Sigmatropic Rearrangement | Palladium-Catalyzed Cross-Coupling |
| Regioselectivity | High (ortho to hydroxyl) | High (at the site of the halide) |
| Functional Group Tolerance | Moderate | High |
| Typical Overall Yield | Good to Excellent (can exceed 70%) | Good to Excellent (often >80%) |
| Reaction Conditions | High temperatures for rearrangement | Mild to moderate temperatures |
| Advantages | Utilizes readily available starting materials, well-established. | High functional group tolerance, direct, convergent. |
| Disadvantages | Multi-step, requires high temperatures. | Cost of palladium catalyst and boronic acid esters. |
Biological Relevance: Modulation of the NF-κB Signaling Pathway
Phenolic compounds, including derivatives of this compound, have been shown to exert anti-inflammatory effects by modulating key signaling pathways. One such pathway is the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation.[1][3] In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB). Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Certain polyphenols can inhibit this pathway, thereby reducing the inflammatory response.
Caption: Potential modulation of the NF-κB signaling pathway.
Conclusion
The synthesis of this compound derivatives and analogs can be effectively achieved through both classical and modern synthetic methodologies. The Claisen rearrangement offers a robust, multi-step approach from readily available precursors, while the Suzuki-Miyaura coupling provides a more direct and convergent route with high functional group tolerance. The choice of synthetic strategy will be dictated by the specific goals of the research program, including the desired complexity of the target analogs and considerations of cost and efficiency. The potential for these compounds to modulate key biological pathways, such as the NF-κB signaling cascade, underscores their importance as scaffolds for the development of novel therapeutic agents. This guide provides the foundational knowledge and practical protocols to empower researchers in their pursuit of new chemical entities based on the versatile this compound core.
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Romier, B., Van De Walle, J., During, A., Larondelle, Y., & Schneider, Y. J. (2009). Modulation of signalling nuclear factor-κB activation pathway by polyphenols in human intestinal Caco-2 cells. British Journal of Nutrition, 101(8), 1135-1146. [Link]
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A Technical Guide to the Claisen Rearrangement in the Synthesis of Substituted Allyl Benzaldehydes
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the Claisen rearrangement, a cornerstone of modern synthetic organic chemistry, focusing on its mechanistic principles and application in the synthesis of 3-Allyl-4-methoxybenzaldehyde and its key precursors. We will dissect the underlying theory of the[1][1]-sigmatropic shift and translate it into a practical, field-proven experimental workflow.
Introduction: The Power of Pericyclic Reactions
The Claisen rearrangement, first reported by Rainer Ludwig Claisen in 1912, is a powerful and reliable carbon-carbon bond-forming reaction.[2][3] It is classified as a[1][1]-sigmatropic rearrangement, which is a type of pericyclic reaction that proceeds through a highly ordered, cyclic transition state.[4][5] The reaction involves the thermal isomerization of an allyl vinyl ether or an allyl aryl ether to produce a γ,δ-unsaturated carbonyl compound or an ortho-allyl phenol, respectively.[2][6] This transformation is of significant interest in the pharmaceutical industry as it provides a strategic route to complex molecular scaffolds found in natural products and bioactive molecules, including intermediates for phosphodiesterase 4 (PDE4) inhibitors and antimicrobial compounds.[7]
PART 1: The Core Mechanism: A[1][1]-Sigmatropic Journey
The Claisen rearrangement is a concerted, intramolecular process governed by the principles of orbital symmetry.[2][4] The designation "[1][1]" indicates that the sigma bond being broken is situated between atoms designated as '1' in two adjacent three-atom fragments, and the new sigma bond forms between the atoms designated as '3' in each fragment.[3][8]
Key Mechanistic Features:
-
Concerted Pathway: Bond breaking (the C-O sigma bond in aryl ethers) and bond formation (the C-C sigma bond at the ortho position) occur simultaneously in a single step, without the formation of a discrete intermediate.[2][9]
-
Cyclic Transition State: The reaction proceeds through a highly ordered, six-membered cyclic transition state. This transition state preferentially adopts a chair-like conformation to minimize steric hindrance, which is crucial for the high stereoselectivity often observed in these reactions.[10][11][12]
-
Thermal Activation: The reaction is typically initiated by heat, often requiring temperatures between 180–250 °C for aromatic variants, and is considered a thermally allowed suprafacial process according to Woodward-Hoffmann rules.[10][13]
-
Aromatic Rearomatization: In the case of allyl aryl ethers, the initial rearrangement disrupts the aromaticity of the ring, forming a non-aromatic cyclohexadienone intermediate. This intermediate rapidly undergoes a keto-enol tautomerization to restore the energetically favorable aromatic system, yielding the final ortho-allyl phenol product. This tautomerization step makes the aromatic Claisen rearrangement effectively irreversible.[3][4][9]
The following diagram illustrates the flow of six electrons in the cyclic transition state leading to the formation of the new C-C bond and the subsequent tautomerization.
Caption: General mechanism of the aromatic Claisen rearrangement.
PART 2: A Validated Synthetic Workflow
The synthesis of substituted benzaldehydes like this compound is logically approached via a two-step sequence starting from a readily available phenol. The most common and direct application of the Claisen rearrangement in this context begins with vanillin (4-hydroxy-3-methoxybenzaldehyde) to produce its ortho-allyl isomer, a key synthetic intermediate.
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An In-depth Technical Guide to the Physicochemical Properties of Substituted Benzaldehydes
Introduction
Substituted benzaldehydes are a cornerstone class of aromatic compounds, pivotal in fields ranging from medicinal chemistry and drug development to the synthesis of polymers and agrochemicals.[1][2] The versatility of the benzaldehyde scaffold stems from the reactivity of the aldehyde functional group, which is profoundly influenced by the nature and position of substituents on the aromatic ring.[3][4] Understanding the interplay between a substituent's electronic and steric properties and the resulting physicochemical characteristics of the molecule is paramount for designing novel compounds with tailored activities and for optimizing reaction conditions.
This technical guide provides a comprehensive exploration of the core physicochemical properties of substituted benzaldehydes. We will delve into the fundamental principles governing their reactivity, solubility, and lipophilicity, offering both theoretical grounding and practical, field-proven experimental methodologies for their characterization. This document is intended for researchers, scientists, and drug development professionals who seek to leverage a deeper understanding of structure-property relationships in their work.
Section 1: The Influence of Substituents on Electronic Structure and Reactivity
The reactivity of the carbonyl carbon in benzaldehyde is dictated by its electrophilicity. Substituents on the benzene ring modulate this electrophilicity through a combination of inductive and resonance effects.[4][5]
Electronic Effects: A Quantitative Approach with the Hammett Equation
The Hammett equation provides a powerful tool for quantifying the electronic influence of meta and para substituents on the reactivity of the aldehyde group.[6][7] It establishes a linear free-energy relationship described as:
log(k/k₀) = σρ or log(K/K₀) = σρ
Where:
-
k or K is the rate or equilibrium constant for a reaction of a substituted benzaldehyde.
-
k₀ or K₀ is the constant for the unsubstituted benzaldehyde.
-
σ (sigma) is the substituent constant , which quantifies the electronic effect (inductive and resonance) of a particular substituent.[7][8]
-
Positive σ values indicate electron-withdrawing groups (EWGs) that stabilize negative charge and increase the electrophilicity of the carbonyl carbon.
-
Negative σ values indicate electron-donating groups (EDGs) that destabilize negative charge and decrease the electrophilicity of the carbonyl carbon.[8]
-
-
ρ (rho) is the reaction constant , which reflects the sensitivity of a particular reaction to substituent effects.[6][8] A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups.
The following diagram illustrates the interplay of inductive and resonance effects of common substituents:
Caption: Electronic effects of substituents on the benzaldehyde core.
Table 1: Hammett Substituent Constants (σ) for Common Substituents in Para and Meta Positions
| Substituent | σ_meta | σ_para | Electronic Effect |
| -NH₂ | -0.16 | -0.66 | Strong EDG |
| -OH | +0.12 | -0.37 | Strong EDG (para), Weak EWG (meta) |
| -OCH₃ | +0.12 | -0.27 | EDG |
| -CH₃ | -0.07 | -0.17 | Weak EDG |
| -H | 0.00 | 0.00 | Reference |
| -Cl | +0.37 | +0.23 | EWG |
| -Br | +0.39 | +0.23 | EWG |
| -CN | +0.56 | +0.66 | Strong EWG |
| -NO₂ | +0.71 | +0.78 | Very Strong EWG |
Data compiled from various sources.[6]
Impact on Reactivity in Nucleophilic Addition Reactions
Nucleophilic addition is a hallmark reaction of aldehydes.[9] The rate of this reaction is highly sensitive to the electronic environment of the carbonyl carbon.
-
Electron-Withdrawing Groups (EWGs) : Substituents like -NO₂ or -CN enhance the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. This leads to an increased reaction rate.
-
Electron-Donating Groups (EDGs) : Substituents like -OCH₃ or -NH₂ diminish the electrophilicity of the carbonyl carbon through resonance, thus slowing down the rate of nucleophilic addition.[5][10] Unsubstituted benzaldehyde itself is generally less reactive than aliphatic aldehydes because the benzene ring acts as an electron-donating group through resonance.[10][11]
The following diagram depicts the general mechanism of nucleophilic addition to a substituted benzaldehyde:
Caption: Experimental workflow for LogP determination via the shake-flask method.
Conclusion
The physicochemical properties of substituted benzaldehydes are a direct consequence of the electronic and steric nature of the substituents on the aromatic ring. A thorough understanding of these structure-property relationships, quantified by parameters like Hammett constants and LogP values, is essential for the rational design of molecules in drug discovery, materials science, and synthetic chemistry. The experimental protocols provided herein offer a self-validating framework for the accurate characterization of these vital compounds.
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The Strategic Intermediate: A Technical Guide to 3-Allyl-4-methoxybenzaldehyde as a Precursor in Organic Synthesis
Introduction: A Molecule of Latent Potential
In the landscape of organic synthesis, the strategic value of a precursor is measured by its structural features, inherent reactivity, and the efficiency with which it can be transformed into diverse and complex molecular architectures. 3-Allyl-4-methoxybenzaldehyde is a substituted aromatic aldehyde that embodies these qualities, positioning it as a versatile and powerful building block for researchers, particularly those in the fields of natural product synthesis, medicinal chemistry, and materials science.
This technical guide provides an in-depth exploration of this compound, from its logical synthesis to its application as a precursor. The narrative moves beyond simple procedural descriptions to elucidate the underlying chemical principles and strategic considerations that empower chemists to harness its full potential. The core of its utility lies in the orthogonal reactivity of its three key functional moieties: the electrophilic aldehyde, the nucleophilic and rearrangeable allyl group, and the electron-rich aromatic ring. This unique combination allows for a stepwise and controlled elaboration of the molecular framework, making it an invaluable tool in the synthetic chemist's arsenal.
Strategic Synthesis of this compound
The most common and chemically elegant route to this compound begins with the readily available and inexpensive starting material, 4-hydroxybenzaldehyde. The synthesis is a three-step process that perfectly illustrates fundamental, yet powerful, organic transformations.
The Synthetic Blueprint
The overall transformation relies on the strategic introduction of the allyl group onto the aromatic ring via a Claisen rearrangement, followed by the methylation of the phenolic hydroxyl group. This sequence is critical; performing the methylation first would deactivate the ring towards the key rearrangement step.
Caption: Synthetic workflow for this compound.
Experimental Protocols and Mechanistic Insights
Protocol 1: Synthesis of 4-(Allyloxy)benzaldehyde (O-Allylation)
This step is a classic Williamson ether synthesis. The weakly acidic phenolic proton of 4-hydroxybenzaldehyde is removed by a mild base, potassium carbonate, to form a phenoxide nucleophile. This nucleophile then displaces the bromide from allyl bromide in an SN2 reaction.
-
Materials: 4-hydroxybenzaldehyde, allyl bromide, potassium carbonate (anhydrous), acetone (anhydrous).
-
Procedure:
-
To a solution of 4-hydroxybenzaldehyde in anhydrous acetone, add two equivalents of anhydrous potassium carbonate with vigorous stirring. The use of a polar aprotic solvent like acetone facilitates the SN2 reaction.
-
Add a solution of allyl bromide (1.1 equivalents) in acetone dropwise to the suspension.
-
Reflux the reaction mixture for approximately 2-4 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts (KBr and excess K2CO3).
-
Remove the acetone from the filtrate under reduced pressure to yield the crude 4-(allyloxy)benzaldehyde, which can be used in the next step without further purification or purified by vacuum distillation.[1]
-
Protocol 2: Synthesis of 3-Allyl-4-hydroxybenzaldehyde (Claisen Rearrangement)
This is the cornerstone of the synthesis, a thermal[2][2]-sigmatropic rearrangement. It is a concerted, intramolecular process that proceeds through a cyclic, six-membered transition state. The reaction is highly regioselective, with the allyl group migrating specifically to the ortho position.
-
Mechanism: The allyl phenyl ether rearranges through a chair-like transition state, where a C-C bond forms between the terminal carbon of the allyl group and the ortho carbon of the aromatic ring, concurrently with the cleavage of the ether C-O bond. This initially forms a non-aromatic cyclohexadienone intermediate, which rapidly tautomerizes to the stable aromatic phenol to yield the final product.
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Exploring the reactivity of the allyl group in 3-Allyl-4-methoxybenzaldehyde
An In-Depth Technical Guide to the Reactivity of 3-Allyl-4-methoxybenzaldehyde
Abstract
This compound is a bi-functional aromatic compound possessing significant potential as a versatile building block in organic synthesis, particularly within the realms of pharmaceutical and fragrance development.[1][2] Its molecular architecture, featuring a reactive allyl group and an aldehyde functionality on a methoxy-substituted benzene ring, offers multiple avenues for chemical modification. This guide provides an in-depth exploration of the distinct reactivity of the allyl group, contextualized by the electronic influence of the aromatic system and the synthetic utility of the aldehyde moiety. We will dissect key transformations, including the foundational Claisen rearrangement pivotal to its synthesis, and subsequent reactions such as isomerization, oxidation, and addition. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this compound's unique reactivity profile for the construction of complex molecular targets.
Strategic Synthesis and the Foundational Claisen Rearrangement
Understanding the synthesis of this compound is paramount as the key synthetic step—the aromatic Claisen rearrangement—is a direct manifestation of the allyl group's reactivity. The most logical synthetic pathway commences from a readily available precursor, isovanillin (3-hydroxy-4-methoxybenzaldehyde).
The synthesis is a two-step process:
-
Williamson Ether Synthesis: The phenolic hydroxyl group of isovanillin is alkylated using an allyl halide (e.g., allyl bromide) under basic conditions to form the key intermediate, 3-allyloxy-4-methoxybenzaldehyde.[3] This reaction proceeds via a standard SN2 mechanism.
-
Aromatic Claisen Rearrangement: The allyl ether intermediate undergoes a thermally induced[4][4]-sigmatropic rearrangement.[5][6] This concerted, pericyclic reaction involves the migration of the allyl group from the oxygen atom to the ortho-position on the aromatic ring, directly forming the carbon skeleton of this compound.[7][8] The reaction is driven by the formation of a stable carbonyl group in the transition state and the subsequent rearomatization of the ring.[6]
For analogous rearrangements, high-boiling polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) are often employed, and microwave irradiation can significantly accelerate the reaction, yielding the desired product in high yield.[9][10]
Caption: Synthetic workflow from Isovanillin.
Core Reactivity of the Allyl Group
The allyl group (–CH₂–CH=CH₂) is the molecule's primary locus of reactivity, offering a versatile handle for diverse chemical modifications. Its reactivity is governed by the terminal double bond and the allylic carbon, which can stabilize intermediates via resonance.[11][12]
Isomerization to the Propenyl Group
One of the most characteristic reactions of allylbenzenes is the base-catalyzed isomerization of the terminal allyl group to the thermodynamically more stable internal (E/Z)-propenyl group (-CH=CH-CH₃). This transformation is synthetically valuable as it shifts the position of the double bond into direct conjugation with the aromatic ring. This reaction is often achieved using strong bases like potassium hydroxide (KOH) or potassium tert-butoxide, or heterogeneous catalysts such as KF/Al₂O₃.[13] This isomerization is a key step in converting natural allylbenzenes like eugenol into their isoeugenol counterparts for fragrance applications.[13][14]
Caption: Base-catalyzed isomerization pathway.
Oxidation Reactions
The double bond of the allyl group is susceptible to various oxidative transformations. The choice of oxidant dictates the final product.
-
Oxidative Cleavage: Strong oxidizing agents like potassium permanganate (KMnO₄) or ozone (O₃) followed by a reductive or oxidative workup will cleave the double bond.[13] This powerful transformation can convert the allyl group into a carboxylic acid or an aldehyde, depending on the conditions, offering a route to different functionalized benzaldehydes.
-
Epoxidation: Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), will react with the double bond to form an epoxide. This epoxide is a valuable intermediate for further nucleophilic ring-opening reactions.
-
Dihydroxylation: Reagents like osmium tetroxide (OsO₄) or cold, dilute KMnO₄ can convert the double bond into a vicinal diol.
Addition Reactions
The alkene functionality of the allyl group undergoes standard electrophilic and radical addition reactions.
-
Hydrogenation: Catalytic hydrogenation (e.g., H₂ over Pd/C) will reduce the double bond to yield 3-Propyl-4-methoxybenzaldehyde, saturating the side chain.
-
Halogenation: Reaction with halogens (e.g., Br₂) leads to the addition of two halogen atoms across the double bond.
-
Radical Substitution: N-Bromosuccinimide (NBS) in the presence of a radical initiator can be used for selective bromination at the allylic position, yielding 3-(3-bromoprop-1-en-1-yl)-4-methoxybenzaldehyde.[15]
Reactivity of the Aldehyde Group
The aldehyde group is a key electrophilic center, participating in a wide range of nucleophilic addition and condensation reactions.[16][17] Its reactivity is moderately influenced by the electron-donating methoxy group on the ring.[18]
| Reaction Type | Reagent(s) | Product Type |
| Reduction | NaBH₄ or LiAlH₄ | Benzyl Alcohol |
| Oxidation | KMnO₄ or Ag₂O (Tollens') | Carboxylic Acid |
| Reductive Amination | Primary Amine, NaBH₃CN | Secondary Amine |
| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | Alkene |
| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile), Base | α,β-Unsaturated Product |
| Acetal Formation | Alcohol, Acid Catalyst | Acetal (Protecting Group) |
Experimental Protocols
The following protocols are adapted from established methodologies for structurally similar compounds and serve as a validated starting point for laboratory investigation.[9]
Protocol 1: Synthesis via Claisen Rearrangement
Objective: To synthesize 3-Allyl-4-hydroxy-5-methoxybenzaldehyde from 4-Allyloxy-3-methoxybenzaldehyde (a related intermediate to the title compound's precursor).[10]
-
Materials: 4-Allyloxy-3-methoxybenzaldehyde (5 g, 26 mmol), N-methyl-2-pyrrolidone (NMP, 20 mL), Dichloromethane, Water, Saturated NaCl solution, Anhydrous sodium sulfate.
-
Procedure:
-
Dissolve 4-allyloxy-3-methoxybenzaldehyde in 20 mL of NMP in a microwave-safe reaction vessel.[10]
-
Subject the reaction mixture to microwave irradiation at 200°C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[10]
-
After completion, cool the mixture to room temperature and dilute with water.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated NaCl solution, and dry over anhydrous sodium sulfate.[10]
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography (eluent: petroleum ether-ethyl acetate) to yield the rearranged product.[10]
-
Protocol 2: Reduction of the Aldehyde to an Alcohol
Objective: To reduce the aldehyde functionality to a primary alcohol.
-
Materials: this compound (1 mmol), Methanol, Sodium borohydride (NaBH₄, 1.1 mmol).
-
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride in small portions with stirring.
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor completion by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the alcohol product.
-
Protocol 3: Knoevenagel Condensation
Objective: To demonstrate C-C bond formation at the aldehyde position.[9]
-
Materials: this compound (1 mmol), Malononitrile (1.1 mmol), Absolute Ethanol, Piperidine (catalytic amount).
-
Procedure:
-
In a round-bottom flask, dissolve this compound in absolute ethanol.[9]
-
Add malononitrile to the solution.
-
Add a catalytic amount of piperidine (e.g., 2-3 drops).[9]
-
Stir the reaction mixture at room temperature. A precipitate often forms upon product formation.
-
Monitor the reaction by TLC. Upon completion, cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by suction filtration, wash with a small amount of ice-cold ethanol, and air dry.
-
Conclusion
This compound presents a rich and varied reactivity profile. The allyl group is not merely a static substituent but a dynamic functional handle amenable to isomerization, oxidation, and addition reactions, enabling significant diversification of the molecular scaffold. Concurrently, the aldehyde group provides a reliable electrophilic site for chain extension and the introduction of nitrogen-containing moieties. The interplay between these two groups, modulated by the methoxy-activated aromatic ring, makes this compound a highly valuable and strategic intermediate for synthetic chemists in drug discovery and materials science.
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A Theoretical and Computational Exploration of 3-Allyl-4-methoxybenzaldehyde: A Guide for Researchers
Abstract
This technical guide provides a comprehensive theoretical and computational overview of 3-Allyl-4-methoxybenzaldehyde, a substituted aromatic aldehyde with significant potential in fragrance, and pharmaceutical applications. While direct experimental data for this specific molecule is limited, this document leverages established computational methodologies and comparative analysis with structurally related compounds to elucidate its molecular structure, spectroscopic signatures, electronic properties, and potential bioactivity. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for understanding and further investigating this promising compound.
Introduction
This compound, an analogue of eugenol, belongs to the vast class of substituted benzaldehydes which are of significant interest due to their diverse applications in the chemical, pharmaceutical, and fragrance industries.[1] The presence of the allyl, methoxy, and aldehyde functional groups on the benzene ring suggests a molecule with a complex electronic structure and potential for various chemical modifications and biological interactions. Understanding the fundamental molecular properties through computational methods provides a powerful, non-invasive approach to predict its behavior and guide experimental work.
This guide will delve into the theoretical characterization of this compound using Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[2] We will explore its optimized geometry, vibrational frequencies (FT-IR and FT-Raman), electronic transitions (UV-Vis), frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and non-linear optical (NLO) properties. Furthermore, potential biological activities will be discussed based on in silico molecular docking studies with relevant protein targets.
Computational Methodology: The 'Why' Behind the 'How'
The choice of computational methodology is paramount for obtaining accurate and reliable theoretical data. For a molecule like this compound, Density Functional Theory (DFT) offers an excellent balance between computational cost and accuracy.
Core Methodology:
All theoretical calculations presented in this guide are based on the DFT framework, specifically utilizing the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[2] This hybrid functional has demonstrated high accuracy in predicting the molecular structures and properties of a wide range of organic compounds. To ensure a robust description of the electronic distribution, the 6-311++G(d,p) basis set is employed.[3] The inclusion of diffuse functions (++) is crucial for accurately describing anions and systems with lone pairs, while the polarization functions (d,p) account for the non-spherical nature of electron density in molecules, leading to more accurate geometries and energies.
Self-Validation and Protocol:
The reliability of these computational choices is validated by numerous studies on similar benzaldehyde derivatives where theoretical data shows excellent agreement with experimental findings.[2][4]
Molecular Structure and Vibrational Analysis
The first step in the computational investigation is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as the optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface.
Vibrational Spectroscopy (FT-IR and FT-Raman):
Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The theoretical vibrational frequencies, calculated at the optimized geometry, can be compared with experimental FT-IR and FT-Raman spectra for validation. The key vibrational modes for this compound are expected in the following regions:
-
C-H vibrations: Aromatic C-H stretching vibrations are typically observed in the 3120-3000 cm⁻¹ range.[4]
-
Aldehyde group vibrations: The characteristic C=O stretching of the aldehyde group is expected around 1700 cm⁻¹.[4] The C-H stretching of the aldehyde group usually appears in the 2871–2806 cm⁻¹ region.[4]
-
Allyl group vibrations: The C=C stretching of the allyl group will be present in the 1650-1600 cm⁻¹ region.
-
Methoxy group vibrations: The C-O stretching of the methoxy group will likely appear in the 1250-1000 cm⁻¹ region.
-
C-C vibrations: Aromatic C-C stretching modes typically give rise to bands in the 1650-1400 cm⁻¹ range.[4]
Table 1: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3120 - 3000 |
| Aldehyde C=O Stretch | ~1700 |
| Aldehyde C-H Stretch | 2871 - 2806 |
| Allyl C=C Stretch | 1650 - 1600 |
| Aromatic C-C Stretch | 1650 - 1400 |
| Methoxy C-O Stretch | 1250 - 1000 |
Electronic Properties and Spectroscopic Analysis
Frontier Molecular Orbitals (HOMO-LUMO):
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.[5] A smaller gap suggests a more reactive molecule.
The HOMO-LUMO energy gap can be used to calculate important quantum chemical parameters such as ionization potential, electron affinity, chemical hardness, and softness.
UV-Vis Spectral Analysis:
The electronic transitions of a molecule can be predicted using Time-Dependent DFT (TD-DFT).[6] The calculated absorption wavelengths (λ), excitation energies, and oscillator strengths provide insights into the UV-Vis spectrum of the molecule. For substituted benzaldehydes, electronic transitions are typically observed in the UV region.[6]
Molecular Electrostatic Potential (MEP):
The MEP map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic attack.[7] Red regions on the MEP surface indicate areas of high electron density (nucleophilic sites), while blue regions represent areas of low electron density (electrophilic sites). For this compound, the oxygen atoms of the carbonyl and methoxy groups are expected to be the most electron-rich regions, making them susceptible to electrophilic attack.
Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest due to their potential applications in optical communication, data storage, and optical signal processing. The NLO properties of a molecule are determined by its polarizability (α) and first-order hyperpolarizability (β). DFT calculations can provide reliable predictions of these properties.[8] A high hyperpolarizability value indicates a strong NLO response.
Table 2: Predicted NLO Properties of this compound
| Property | Predicted Value (a.u.) |
| Dipole Moment (µ) | To be calculated |
| Polarizability (α) | To be calculated |
| First Hyperpolarizability (β) | To be calculated |
Potential Biological Activity: An In Silico Perspective
Derivatives of benzaldehyde are known to exhibit a range of biological activities, including antimicrobial and antioxidant properties.[9][10] Molecular docking is a computational technique used to predict the binding affinity and interaction mode of a small molecule (ligand) with a biological macromolecule (receptor), such as a protein.[11]
By performing molecular docking studies of this compound with known protein targets involved in microbial pathogenesis or oxidative stress, we can gain insights into its potential biological activity. For instance, docking with bacterial enzymes like DNA gyrase or fungal enzymes like lanosterol 14α-demethylase could suggest potential antimicrobial activity.
Experimental Protocols
While this guide focuses on theoretical and computational aspects, the following are generalized experimental protocols that would be essential for the synthesis and characterization of this compound.
Hypothetical Synthesis Protocol:
A plausible synthetic route for this compound could involve the Claisen rearrangement of an appropriate allyl ether precursor, a common method for introducing allyl groups onto a benzene ring.[12]
-
O-Allylation of Vanillin: React 4-hydroxy-3-methoxybenzaldehyde (vanillin) with allyl bromide in the presence of a weak base like potassium carbonate in a suitable solvent such as acetone to yield 4-(allyloxy)-3-methoxybenzaldehyde.
-
Claisen Rearrangement: Heat the resulting allyl ether to induce a[5][5]-sigmatropic rearrangement, which would move the allyl group from the oxygen to the ortho position on the aromatic ring, yielding 5-allyl-4-hydroxy-3-methoxybenzaldehyde.
-
Methylation: The final step would involve the methylation of the hydroxyl group using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base to obtain this compound.
Spectroscopic Characterization:
-
FT-IR Spectroscopy: Record the FT-IR spectrum of the purified compound using a KBr pellet or as a thin film.
-
FT-Raman Spectroscopy: Obtain the FT-Raman spectrum of the sample using a suitable laser excitation source.
-
NMR Spectroscopy: Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃) to confirm the molecular structure.
-
UV-Vis Spectroscopy: Dissolve the compound in a suitable solvent (e.g., ethanol or methanol) and record the UV-Vis spectrum.
Conclusion
This technical guide has provided a comprehensive theoretical and computational framework for the study of this compound. Through the application of DFT and other in silico methods, we have elucidated its probable molecular structure, vibrational and electronic properties, and potential for NLO applications and biological activity. The presented methodologies and predicted data serve as a valuable resource for researchers and scientists, providing a solid foundation for future experimental investigations and the development of novel applications for this intriguing molecule. The synergistic approach of combining computational predictions with experimental validation will be crucial in unlocking the full potential of this compound.
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Indian Journal of Pure & Applied Physics. (2023). Investigations of absorption and magnetic resonance spectroscopies, molecular docking studies and quantum chemical calculations of 3-Hydroxy-4-methoxybenzaldehyde. Retrieved from [Link]
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PubMed Central. (n.d.). Synthesis, crystal structure, and in silico molecular docking studies of 4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazone monohydrate. Retrieved from [Link]
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Scholars Research Library. (n.d.). Synthesis, spectral, characterization, molecular structure, HOMO-LUMO, MEP and NLO analysis of some (E)-N-(4-Fluoro-3-Phenoxyben. Retrieved from [Link]
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MDPI. (n.d.). A Density Functional Theory Study of 4-OH Aldehydes. Retrieved from [Link]
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Mahendra Publications. (2015). Molecular structure and spectroscopic properties of 4- methoxybenzaldehyde based on density functional theory calculations. Retrieved from [Link]
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PubChem. (n.d.). 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde. Retrieved from [Link]
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European Journal of Science and Technology. (2024). Spectroscopic, Thermodynamic, Electronic, HOMO-LUMO, MEP and NLO Analyses of 3-(Benzyl)-4-(3-Acetoxy-4-methoxybenzylideneamino)-4,5-dihydro-1H-1,2,4-triazol-5-one. Retrieved from [Link]
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ResearchGate. (n.d.). Intermolecular interactions and molecular docking investigations on 4-methoxybenzaldehyde. Retrieved from [Link]
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ResearchGate. (n.d.). Molecular structure, spectroscopic studies, HOMO-LUMO profile and NBO analysis of 3-Ethoxy-4-hydroxy benzaldehyde. Retrieved from [Link]
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ResearchGate. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from [Link]
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ResearchGate. (2020). Computational Design, Spectral, NBO, DOS, Bioactivity Evaluation, ADMET Analysis, Third-Order non-linear Optical and Quantum Chemical Investigations on Hydrogen Bonded Novel Organic Molecular Complex of 4-[Bis[2-(acetyloxy)ethyl]amino]benzaldehyde (4B2AEAB) Derivatives for Opto-Electronic Applications. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: Leveraging 3-Allyl-4-methoxybenzaldehyde as a Versatile Synthetic Building Block
Introduction
Substituted benzaldehydes are cornerstone intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1] Among these, 3-Allyl-4-methoxybenzaldehyde stands out as a particularly versatile scaffold. Its unique trifecta of functional groups—a reactive aldehyde, a modifiable allyl chain, and an electron-rich aromatic ring—offers a powerful toolkit for synthetic chemists. The aldehyde provides a gateway for constructing heterocycles and extending carbon chains; the allyl group serves as a handle for diverse transformations like isomerization and oxidation; and the substituted benzene core is a common motif in numerous natural products and bioactive molecules.[1][2]
This guide provides a comprehensive overview of the synthesis and application of this compound. It is designed for researchers, medicinal chemists, and process development scientists seeking to harness its synthetic potential. The protocols described herein are based on established, robust chemical transformations, providing a reliable foundation for laboratory work.
Physicochemical Properties and Handling
Proper handling and storage are paramount for maintaining the integrity of the reagent. The following table summarizes key properties, compiled from data on structurally analogous compounds.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂O₃ | [3] |
| Molecular Weight | 192.21 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid/solid | [4] |
| Solubility | Soluble in common organic solvents (e.g., Ethanol, Acetone, DMF) | [2][4] |
| Storage | Store in a cool, dry place in a tightly sealed container, away from light and heat. | [2] |
Safety Note: While specific toxicity data for this compound is limited, related aromatic aldehydes and allyl compounds warrant careful handling. Assume the material may be harmful if swallowed and can cause skin, eye, and respiratory irritation.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Synthesis of the Building Block: From Isovanillin
The most direct and logical synthetic route to this compound begins with the commercially available and inexpensive starting material, isovanillin (3-hydroxy-4-methoxybenzaldehyde). The synthesis is a two-step process involving a Williamson ether synthesis followed by a thermal[6][6]-sigmatropic rearrangement.
Synthetic Workflow Overview
Caption: Synthetic route from isovanillin to this compound.
Protocol 1: O-Allylation of Isovanillin
Objective: To synthesize the precursor 3-allyloxy-4-methoxybenzaldehyde via Williamson ether synthesis.
Rationale: This reaction attaches the allyl group to the phenolic oxygen. Potassium carbonate is a mild and effective base for deprotonating the phenol, and acetone is a suitable polar aprotic solvent that readily dissolves the reactants. This procedure is adapted from established methods for similar phenolic aldehydes.[6][7]
Materials:
-
Isovanillin (1 equivalent)
-
Allyl bromide (1.2 equivalents)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 equivalents)
-
Acetone (anhydrous)
-
Standard glassware for reflux, magnetic stirrer, heating mantle
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add isovanillin (1 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add a sufficient volume of anhydrous acetone to dissolve the isovanillin.
-
Begin stirring the suspension. Add allyl bromide (1.2 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approx. 56°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting isovanillin spot is consumed.
-
Cool the mixture to room temperature and filter off the solid K₂CO₃ and potassium bromide byproduct. Wash the solid with a small amount of acetone.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude residue, 3-allyloxy-4-methoxybenzaldehyde, can be used directly in the next step or purified by vacuum distillation.[6]
Expected Outcome & Characterization:
-
Product: A pale yellow oil or low-melting solid.[8]
-
¹H NMR: Expect to see characteristic peaks for the allyl group (multiplets around 5-6 ppm and a doublet around 4.5 ppm) and the disappearance of the phenolic -OH peak.
-
MS (GC-MS): A molecular ion peak corresponding to C₁₁H₁₂O₃ (m/z = 192.21).[9]
Protocol 2: Claisen Rearrangement
Objective: To form the target C-allyl-substituted product via a[6][6]-sigmatropic rearrangement.
Rationale: The Claisen rearrangement is a powerful, thermally-driven reaction for forming carbon-carbon bonds.[10][11] It is an intramolecular process that proceeds through a concerted, cyclic transition state.[10][12] High-boiling, polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) are often used to achieve the necessary high temperatures (180-220°C).[2][3] Microwave irradiation can significantly accelerate this reaction, reducing reaction times from hours to minutes.[3][10]
Materials:
-
3-Allyloxy-4-methoxybenzaldehyde (1 equivalent)
-
N-methyl-2-pyrrolidone (NMP) or another high-boiling solvent (e.g., DMF)
-
Microwave reactor or oil bath for high-temperature heating
-
Dichloromethane (DCM) for extraction
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 3-allyloxy-4-methoxybenzaldehyde (1 eq) in a minimal amount of NMP in a microwave-safe reaction vessel or a round-bottom flask.
-
Method A (Microwave): Heat the solution in a microwave reactor to 200°C and hold for 1-3 hours.[3]
-
Method B (Conventional Heating): Heat the solution in an oil bath to 200-220°C under a nitrogen atmosphere for 3-6 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with deionized water and extract the product with dichloromethane (3 x volume of NMP).
-
Combine the organic layers and wash with saturated brine to remove residual NMP/DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate gradient) to afford pure this compound.[3]
Expected Outcome & Characterization:
-
Product: A white to off-white solid or viscous oil.
-
¹H NMR: The key change is the appearance of a new aromatic proton signal and the allyl group signals shifting, including a characteristic doublet around 3.3 ppm for the benzylic -CH₂- group. The vinylic protons will remain.
-
FTIR: Appearance of a broad -OH stretch if any demethylation occurs (unlikely under these conditions but possible) and shifts in the aromatic C-H bending region.
Key Transformations and Synthetic Applications
The true value of this compound lies in the orthogonal reactivity of its functional groups, allowing for selective modifications.
Reactivity Map
Caption: Reactivity map of this compound.
Protocol 3: Knoevenagel Condensation
Objective: To demonstrate a C-C bond-forming reaction at the aldehyde, creating an α,β-unsaturated system, a common pharmacophore.[1]
Rationale: The Knoevenagel condensation is a reaction between an aldehyde and an active methylene compound (e.g., malononitrile) catalyzed by a weak base like piperidine.[1] The reaction creates a new carbon-carbon double bond, extending the conjugation of the system, which is a key strategy in the design of various therapeutic agents, including PDE4 inhibitors.[1]
Materials:
-
This compound (1 equivalent)
-
Malononitrile (1.1 equivalents)
-
Piperidine (catalytic amount, ~0.1 equivalents)
-
Ethanol (absolute)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 eq) in absolute ethanol.
-
Add malononitrile (1.1 eq) to the solution.
-
Add a catalytic amount of piperidine (~0.1 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is often complete within a few hours. A precipitate may form as the product is generated.
-
Upon completion, cool the mixture in an ice bath to maximize precipitation of the product.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Expected Outcome & Characterization:
-
Product: A crystalline solid.
-
¹H NMR: Disappearance of the aldehyde proton signal (~9.8 ppm) and appearance of a new vinylic proton signal.
-
Application: The resulting vinyl dinitrile is a potent Michael acceptor and can be used to synthesize a variety of heterocyclic compounds.[2]
Case Study: Conceptual Framework for Drug Discovery
The structural motifs within this compound are relevant to the development of novel therapeutics. For instance, substituted benzaldehydes are precursors to inhibitors of phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory diseases like COPD and psoriasis.[1] The following is a conceptual workflow illustrating its use.
Conceptual Synthesis of a PDE4 Inhibitor Scaffold
Caption: Conceptual workflow for a bioactive scaffold.
This hypothetical pathway demonstrates how the aldehyde can be extended (Horner-Wadsworth-Emmons), the allyl group functionalized (dihydroxylation), and the methoxy group converted to a catechol (demethylation)—a key binding motif for many PDE4 inhibitors—to rapidly build molecular complexity from a single, versatile starting material.
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Application Notes & Protocols: The Aromatic Claisen Rearrangement of 4-allyloxy-3-methoxybenzaldehyde
Introduction and Strategic Overview
The Claisen rearrangement is a cornerstone of modern organic synthesis, valued for its reliability in forming carbon-carbon bonds.[1][2] Specifically, the aromatic Claisen rearrangement transforms allyl aryl ethers into ortho-allyl phenols through a concerted, intramolecular[3][3]-sigmatropic shift.[4][5] This process is thermally driven and proceeds through a highly ordered, six-membered cyclic transition state, making it a predictable and stereospecific reaction.[2][3][4]
This guide focuses on the application of this reaction to 4-allyloxy-3-methoxybenzaldehyde, a vanillin derivative, to synthesize 3-allyl-4-hydroxy-5-methoxybenzaldehyde.[6][7] This product serves as a valuable functionalized building block in medicinal chemistry and materials science. We will explore multiple field-proven protocols, moving from classical thermal methods to modern microwave-assisted and Lewis acid-catalyzed approaches, explaining the causality behind each procedural choice to ensure both reproducibility and a deeper mechanistic understanding.
The Underlying Mechanism: A Controlled Molecular Reorganization
The Claisen rearrangement of an allyl aryl ether is a two-stage process: a pericyclic rearrangement followed by a rapid tautomerization.[5]
-
[3][3]-Sigmatropic Shift : Upon heating, the allyl aryl ether undergoes a concerted rearrangement. The C-O ether bond cleaves as a new C-C bond forms between the terminal carbon (C3) of the allyl group and the ortho-carbon of the aromatic ring.[3][4] This occurs via a chair-like six-membered transition state.[5] This step is typically the rate-determining step and results in a non-aromatic cyclohexadienone intermediate.
-
Rearomatization : The dienone intermediate rapidly undergoes a proton shift (tautomerization or enolization) to restore the highly stable aromatic ring, yielding the final o-allylphenol product.[3][4] This energetically favorable step makes the overall reaction largely irreversible.
Mechanism: Claisen Rearrangement of 4-allyloxy-3-methoxybenzaldehyde
Caption: The concerted[3][3]-sigmatropic rearrangement mechanism.
Experimental Protocols and Methodologies
The choice of protocol depends on available equipment, desired reaction time, and scale. The following methods have been validated for substrates of this class.
Protocol 1: Microwave-Assisted Synthesis (High-Efficiency)
Microwave irradiation offers a significant advantage by dramatically reducing reaction times from hours to minutes or a few hours, often with improved yields.[8] This is due to efficient and uniform heating of the polar solvent and reactants.
Materials & Reagents:
-
4-allyloxy-3-methoxybenzaldehyde
-
N-Methyl-2-pyrrolidone (NMP), high-purity
-
Dichloromethane (DCM)
-
Deionized Water
-
Saturated NaCl solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for chromatography
-
Petroleum ether and Ethyl acetate (for chromatography)
Step-by-Step Procedure: [6]
-
Reaction Setup: In a suitable microwave reactor vessel, dissolve 4-allyloxy-3-methoxybenzaldehyde (e.g., 5.0 g, 26 mmol) in N-Methyl-2-pyrrolidone (20 mL). The use of a high-boiling, polar solvent like NMP is crucial for its ability to absorb microwave energy effectively and reach the required reaction temperature.[6][8]
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 200°C for 3 hours.[6] Monitor the internal pressure and temperature to ensure they remain within the safe operating limits of the instrument.
-
Reaction Work-up: After cooling the vessel to room temperature, dilute the reaction mixture with deionized water (approx. 50 mL). Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 40 mL).
-
Purification - Phase Separation: Combine the organic extracts. Wash the combined organic layer sequentially with deionized water (2 x 50 mL) and saturated NaCl solution (1 x 50 mL). The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Final Purification: Purify the crude solid by column chromatography on silica gel, eluting with a petroleum ether-ethyl acetate gradient to yield the pure 3-allyl-4-hydroxy-5-methoxybenzaldehyde as a white solid (Typical yield: ~92%).[6]
Protocol 2: Conventional Thermal Rearrangement (Classic Method)
This is the traditional approach, relying on conductive heating in a high-boiling solvent to provide the necessary activation energy.
Materials & Reagents:
-
4-allyloxy-3-methoxybenzaldehyde
-
N,N-diethylaniline or Decalin (high-boiling solvent)
-
Toluene or Ethyl Acetate (for extraction)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated NaCl solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
TLC plates, silica gel
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-allyloxy-3-methoxybenzaldehyde and a high-boiling solvent such as N,N-diethylaniline (approx. 5-10 mL per gram of substrate). The solvent's high boiling point is essential to reach the typical rearrangement temperatures of 180-220°C.
-
Inert Atmosphere: Purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes to prevent oxidation of the phenol product at high temperatures.
-
Heating: Heat the reaction mixture to reflux (approx. 215°C for N,N-diethylaniline) and maintain this temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Take small aliquots periodically, spot them on a TLC plate, and elute with a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.
-
Work-up: Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Dilute with toluene or ethyl acetate.
-
Purification: Transfer the solution to a separatory funnel. If N,N-diethylaniline was used, wash with 1M HCl (3 x volume) to remove the basic solvent. Then, wash with water, saturated NaHCO₃ solution, and finally brine.
-
Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography or recrystallization as described in Protocol 1.
Protocol 3: Lewis Acid-Catalyzed Rearrangement (Low-Temperature Method)
Lewis acids can significantly accelerate the Claisen rearrangement, allowing the reaction to proceed at much lower temperatures.[9][10] The Lewis acid coordinates to the ether oxygen, weakening the C-O bond and facilitating the[3][3]-sigmatropic shift.
Materials & Reagents:
-
4-allyloxy-3-methoxybenzaldehyde
-
Boron trichloride (BCl₃, 1M solution in DCM) or another suitable Lewis acid.
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Deionized Water & Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: In an oven-dried, three-neck flask under a positive pressure of Argon, dissolve 4-allyloxy-3-methoxybenzaldehyde in anhydrous DCM.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath. This initial low temperature is critical to control the reactivity of the strong Lewis acid and prevent side reactions.
-
Lewis Acid Addition: Add a 1M solution of BCl₃ in DCM (approx. 1.1 equivalents) dropwise to the stirred solution over 15-20 minutes. A color change is often observed.
-
Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature. Monitor the reaction progress by TLC. The reaction is often complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, cool the flask to 0°C in an ice bath and carefully quench the reaction by the slow, dropwise addition of water or saturated NaHCO₃ solution. Caution: Quenching can be exothermic.
-
Work-up and Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM. Combine the organic layers, wash with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify via column chromatography.
Summary of Protocols and Data
| Parameter | Protocol 1: Microwave-Assisted | Protocol 2: Conventional Thermal | Protocol 3: Lewis Acid-Catalyzed |
| Method | Microwave Irradiation | Conventional Conductive Heating | Lewis Acid Catalysis |
| Solvent | N-Methyl-2-pyrrolidone (NMP) | N,N-diethylaniline or Decalin | Dichloromethane (DCM) |
| Temperature | 200 °C | 180 - 220 °C (Reflux) | -78 °C to Room Temperature |
| Time | 3 hours | 4 - 8 hours | 1 - 3 hours |
| Catalyst | None (Thermal) | None (Thermal) | Boron trichloride (BCl₃) |
| Typical Yield | >90% | 60 - 80% | 70 - 90% |
Experimental Workflow and Logic
The overall workflow for synthesizing and isolating the target compound is a multi-stage process that ensures high purity. Each step is designed to either drive the reaction to completion or remove specific impurities.
Diagram: General Experimental Workflow
Caption: A generalized workflow from reaction to final product characterization.
References
-
[Claisen Rearrangement: Mechanism & Examples. NROChemistry.]([Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Claisen Rearrangement [organic-chemistry.org]
- 6. 3-ALLYL-4-HYDROXY-5-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 7. Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
Application Notes and Protocols for 3-Allyl-4-methoxybenzaldehyde in the Fragrance and Flavor Industry
Abstract: This document provides a comprehensive technical guide for researchers, perfumers, and flavorists on the application of 3-Allyl-4-methoxybenzaldehyde (CAS No. 67483-48-1). We will explore its sensory profile, potential applications, and detailed protocols for its synthesis, quality control, and incorporation into fragrance and flavor formulations. Given the specialized nature of this molecule, this guide synthesizes direct information with data extrapolated from structurally similar aromatic aldehydes to provide a robust framework for its utilization.
Introduction: Unveiling a Unique Aromatic Aldehyde
This compound is an aromatic compound whose structure suggests a complex and intriguing sensory profile, making it a molecule of interest for the fragrance and flavor industries.[1][2] Its core consists of a benzaldehyde skeleton, a classic foundation for many iconic scents, substituted with a methoxy group and a strategically placed allyl group. This unique combination offers a departure from more common benzaldehydes, promising novel creative possibilities.
The methoxy group is often associated with sweet, floral, and sometimes powdery notes, as seen in anisaldehyde.[3][4] The allyl group introduces a potential for green, spicy, or even pungent undertones, while the aldehyde function itself contributes to the characteristic sharp, sweet, and often almond-like or cherry-like scent profile.[5] This guide serves as a practical manual for harnessing the potential of this molecule, from initial synthesis and validation to its creative application in finished products.
Physicochemical Properties and Predicted Sensory Profile
A thorough understanding of a molecule's physical properties is critical for its effective handling, formulation, and stability assessment.
| Property | Value / Description | Source(s) |
| IUPAC Name | 4-methoxy-3-(prop-2-en-1-yl)benzaldehyde | [1] |
| CAS Number | 67483-48-1 | [1] |
| Molecular Formula | C₁₁H₁₂O₂ | [1] |
| Molecular Weight | 176.21 g/mol | [1] |
| Predicted Olfactory Profile | Sweet, spicy, with potential notes of anise, cherry, and a green, slightly pungent character. The profile is likely to be complex, blending the powdery sweetness of methoxybenzaldehydes with the sharpness of the allyl group. | [3][5][6] |
| Predicted Flavor Profile | Sweet and spicy, potentially useful in vanilla, cherry, and nutty flavor profiles, adding a unique aromatic lift. | [3][7] |
| Solubility | Predicted to be soluble in ethanol, propylene glycol, and other common fragrance/flavor solvents; slightly soluble in water. | [8] |
Synthesis and Analytical Validation
The reliable application of any specialty chemical begins with a verifiable synthesis route and robust analytical quality control. The following protocols are designed to ensure both the identity and purity of this compound for research and development.
Protocol 2.1: Proposed Synthesis via Claisen Rearrangement
The most plausible synthetic route involves the O-allylation of a phenolic precursor followed by a thermal Claisen rearrangement, a powerful reaction in synthetic organic chemistry for forming C-C bonds.[9] This protocol is adapted from established methods for similar structures.[9][10]
Starting Material: 3-Hydroxy-4-methoxybenzaldehyde (isovanillin) (CAS 621-59-0).[11]
Step 1: O-Allylation of Isovanillin
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve isovanillin (1 equivalent) in a suitable polar aprotic solvent like acetone or DMF.
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents) to the solution. The base is crucial for deprotonating the phenolic hydroxyl group, making it a potent nucleophile.
-
Allylation: Add allyl bromide (1.2 equivalents) dropwise to the stirred suspension at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to reflux (approx. 56°C for acetone) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Workup: After cooling, filter off the potassium salts and remove the solvent under reduced pressure. The resulting crude product is 3-(allyloxy)-4-methoxybenzaldehyde.
Step 2: Thermal Claisen Rearrangement
-
Reaction: The crude 3-(allyloxy)-4-methoxybenzaldehyde is heated in a high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP) or diethylaniline. Microwave-assisted heating at high temperatures (e.g., 200°C) can significantly accelerate this rearrangement, often completing within hours.[9][10] The reaction involves a concerted[1][1]-sigmatropic rearrangement where the allyl group migrates from the oxygen atom to the ortho position on the aromatic ring.
-
Purification: After the reaction is complete (monitored by GC or TLC), the mixture is cooled. The product is extracted using a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove the high-boiling solvent. The organic layer is dried over anhydrous sodium sulfate.
-
Final Purification: The crude product is purified via column chromatography on silica gel to yield pure this compound.
Caption: Proposed synthesis workflow for this compound.
Protocol 2.2: Quality Control and Analytical Validation
A multi-faceted analytical approach is essential to confirm the identity and purity of the synthesized material, ensuring it is free from starting materials, solvents, and side-products.[12]
1. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Objective: To determine purity and confirm molecular weight.
-
Protocol:
-
Prepare a dilute solution (approx. 100 ppm) of the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
Inject 1 µL into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms).
-
Use a temperature program that starts at ~60°C and ramps up to ~280°C to ensure separation of any volatile impurities.
-
Validation: The primary peak should have a retention time characteristic of the compound. The resulting mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight (176.21 g/mol ) and a fragmentation pattern consistent with the structure (e.g., loss of CHO, C₃H₅).[13] Purity is calculated based on the peak area percentage.
-
2. High-Performance Liquid Chromatography (HPLC):
-
Objective: To quantify non-volatile impurities and accurately determine purity.[12]
-
Protocol:
-
Use a reversed-phase C18 column.
-
Employ a mobile phase gradient of water and acetonitrile (both may contain 0.1% formic acid to improve peak shape).
-
Prepare a sample solution in the mobile phase (approx. 1 mg/mL).
-
Monitor the elution profile using a UV detector at a wavelength where the benzaldehyde chromophore absorbs strongly (e.g., 254 nm or 280 nm).
-
Validation: Purity is determined by the area percentage of the main peak relative to all other peaks.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To provide unambiguous structural confirmation.[13]
-
Protocol:
-
Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Validation: The ¹H NMR spectrum should show distinct signals for the aldehydic proton (~9.8 ppm), aromatic protons, the methoxy group singlet (~3.9 ppm), and the characteristic multiplets of the allyl group. The ¹³C NMR will confirm the number of unique carbon atoms.
-
Caption: Quality control workflow for synthesized this compound.
Application in Fragrance Development
The unique structure of this compound suggests it can be used to add a novel spicy, floral, and sweet character to fragrance compositions. It may serve as a powerful modifier in floral, oriental, and gourmand fragrances.
Protocol 3.1: Incorporation and Evaluation in a Fragrance Base
This protocol outlines a systematic approach to evaluating the olfactory contribution of a new aromatic chemical.[8]
-
Stock Solution Preparation:
-
Prepare a 10% stock solution of the QC-passed this compound in a suitable, low-odor solvent such as perfumer's alcohol (ethanol) or dipropylene glycol (DPG). This is a critical step for accurate and reproducible dosing.
-
-
Olfactory Evaluation (Neat):
-
Dip a standard smelling strip into the 10% solution.
-
Evaluate the odor profile at three key stages:
-
Top Note (0-15 min): Assess the initial, most volatile characteristics.
-
Heart/Middle Note (15 min - 2 hours): Evaluate the main character of the molecule as it develops.
-
Base Note (>2 hours): Assess the tenacity and the final lingering scent.
-
-
Record detailed descriptors at each stage (e.g., "spicy," "sweet," "almond," "green," "powdery").
-
-
Blending into a Simple Accord:
-
Create a simple, well-understood fragrance base to observe the effect of the new molecule. A simple floral accord is a good starting point.
-
Example Floral Accord:
-
Phenylethyl Alcohol (Rose): 40 parts
-
Hedione (Jasmine): 30 parts
-
Linalool (Floral, Woody): 20 parts
-
Iso E Super (Woody, Amber): 10 parts
-
-
Prepare three variations of this accord:
-
Control: The base accord alone.
-
Trial 1: Add 1% of the 10% stock solution (0.1% final concentration) to the base.
-
Trial 2: Add 5% of the 10% stock solution (0.5% final concentration) to the base.
-
-
Let the blends mature for at least 24 hours before evaluation.
-
-
Comparative Sensory Panel:
-
Present the three smelling strips (Control, Trial 1, Trial 2) blindly to a panel of evaluators.
-
Ask them to describe the differences, focusing on how the new molecule modifies the original accord. Does it add lift? Sweetness? A spicy facet? Does it improve tenacity?
-
Caption: Systematic workflow for fragrance ingredient evaluation.
Application in Flavor Development
The predicted sweet and spicy profile of this compound makes it a candidate for use in various flavor systems, particularly where a warm, aromatic note is desired.[1]
Protocol 4.1: Evaluation of Flavor Profile in a Model System
Evaluating a new flavor raw material in a simple, neutral base is essential to understand its intrinsic taste and aroma without interference from a complex food matrix.
-
Stock Solution Preparation:
-
Prepare a 0.1% (1000 ppm) stock solution in food-grade propylene glycol (PG). PG is an excellent solvent for many flavor compounds and is widely used in the industry.
-
-
Model System - Sugar Solution:
-
Prepare a 5% sucrose solution in spring water. This simple sweet base will help highlight the characteristics of the flavor molecule.
-
Control Sample: 100g of the 5% sucrose solution.
-
Test Sample: Dose the 0.1% stock solution into 100g of the 5% sucrose solution to achieve a target concentration. A good starting point for a potent aromatic chemical is 1-5 ppm.
-
Calculation for 2 ppm: Add 2mg of the flavor molecule per kg of solution. This equates to adding 0.2g of the 1000 ppm stock solution to 100g of the sugar solution.
-
-
-
Model System - Dairy:
-
Sensory Evaluation:
-
Assemble a panel of trained flavorists or sensory analysts.
-
Provide the control and test samples in coded, identical containers.
-
Instruct panelists to evaluate and record the following:
-
Aroma: The orthonasal smell of the sample.
-
Flavor: The retronasal aroma and taste sensations upon sipping.
-
Mouthfeel: Any perceived changes in texture or sensation.
-
Aftertaste: Lingering flavor notes.
-
-
Collect and analyze the descriptive terms to build a comprehensive flavor profile.
-
Safety and Handling
As with any aromatic aldehyde, proper safety precautions are mandatory. While a specific Safety Data Sheet (SDS) for this compound should be consulted, general guidelines based on related compounds apply.[16]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, nitrile gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[16]
-
Storage: Store in a cool, dry place away from direct sunlight and sources of ignition. Keep the container tightly sealed. The allyl group can be susceptible to oxidation, so storage under an inert atmosphere (e.g., nitrogen or argon) may prolong shelf life.
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite) and place in a sealed container for disposal.[16]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound represents a compelling molecule for innovation in the fragrance and flavor sectors. Its unique structural combination points to a complex sensory profile that could fill a niche in spicy-sweet, floral, and gourmand applications. By following the detailed protocols for synthesis, validation, and sensory evaluation outlined in this guide, researchers and creators can effectively explore and unlock the full potential of this promising aromatic compound.
References
- A Comparative Guide to Analytical Techniques for the Quality Control of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde. (2025). Benchchem.
- Application of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde in Fragrance Development. (2025). Benchchem.
- This compound | 67483-48-1. J&K Scientific.
- 3-Allyl-4-méthoxybenzaldéhyde. Chem-Impex.
- 3-Allyl-4-ethoxybenzaldehyde. BU CyberSec Lab.
- 3-ALLYL-4-HYDROXY-5-METHOXY-BENZALDEHYDE synthesis. Chemicalbook.
- A Comparative Guide to the Characterization and Validation of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde. (2025). Benchchem.
- Synthesis of 3-allyloxy-4-methoxybenzaldehyde. PrepChem.com.
- 3-Allyl-4-(allyloxy)benzaldehyde|CAS 136433-45-9. Benchchem.
- Chemical Safety Data Sheet MSDS / SDS - 3-Allyloxy-4-methoxybenzaldehyde. (2025). ChemicalBook.
- SAFETY DATA SHEET - 4-Methoxybenzaldehyde. (2024). Sigma-Aldrich.
- 4-(Allyloxy)-3-methoxybenzaldehyde. PubChem.
- 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde. PubChem.
- 3-Isopropyl-4-methoxybenzaldehyde. MySkinRecipes.
- Flavor Demo Formulas. The Good Scents Company.
- Flavor Demo Formulas. The Good Scents Company.
- Benzaldehyde, 3-hydroxy-4-methoxy-. NIST WebBook.
- 3-Hydroxy-4-methoxybenzaldehyde 99 621-59-0. Sigma-Aldrich.
- Understanding 4-Methoxybenzaldehyde: Properties, Uses, and Sourcing. NINGBO INNO PHARMCHEM CO.,LTD.
- Benzaldehyde. PerfumersWorld.
- p-Methoxybenzaldehyde.
- 123-11-5, 4-Methoxybenzaldehyde Formula. ECHEMI.
- The Aromatic Journey of 4-Methoxybenzaldehyde: From Nature to Industry. NINGBO INNO PHARMCHEM CO.,LTD.
Sources
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- 4. p-Methoxybenzaldehyde | The Fragrance Conservatory [fragranceconservatory.com]
- 5. perfumersworld.com [perfumersworld.com]
- 6. 3-Isopropyl-4-methoxybenzaldehyde [myskinrecipes.com]
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- 11. Benzaldehyde, 3-hydroxy-4-methoxy- [webbook.nist.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 16. chemicalbook.com [chemicalbook.com]
Application Notes & Protocols: Synthesis of Heterocyclic Compounds from 3-Allyl-4-methoxybenzaldehyde and its Precursors
Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of 3-allyl-4-methoxybenzaldehyde and its key precursor, 3-allyl-4-hydroxy-5-methoxybenzaldehyde (o-allyl vanillin), as versatile building blocks for the synthesis of high-value heterocyclic compounds. We delve into the strategic considerations behind synthetic pathways, providing detailed, step-by-step protocols for the synthesis of the core precursor via a thermal Claisen rearrangement, followed by its application in the construction of chromene and quinoline scaffolds. The causality behind experimental choices, mechanistic insights, and practical considerations are emphasized to ensure reproducibility and foster innovation.
Introduction: A Versatile Scaffold for Heterocyclic Chemistry
This compound is a uniquely functionalized aromatic aldehyde. Its structure contains three distinct reactive centers ripe for chemical manipulation:
-
The Aldehyde: A versatile handle for condensation reactions, olefinations, and the formation of imines, serving as a primary gateway to numerous nitrogen-containing heterocycles.
-
The Allyl Group: A hydrocarbon chain featuring a terminal double bond that can participate in a wide array of transformations including cyclizations, oxidations, and isomerizations.[1]
-
The Electron-Rich Aromatic Ring: Substituted with methoxy and allyl groups, the ring is activated towards electrophilic substitution and serves as the foundation for fused heterocyclic systems.
While this compound is a valuable synthon, many powerful cyclization strategies commence from its immediate phenolic precursor, 3-allyl-4-hydroxy-5-methoxybenzaldehyde . This precursor is readily synthesized from the widely available starting material, vanillin. This guide will therefore begin with the robust preparation of this key intermediate before exploring its transformation into diverse heterocyclic frameworks.
Part 1: Synthesis of the Core Precursor, 3-Allyl-4-hydroxy-5-methoxybenzaldehyde
The most efficient and atom-economical route to introduce an allyl group ortho to a phenolic hydroxyl is through a tandem O-allylation and thermal[2][2]-sigmatropic Claisen rearrangement.[3][4][5] This powerful pericyclic reaction proceeds through a concerted mechanism, ensuring high regioselectivity.[6]
Workflow for Precursor Synthesis
Caption: Fig 1. Two-step synthesis of the key phenolic precursor.
Protocol 1.1: Synthesis of 4-Allyloxy-3-methoxybenzaldehyde
Rationale: This is a standard Williamson ether synthesis.[7] Vanillin's phenolic proton is acidic and is readily deprotonated by a mild base like potassium carbonate. The resulting phenoxide acts as a nucleophile, attacking the electrophilic allyl bromide to form the ether. Acetone is an excellent solvent for this reaction due to its polarity and appropriate boiling point for reflux.
-
Materials:
-
Vanillin (1.0 equiv)
-
Allyl bromide (1.2 equiv)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 equiv)
-
Acetone (solvent)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add vanillin and anhydrous potassium carbonate.
-
Add acetone to the flask until the solids are sufficiently suspended.
-
Begin stirring the mixture and add allyl bromide dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 56°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with a small amount of acetone.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude product, which is often pure enough for the next step.
-
Protocol 1.2: Claisen Rearrangement to 3-Allyl-4-hydroxy-5-methoxybenzaldehyde
Rationale: The Claisen rearrangement is a[2][2]-sigmatropic shift where the allyl group migrates from the oxygen atom to the ortho position of the aromatic ring.[2][3] This reaction is thermally induced. The use of a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) and microwave irradiation dramatically accelerates the reaction, reducing the time from many hours to just a few.[8]
-
Materials:
-
4-Allyloxy-3-methoxybenzaldehyde (1.0 equiv)
-
N-methyl-2-pyrrolidone (NMP) (solvent)
-
-
Procedure:
-
Place 4-allyloxy-3-methoxybenzaldehyde in a microwave-safe reaction vessel.
-
Add a minimal amount of NMP to dissolve the starting material.
-
Seal the vessel and place it in a microwave reactor.
-
Heat the reaction to 200°C and hold for 2-3 hours.[8]
-
After cooling, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate mixture) to afford the pure white solid product.[8]
-
Part 2: Synthesis of Chromene Derivatives
The ortho-allyl phenol moiety is a classic precursor for the synthesis of chromenes and their dihydro-analogs (chromanes).[9][10] One of the most direct methods involves an acid-catalyzed intramolecular cyclization.
Mechanism: Electrophilic Intramolecular Hydroalkoxylation
The reaction proceeds via protonation of the allyl double bond, leading to the formation of a secondary carbocation. This electrophilic center is then attacked by the nucleophilic phenolic oxygen in an intramolecular fashion, forming the six-membered dihydropyran ring of the chromane scaffold.
Caption: Fig 2. General workflow for acid-catalyzed chromane synthesis.
Protocol 2.1: Acid-Catalyzed Synthesis of a Dihydrobenzofuran-carbaldehyde
Rationale: In this protocol, an acid catalyst such as p-toluenesulfonic acid (TsOH) is used to promote the cyclization. Toluene is used as the solvent, and a Dean-Stark apparatus can be employed to remove water and drive the reaction to completion. This intramolecular cyclization is a key step in building the fused heterocyclic ring system.[1]
-
Materials:
-
3-Allyl-4-hydroxy-5-methoxybenzaldehyde (1.0 equiv)
-
p-Toluenesulfonic acid (TsOH) (0.1 equiv, catalytic)
-
Toluene (solvent)
-
-
Procedure:
-
Dissolve 3-allyl-4-hydroxy-5-methoxybenzaldehyde in toluene in a round-bottom flask equipped with a Dean-Stark trap and reflux condenser.
-
Add the catalytic amount of TsOH to the solution.
-
Heat the mixture to reflux and continue for 8-12 hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product via column chromatography to obtain the desired chromane derivative.
-
Part 3: Synthesis of Quinoline Scaffolds
The aldehyde functionality of the title compound is an ideal electrophile for condensation with anilines to construct quinoline rings, a privileged scaffold in medicinal chemistry.[11][12][13] The Friedländer annulation is a classic and effective method for this transformation.[12]
Mechanism: Friedländer Annulation
The reaction begins with the formation of an enamine or enolate from an active methylene compound (e.g., a ketone). This is followed by a condensation reaction with the benzaldehyde to form a Schiff base intermediate. A subsequent intramolecular cyclization followed by dehydration (aromatization) yields the final quinoline product.
Caption: Fig 3. General workflow for Friedländer-type quinoline synthesis.
Protocol 3.1: Base-Catalyzed Synthesis of a Substituted Quinoline
Rationale: This protocol utilizes a base-catalyzed condensation between the aldehyde and a 2-aminoaryl ketone. The base (e.g., KOH) facilitates the formation of the initial Schiff base and promotes the subsequent cyclization and dehydration steps. Ethanol is a common and effective solvent for this transformation.
-
Materials:
-
This compound (1.0 equiv)
-
2-Aminoacetophenone (1.0 equiv)
-
Potassium Hydroxide (KOH) (2.0 equiv)
-
Ethanol (solvent)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound and 2-aminoacetophenone in ethanol.
-
Add powdered potassium hydroxide to the stirred solution.
-
Heat the mixture to reflux and maintain for 6-10 hours. The product may begin to precipitate from the solution.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature, then in an ice bath to maximize precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and then with water to remove excess KOH.
-
Dry the product under vacuum. If needed, further purification can be achieved by recrystallization or column chromatography.
-
Summary of Synthetic Applications
| Starting Material | Target Heterocycle | Key Reaction | Typical Reagents | Notes |
| Vanillin | Precursor: 3-Allyl-4-hydroxy-5-methoxybenzaldehyde | O-Allylation / Claisen Rearrangement | 1. Allyl Bromide, K₂CO₃2. NMP, 200°C (Microwave) | A foundational two-step process to access the key intermediate.[8][14] |
| 3-Allyl-4-hydroxy-5-methoxybenzaldehyde | Chromane/Dihydrobenzofuran | Intramolecular Hydroalkoxylation | TsOH, Toluene | Acid-catalyzed cyclization of the ortho-allyl phenol moiety. |
| This compound | Quinoline | Friedländer Annulation | 2-Aminoacetophenone, KOH, Ethanol | Base-catalyzed condensation-cyclization utilizing the aldehyde group.[12] |
| 3-Allyl-4-hydroxy-5-methoxybenzaldehyde | Benzofuran | Wacker-type Oxidative Cyclization | PdCl₂, CuCl, O₂ | Palladium-catalyzed reaction directly on the allyl group.[1] |
References
-
Wikipedia. Claisen rearrangement . [Link]
-
PubMed. Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact . [Link]
-
Journal of the American Chemical Society. The Claisen Rearrangement of Phenyl Allyl Ethers, Labeled with Carbon-14 . [Link]
-
MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies . [Link]
-
Royal Society of Chemistry. The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF . [Link]
-
PubMed. Diversity-oriented synthesis of chromenes via metal-free domino reactions from ketones and phenols . [Link]
-
YouTube. Claisen Rearrangement || Formation of New bond || Sigmatropic || Allyl phenyl ether|BSc || NEET . [Link]
-
ResearchGate. (a) Radical cyclization of 2-(allyloxy)-benzaldehydes with aroyl chlorides . [Link]
-
PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review . [Link]
-
Homework.Study.com. Write a reaction mechanism of benzaldehyde and diethylbenzyl phosphonate in Horner-Wadsworth Emmons Wittig reaction? . [Link]
-
Organic Chemistry Portal. Synthesis of quinolines . [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction . [Link]
-
National Institutes of Health. Approaches to Iodinated Derivatives of Vanillin and Isovanillin . [Link]
-
Revue Roumaine de Chimie. ONE-POT CATALYTIC MULTICOMPONENT SYNTHESIS OF CHROMENE DERIVATIVES BY 1-ALLYL-3-METHYL-IMIDAZOLIUM HALIDES . [Link]
-
National Institutes of Health. The Intramolecular Asymmetric Allylation of Aldehydes via Organo-SOMO Catalysis: A Novel Approach to Ring Construction . [Link]
-
ChemRxiv. Synthesis of Chromanes by Triflimide-catalyzed Annulations of Benzylic Alcohols and Alkenes . [Link]
-
Grokipedia. Horner–Wadsworth–Emmons reaction . [Link]
-
ResearchGate. Scheme of the investigated reaction: O-alkylation of vanillin with 1-bromobutane . [Link]
-
PubMed Central. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis . [Link]
-
NROChemistry. Horner-Wadsworth-Emmons Reaction . [Link]
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ResearchGate. Predicted mechanism for O-alkylated reactions of vanillin (I) . [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW . [Link]
-
Sci-Hub. Free‐radical Initialized Cyclization of 2‐(3‐Arylpropioloyl)benzaldehydes with Toluene Derivatives: Access to Benzylated 1,4‐Naphthoquinones via Copper‐Catalyzed Cascade Reaction . [Link]
-
ResearchGate. Synthesis of Regiospecifically Substituted Quinolines from Anilines. | Request PDF . [Link]
-
MDPI. Facile Synthesis of 2H-Benzo[h]Chromenes via an Arylamine-Catalyzed Mannich Cyclization Cascade Reaction . [Link]
-
Frontiers. Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles . [Link]
-
ResearchGate. (PDF) Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles . [Link]
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ResearchGate. Allylation reactions of benzaldehyde with compounds 6 a-6 d in a) CD 2 Cl 2 ... . [Link]
-
ResearchGate. Tandem condensation/allylation reactions of benzaldehyde with allyl alcohol: influence of the imidazolium salt . [Link]
-
International Journal of Applied Pharmaceutics. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives . [Link]
-
PubChem. 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde . [Link]
-
ResearchGate. Enantioselective allylation of 4-methoxy benzaldehyde with allyl- trichlorosilane using different L-amino acids based organocatalysts a . [Link]
-
ResearchGate. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives . [Link]
-
Semantic Scholar. Synthetic routes to 3,4,5-trimethoxybenzaldehyde (review) . [Link]
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Application Note: A Detailed Protocol for the Wittig Olefination of 3-Allyl-4-methoxybenzaldehyde
Abstract
This document provides a comprehensive guide for performing the Wittig reaction on 3-Allyl-4-methoxybenzaldehyde, a substituted aromatic aldehyde. The Wittig reaction is a cornerstone of organic synthesis, enabling the precise formation of carbon-carbon double bonds by reacting a carbonyl compound with a phosphonium ylide.[1][2] This protocol details the in situ generation of the non-stabilized ylide, methylenetriphenylphosphorane, and its subsequent reaction to convert the aldehyde into its corresponding terminal alkene, 1-allyl-2-methoxy-4-vinylbenzene. We provide a step-by-step methodology, mechanistic insights, purification strategies, and troubleshooting advice tailored for researchers in synthetic chemistry and drug development.
Introduction to the Wittig Reaction
Developed by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, the Wittig reaction has become an indispensable tool for alkene synthesis.[3] Its primary advantage lies in the unambiguous placement of the double bond at the site of the original carbonyl group, a level of regiocontrol not easily achieved with other methods like alcohol dehydration.[4][5] The reaction's versatility allows for the synthesis of a wide array of alkenes, making it highly valuable in the production of pharmaceuticals, natural products, and fine chemicals.[2][6] The reaction is driven by the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[7]
Substrate Profile: this compound
This compound is an aromatic aldehyde featuring an electron-donating methoxy group and an allyl substituent. These groups can influence the reactivity of the aldehyde but do not interfere with the Wittig reaction. The aldehyde carbonyl group is the electrophilic site for the nucleophilic attack by the Wittig reagent. While no specific literature protocols for the Wittig reaction on this exact substrate are prevalent, its reactivity is analogous to other substituted benzaldehydes. The protocol described herein is a robust, general procedure applicable to this class of compounds.
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₂O₃ |
| Molecular Weight | 192.21 g/mol [8] |
| Appearance | Typically a solid or oil |
| Solubility | Soluble in common organic solvents (THF, DCM, EtOAc) |
| Reactivity | The aldehyde group is susceptible to nucleophilic attack. |
Protocol: Synthesis of 1-allyl-2-methoxy-4-vinylbenzene
This protocol is divided into three main parts: the preparation of the phosphonium ylide, the Wittig reaction itself, and the subsequent work-up and purification of the alkene product. All operations should be conducted in a fume hood under an inert atmosphere (e.g., dry nitrogen or argon) as the phosphonium ylide is sensitive to air and moisture.[9][10]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Quantity | Notes |
| Methyltriphenylphosphonium Bromide | C₁₉H₁₈BrP | 357.23 | 1.2 equiv | Dry thoroughly before use. |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 1.1 equiv | 2.5 M solution in hexanes. Handle with extreme care. |
| This compound | C₁₁H₁₂O₃ | 192.21 | 1.0 equiv | --- |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~20 mL / mmol | Solvent for reaction. |
| Saturated Ammonium Chloride | NH₄Cl (aq) | --- | As needed | For quenching. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | For extraction. |
| Brine (Saturated NaCl) | NaCl (aq) | --- | As needed | For washing. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | For drying. |
| Silica Gel | SiO₂ | --- | As needed | For chromatography. |
Equipment
-
Round-bottom flasks (two- or three-necked)
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Inert gas line (Nitrogen or Argon) with manifold
-
Septa
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Experimental Workflow Overview
Sources
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- 3. youtube.com [youtube.com]
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- 10. chem.libretexts.org [chem.libretexts.org]
Formation of a Schiff Base with 3-Allyl-4-methoxybenzaldehyde: An Experimental Guide for Researchers
This document provides a comprehensive experimental protocol for the synthesis, purification, and characterization of a Schiff base derived from 3-Allyl-4-methoxybenzaldehyde. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The procedures outlined herein are designed to be robust and reproducible, with a focus on explaining the rationale behind key experimental steps to ensure scientific integrity and successful outcomes.
Introduction: The Significance of Schiff Bases
Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond (-C=N-). First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. The versatility of Schiff bases has led to their widespread investigation and application in various scientific domains. In medicinal chemistry, they are recognized for a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. Furthermore, their ability to form stable complexes with metal ions makes them valuable ligands in coordination chemistry and catalysis.
The specific focus of this application note is on a Schiff base derived from this compound. The presence of the allyl and methoxy functionalities on the aromatic ring offers interesting possibilities for further synthetic modifications and may influence the biological activity of the resulting Schiff base. This guide will detail the reaction of this compound with aniline as a representative primary amine to form N-(3-allyl-4-methoxybenzylidene)aniline.
Reaction Mechanism and Stoichiometry
The formation of a Schiff base is a reversible nucleophilic addition-elimination reaction. The reaction proceeds in two main stages:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate known as a carbinolamine.
-
Dehydration: The carbinolamine is then protonated on the oxygen atom, followed by the elimination of a water molecule to form the stable imine or Schiff base.
This reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack. However, the pH must be carefully controlled; in highly acidic conditions, the amine will be protonated, rendering it non-nucleophilic.[1]
To ensure a complete reaction, it is common practice to use a slight excess of the amine or to remove the water formed during the reaction, for instance, by azeotropic distillation. For the purpose of this protocol, a 1:1 molar ratio of the reactants will be used.
Reactant Properties and Stoichiometry
For the synthesis of N-(3-allyl-4-methoxybenzylidene)aniline, the following reactants are required:
| Reactant | Chemical Formula | Molecular Weight ( g/mol ) | Density (g/mL) | Moles (mmol) | Amount |
| 3-Allyl-4-hydroxy-5-methoxybenzaldehyde | C₁₁H₁₂O₃ | 192.21 | ~1.1 (estimated) | 10 | 1.92 g |
| Aniline | C₆H₅NH₂ | 93.13[2][3][4][5] | 1.022[6][7][8] | 10 | 0.92 mL |
Note: The properties for 3-Allyl-4-hydroxy-5-methoxybenzaldehyde are based on available data for the closely related and more accurately named compound, as "this compound" is less common.[9]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of N-(3-allyl-4-methoxybenzylidene)aniline.
Materials and Reagents
-
3-Allyl-4-hydroxy-5-methoxybenzaldehyde (1.92 g, 10 mmol)
-
Absolute Ethanol (20 mL)
-
Glacial Acetic Acid (2-3 drops)
-
Hexane
-
Ethyl Acetate
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beakers and graduated cylinders
-
Buchner funnel and filter paper
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp
Synthesis of N-(3-allyl-4-methoxybenzylidene)aniline
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 1.92 g (10 mmol) of 3-Allyl-4-hydroxy-5-methoxybenzaldehyde in 10 mL of absolute ethanol. Stir the mixture using a magnetic stirrer until the aldehyde is completely dissolved.
-
Addition of Amine: To the stirred solution, add 0.92 mL (10 mmol) of aniline.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[1]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction should be maintained at reflux for 2-3 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Prepare a TLC chamber with a solvent system of hexane and ethyl acetate (e.g., 8:2 v/v). Spot the starting materials and the reaction mixture on a TLC plate. The formation of the product will be indicated by the appearance of a new spot with a different Rf value from the starting materials. The reaction is considered complete when the spot corresponding to the limiting reactant (in this case, the aldehyde) has disappeared or significantly diminished.
-
Isolation of the Product: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product may precipitate out of the solution upon cooling. If precipitation occurs, collect the solid by vacuum filtration using a Buchner funnel.
-
Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce further crystallization. Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol. Dry the purified product in a desiccator.
Reaction Workflow Diagram
Caption: Experimental workflow for the synthesis of the Schiff base.
Characterization of the Schiff Base
The successful formation of the Schiff base can be confirmed using various spectroscopic techniques. The most common and informative methods are Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The key spectral change to observe in a successful Schiff base formation is the disappearance of the C=O stretching vibration of the aldehyde and the N-H stretching of the primary amine, and the appearance of a new characteristic band for the C=N (imine) bond.
-
Expected Disappearance of Bands:
-
C=O (aldehyde) stretching: ~1680-1700 cm⁻¹
-
N-H (primary amine) stretching: ~3300-3500 cm⁻¹
-
-
Expected Appearance of a New Band:
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the structure of the molecule by showing the chemical environment of the hydrogen atoms. The most diagnostic signal for the formation of a Schiff base is the appearance of a singlet in the downfield region of the spectrum, corresponding to the proton of the azomethine group (-CH=N-).
The signals corresponding to the protons of the aromatic rings and the allyl and methoxy groups will also be present in the spectrum and can be used to further confirm the structure of the final product.
Analytical Workflow Diagram
Caption: Analytical workflow for the purification and characterization of the Schiff base.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Aniline is toxic and can be absorbed through the skin. Handle with care.[2][10]
-
3-Allyl-4-hydroxy-5-methoxybenzaldehyde is harmful if swallowed and causes skin and eye irritation.[9]
-
Ethanol is flammable. Keep away from open flames and hot surfaces.
-
Glacial acetic acid is corrosive. Handle with care.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis, purification, and characterization of a Schiff base derived from this compound and aniline. By following the outlined procedures and understanding the underlying chemical principles, researchers can successfully synthesize and characterize this and similar Schiff bases for further investigation in their respective fields. The provided workflows and characterization guidelines offer a robust framework for obtaining high-purity compounds and confirming their chemical identity.
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Aniline (data page). Grokipedia. [Link]
-
Aniline. Wikipedia. [Link]
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Aniline | C6H5NH2 | CID 6115. PubChem. [Link]
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Aniline (C6H5NH2) molar mass. [Link]
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Theoretical and Spectral Investigation of Some Schiff Bases. Der Pharma Chemica. [Link]
-
Berber, I., & Arslan, H. (2020). Preparation and Characterization of Some Schiff Base Compounds. Adıyaman University Journal of Science, 10(1), 179-188. [Link]
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FTIR Spectral data of the Schiff base [DEPH2] and its metal complexes. ResearchGate. [Link]
-
Singh, P., Kumar, D., & Kumar, P. (2021). Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques. Scientific reports, 11(1), 1-9. [Link]
-
AIM: TO CARRY OUT THE SYNTHESIS OF “SCHIFF-BASE” BY COMBINING ANILINE AND BENZALDEHYDE. [Link]
-
3-Allyl-4-hydroxy-5-methoxy-benzaldehyde | C11H12O3 | CID 1533806. PubChem. [Link]
-
FTIR main stretching absorption bands (cm −1 ) of CB and its metal complexes. ResearchGate. [Link]
-
SCHIFF BASE LIGAND ITS COMPLEXES AND THEIR FT-IR SPECTROSCOPY STUDIES. (2015). International Journal of ChemTech Research, 8(11), 324-330. [Link]
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Synthesis And Infrared Study of Schiff Base Derived From Benzaldehyde And Aniline. HMU CPD. [Link]
-
Synthesis, Characterization, Antiproliferative and Apoptosis Inducing Effects of Novel s-Triazine Derivatives. The Royal Society of Chemistry. [Link]
-
Synthesis and Characterization of Schiff Base from Aromatic Amine and Aromatic P-Nitro Benzaldehyde. IJTSRD. [Link]
-
FTIR spectrum of the synthesized Schiff base compound showing a sharp... ResearchGate. [Link]
-
FT-IR stretching frequency of Schiff base and its metal complexes in cm -1. ResearchGate. [Link]
-
Preparation of SchiffBase(BenzalAniline). YouTube. [Link]
-
3-Allyl-4-ethoxy-5-methoxy-benzaldehyde | C13H16O3 | CID 3144091. PubChem. [Link]
-
4-(Allyloxy)-3-methoxybenzaldehyde | C11H12O3 | CID 2063823. PubChem. [Link]
-
The 1 H NMR spectra of some prepared azomethine compounds. ResearchGate. [Link]
-
Synthesis, characterization and NLO properties of 1,4-phenylenediamine-based Schiff bases: a combined theoretical and experimental approach. RSC Advances. [Link]
-
4-methoxysalicylaldehyde 2-hydroxy-4-methoxybenzaldehyde. The Good Scents Company. [Link]
-
3-Benzyloxy-4-methoxybenzaldehyde | C15H14O3 | CID 80671. PubChem. [Link]
-
4-Anisaldehyde. Wikipedia. [Link]
-
Chemical Properties of Benzaldehyde, 3-hydroxy-4-methoxy- (CAS 621-59-0). Cheméo. [Link]
-
3-methoxybenzaldehyde. Stenutz. [Link]
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Developing novel PDE4 inhibitors from 3-Allyl-4-methoxybenzaldehyde precursors
Application Note & Protocols
Topic: Developing Novel Phosphodiesterase-4 (PDE4) Inhibitors from 3-Allyl-4-methoxybenzaldehyde Precursors
Audience: Researchers, scientists, and drug development professionals.
Abstract
Phosphodiesterase-4 (PDE4), a key enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), is a validated therapeutic target for a multitude of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), psoriasis, and atopic dermatitis.[1][2] While several PDE4 inhibitors have reached the market, the quest for next-generation agents with improved therapeutic indices and novel chemical scaffolds remains a significant objective in medicinal chemistry.[3][4][5] This document provides a comprehensive guide to the design, synthesis, and evaluation of novel PDE4 inhibitors using this compound and its derivatives as versatile chemical precursors. This scaffold offers a unique three-dimensional profile and multiple functionalization points, enabling the exploration of new chemical space to identify potent and selective inhibitors. We present detailed, field-tested protocols for the synthesis of key intermediates, the generation of a candidate library, and the subsequent biological characterization through in vitro enzymatic and cell-based assays.
Introduction: The Rationale for Novel PDE4 Inhibitors
The intracellular second messenger cAMP is a critical regulator of inflammation.[6][7] In immune cells, elevated cAMP levels suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins.[8][9] The PDE4 enzyme family is the primary regulator of cAMP levels within these cells, hydrolyzing cAMP to the inactive 5'-AMP.[3][10] Inhibition of PDE4 therefore leads to an accumulation of intracellular cAMP, activating Protein Kinase A (PKA) and initiating a signaling cascade that culminates in a broad anti-inflammatory response.[8][11]
The therapeutic potential of this mechanism is well-established, with approved drugs such as roflumilast and apremilast demonstrating clinical efficacy.[2][4] However, the clinical utility of first-generation PDE4 inhibitors was often limited by side effects, notably nausea and emesis, which are primarily associated with the inhibition of the PDE4D isoform in the central nervous system.[3][9] This has driven the development of second-generation inhibitors and new research focused on identifying isoform-selective inhibitors or compounds with novel chemical structures that may offer a wider therapeutic window.[5][12]
The strategy of "scaffold hopping" — discovering isofunctional molecules with different core structures — is a powerful approach to move beyond existing chemotypes.[13][14] The this compound scaffold presents an attractive starting point. The allyl group, in particular, provides a valuable handle for a variety of chemical transformations and can orient moieties into unexplored regions of the PDE4 active site. This guide details a systematic approach to leverage this precursor for the discovery of new PDE4 inhibitor candidates.
The PDE4 Signaling Pathway
The mechanism of action for a PDE4 inhibitor is centered on preventing cAMP degradation. The following diagram illustrates this critical intracellular signaling pathway.
Synthetic Strategy & Protocols
Our strategy begins with the synthesis of the key precursor, 3-allyl-4-hydroxy-5-methoxybenzaldehyde, via a Claisen rearrangement of commercially available 4-(allyloxy)-3-methoxybenzaldehyde. This intermediate serves as a versatile platform for diversification through reactions targeting the aldehyde and phenolic hydroxyl groups.
Overall Synthetic Workflow
The following workflow outlines the multi-step process from a common starting material to a library of diverse candidate molecules ready for biological screening.
Protocol 1: Synthesis of 3-Allyl-4-hydroxy-5-methoxybenzaldehyde (Key Precursor)
This protocol describes the thermal Claisen rearrangement of 4-(allyloxy)-3-methoxybenzaldehyde. The causality for this step is rooted in classic organic chemistry; heating an aryl allyl ether induces a[11][11]-sigmatropic rearrangement, migrating the allyl group to the ortho position to yield a thermodynamically stable phenol.[15] Microwave irradiation is employed to accelerate the reaction and improve yields compared to conventional heating.
Materials:
-
4-(Allyloxy)-3-methoxybenzaldehyde (1.0 eq)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Microwave reactor vials
-
Dichloromethane (DCM)
-
Deionized water
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent: Petroleum ether/Ethyl acetate mixture
Procedure:
-
Reaction Setup: Weigh 5.0 g (26 mmol, 1.0 eq) of 4-(allyloxy)-3-methoxybenzaldehyde and dissolve it in 20 mL of anhydrous NMP in a suitable microwave reactor vial.
-
Microwave Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 200°C for 3 hours.[15] Self-Validation Check: Monitor the reaction progress by thin-layer chromatography (TLC) using a petroleum ether/ethyl acetate (e.g., 4:1) mobile phase. The product should have a lower Rf value than the starting material due to the free hydroxyl group.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel.
-
Extraction: Dilute the reaction mixture with 100 mL of deionized water and extract with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and then with saturated brine (1 x 50 mL) to remove residual NMP and salts.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel. Elute with a gradient of petroleum ether/ethyl acetate to isolate the pure 3-allyl-4-hydroxy-5-methoxybenzaldehyde.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Library Generation via Reductive Amination
Reductive amination is a robust and efficient method for generating a diverse library of secondary and tertiary amines from an aldehyde precursor. This protocol provides a general framework for reacting the key precursor with a variety of primary or secondary amines.
Materials:
-
3-Allyl-4-hydroxy-5-methoxybenzaldehyde (1.0 eq)
-
A diverse set of primary or secondary amines (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
-
Acetic acid (catalytic amount)
Procedure:
-
Reaction Setup: To a solution of 3-allyl-4-hydroxy-5-methoxybenzaldehyde (100 mg, 0.52 mmol, 1.0 eq) in anhydrous DCE (5 mL), add the selected amine (0.57 mmol, 1.1 eq) followed by a drop of glacial acetic acid.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine/iminium ion. Self-Validation Check: Monitor the disappearance of the aldehyde starting material by TLC.
-
Reduction: Add sodium triacetoxyborohydride (165 mg, 0.78 mmol, 1.5 eq) portion-wise to the reaction mixture. Causality: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the starting aldehyde.
-
Reaction: Allow the reaction to stir at room temperature overnight (12-18 hours).
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting amine derivative using an appropriate method, such as column chromatography or preparative HPLC, to yield the final compound.
Biological Evaluation & Protocols
A tiered screening approach is essential for efficiently identifying promising candidates. The workflow begins with a high-throughput primary screen for enzymatic inhibition, followed by a secondary cell-based assay to confirm anti-inflammatory activity, and concludes with selectivity profiling.
Protocol 3: In Vitro PDE4B Inhibition Assay (Fluorescence Polarization)
This protocol describes a homogeneous, fluorescence polarization (FP)-based assay for measuring PDE4B activity, suitable for high-throughput screening.[16][17] The principle relies on a fluorescein-labeled cAMP (cAMP-FAM) substrate. When hydrolyzed by PDE4B, the resulting 5'-AMP-FAM is captured by a binding agent, forming a large complex that tumbles slowly and produces a high FP signal.
Materials:
-
Recombinant human PDE4B enzyme
-
PDE4 Assay Kit (e.g., BPS Bioscience #60341 or similar) containing:
-
FAM-labeled cAMP substrate
-
Binding Agent
-
Assay Buffer
-
-
Test compounds (serially diluted in DMSO)
-
Positive control inhibitor (e.g., Roflumilast)
-
384-well, low-volume, black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare a master mix of PDE Assay Buffer and FAM-cAMP substrate according to the manufacturer's protocol. Prepare a diluted PDE4B enzyme solution in Assay Buffer.
-
Compound Plating: Add 5 µL of the PDE Assay Buffer/FAM-cAMP master mix to all wells.
-
Add Inhibitors: Add 0.5 µL of serially diluted test compounds to sample wells. Add 0.5 µL of diluted positive control (Roflumilast) to positive control wells. Add 0.5 µL of DMSO (vehicle) to "no inhibitor" and "no enzyme" control wells. Trustworthiness Check: The final DMSO concentration should not exceed 1% to avoid solvent-induced artifacts.[16]
-
Initiate Reaction: Add 5 µL of the diluted PDE4B enzyme solution to all wells except the "no enzyme" control wells. For the "no enzyme" wells, add 5 µL of Assay Buffer.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Stop Reaction & Develop Signal: Add 10 µL of diluted Binding Agent to all wells.
-
Final Incubation: Incubate for an additional 30 minutes at room temperature, protected from light.
-
Read Plate: Read the fluorescence polarization on a compatible microplate reader (Excitation ≈ 485 nm, Emission ≈ 530 nm).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls. Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve.
Protocol 4: Cell-Based TNF-α Release Assay
This assay validates the anti-inflammatory activity of hit compounds in a physiologically relevant context by measuring the inhibition of TNF-α production in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).[11]
Materials:
-
Human PBMCs, freshly isolated or cryopreserved
-
RPMI-1640 culture medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test compounds and positive control (Roflumilast)
-
96-well cell culture plates
-
Human TNF-α ELISA kit
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Plating: Seed PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well in 100 µL of culture medium.
-
Compound Addition: Prepare serial dilutions of the test compounds in culture medium. Add 50 µL of the diluted compound or vehicle control to the respective wells.
-
Pre-incubation: Pre-incubate the plate at 37°C in a 5% CO₂ incubator for 1 hour. This allows the compounds to penetrate the cells before stimulation.
-
Stimulation: Add 50 µL of LPS solution to each well to a final concentration of 100 ng/mL to stimulate TNF-α release. For unstimulated controls, add 50 µL of culture medium instead.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant for analysis.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercial human TNF-α ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of TNF-α release for each compound concentration and determine the IC₅₀ value.
Data Presentation & Interpretation
All quantitative biological data should be summarized in a clear, tabular format to facilitate comparison between compounds. Key parameters include enzymatic potency (IC₅₀ against PDE4B), cellular activity (IC₅₀ for TNF-α inhibition), and selectivity.
Table 1: Hypothetical Biological Data for Novel Inhibitors
| Compound ID | PDE4B IC₅₀ (nM) | TNF-α IC₅₀ (nM) | PDE3A IC₅₀ (nM) | Selectivity Index (PDE3A/PDE4B) |
| Cpd-001 | 150 | 450 | >10,000 | >66 |
| Cpd-002 | 25 | 90 | >10,000 | >400 |
| Cpd-003 | 800 | >5,000 | >10,000 | >12.5 |
| Roflumilast | 4 | 12 | >10,000 | >2500 |
-
Interpretation: In this hypothetical dataset, Cpd-002 emerges as the most promising candidate. It displays potent enzymatic and cellular activity, approaching that of the reference compound, and maintains a high selectivity index, suggesting a lower likelihood of off-target effects related to PDE3 inhibition (e.g., cardiovascular effects). Cpd-001 is a moderate hit, while Cpd-003 shows poor potency and would likely be deprioritized.
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ResearchGate. (n.d.). Mechanism of action of phosphodiesterase 4 inhibitors (PDEIs). [Link]
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Hoffmann, R., et al. (2016). Characterization of the Cellular Activity of PDE 4 Inhibitors Using Two Novel PDE 4 Reporter Cell Lines. Molecular Pharmaceutics - ACS Publications. [Link]
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Matera, M. G., et al. (2022). An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. MDPI. [Link]
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Wang, P., et al. (2007). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. NIH. [Link]
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Cilibrizzi, A., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. PubMed. [Link]
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Che, P., et al. (2017). Identification and characterization of a potent and biologically-active PDE4/7 inhibitor via fission yeast-based assays. PMC - PubMed Central. [Link]
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Cilibrizzi, A., et al. (2023). (PDF) PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. ResearchGate. [Link]
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Blauvelt, A., et al. (2023). Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review. [Link]
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de Menezes, J., et al. (2021). Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum by Target Fishing Study and In Vitro Evaluation of Quercetin 3-O-α-L-Arabinopyranosyl-(1→2). Frontiers. [Link]
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Gurney, M. E., et al. (2019). Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome and Other Brain Disorders. Journal of Medicinal Chemistry - ACS Publications. [Link]
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Wang, J., et al. (2023). Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD. PubMed. [Link]
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PubMed. (2025). Design, Synthesis, and Evaluation of Selective PDE4 Inhibitors for the Therapy of Pulmonary Injury. [Link]
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Application Notes: The Strategic Use of 3-Allyl-4-methoxybenzaldehyde in the Synthesis of Bioactive Natural Product Analogs
Introduction: A Versatile Phenylpropanoid Building Block
3-Allyl-4-methoxybenzaldehyde, a substituted aromatic aldehyde, represents a highly versatile and strategic starting material in the synthesis of natural product analogs, particularly within the lignan and neolignan families.[1][2] Its structure, derived from the conceptual combination of key pharmacophores found in natural products like eugenol and vanillin, offers a unique trifecta of reactive sites. The allyl group is primed for sigmatropic rearrangements, olefin metathesis, and oxidation; the aldehyde provides a handle for C-C bond formation and heterocyclization; and the methoxy-substituted aromatic ring can be manipulated for oxidative coupling reactions or demethylation to reveal a reactive phenol.
This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its application in constructing complex molecular architectures inspired by bioactive natural products. We will detail the core synthetic transformations, provide validated, step-by-step protocols, and explain the mechanistic rationale behind key experimental choices. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block in the discovery of novel therapeutic agents.
Section 1: Synthesis of the Core Scaffold via Aromatic Claisen Rearrangement
The most common and efficient route to the 3-allylbenzaldehyde core begins with readily available vanillin (4-hydroxy-3-methoxybenzaldehyde). The key transformation is a thermal[3][3]-sigmatropic rearrangement, known as the Aromatic Claisen Rearrangement, which stereospecifically transfers the allyl group from the phenolic oxygen to the ortho position on the aromatic ring.[3][4] This reaction is a powerful tool for carbon-carbon bond formation and is foundational to the synthesis of many phenylpropanoid natural products.[5]
The overall workflow involves three primary steps: Williamson ether synthesis to form the allyl ether, the thermal Claisen rearrangement, and a final etherification to yield the target compound.
Caption: Synthetic workflow from vanillin to the target aldehyde.
Protocol 1.1: Synthesis of 4-(allyloxy)-3-methoxybenzaldehyde
This protocol describes the O-alkylation of vanillin with allyl bromide. The Williamson ether synthesis is a reliable and high-yielding method for this transformation.
-
Rationale: Potassium carbonate (K₂CO₃) is used as a mild, inexpensive base to deprotonate the phenolic hydroxyl of vanillin, forming the phenoxide nucleophile. Acetone is an excellent polar aprotic solvent for this Sₙ2 reaction, solubilizing the reactants while not interfering with the nucleophile. The reaction is run under reflux to ensure a sufficient reaction rate.
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add vanillin (15.2 g, 100 mmol), anhydrous potassium carbonate (20.7 g, 150 mmol), and 150 mL of acetone.
-
Addition of Alkylating Agent: While stirring vigorously, add allyl bromide (10.4 mL, 120 mmol) dropwise to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the vanillin spot (visualized with UV light or KMnO₄ stain) indicates completion.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Wash the filter cake with a small amount of acetone. Concentrate the filtrate under reduced pressure to yield a crude oil.
-
Purification: Dissolve the crude oil in 100 mL of dichloromethane (DCM) and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M NaOH (2 x 50 mL) to remove any unreacted vanillin, water (1 x 50 mL), and brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford 4-(allyloxy)-3-methoxybenzaldehyde as a pale yellow oil.
| Parameter | Value |
| Typical Yield | 90-97% |
| Appearance | Pale yellow oil |
| Molecular Formula | C₁₁H₁₂O₃ |
| Molecular Weight | 192.21 g/mol |
Protocol 1.2: Aromatic Claisen Rearrangement
This protocol utilizes microwave irradiation to facilitate the thermal rearrangement, significantly reducing reaction times compared to conventional heating.[6]
-
Rationale: The Claisen rearrangement is a concerted, pericyclic reaction that proceeds through a cyclic six-membered transition state.[7] High temperatures are required to overcome the activation energy barrier. N-Methyl-2-pyrrolidone (NMP) is a high-boiling polar aprotic solvent ideal for microwave-assisted synthesis, as it efficiently absorbs microwave energy, allowing for rapid and uniform heating.[6]
Step-by-Step Methodology:
-
Reaction Setup: Place 4-(allyloxy)-3-methoxybenzaldehyde (9.6 g, 50 mmol) in a 50 mL microwave reactor vessel equipped with a stir bar. Add 20 mL of NMP.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the mixture to 200 °C and hold for 2-3 hours.[6]
-
Monitoring: After cooling, spot a small aliquot on a TLC plate (4:1 Hexane:Ethyl Acetate) to confirm the consumption of starting material and the formation of a new, more polar product.
-
Work-up: Pour the cooled reaction mixture into 200 mL of water and extract with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic extracts and wash with water (3 x 50 mL) to remove the NMP, followed by brine (1 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Isolation: The crude product is purified by column chromatography on silica gel (eluting with a gradient of 10% to 30% ethyl acetate in hexane) to yield 3-Allyl-4-hydroxy-5-methoxybenzaldehyde as a white to off-white solid.[6]
| Parameter | Value | Reference |
| Typical Yield | 85-92% | [6] |
| Appearance | White solid | [8] |
| Molecular Formula | C₁₁H₁₂O₃ | [9] |
| Molecular Weight | 192.21 g/mol | [9] |
Protocol 1.3: Methylation to this compound
This final step converts the newly formed phenol into a methyl ether, providing the title compound.
-
Rationale: This is another example of a Williamson ether synthesis. Dimethyl sulfate is a potent and efficient methylating agent. The reaction conditions are similar to Protocol 1.1.
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask, add 3-Allyl-4-hydroxy-5-methoxybenzaldehyde (9.6 g, 50 mmol), anhydrous K₂CO₃ (10.4 g, 75 mmol), and 100 mL of acetone.
-
Addition of Methylating Agent: While stirring, add dimethyl sulfate (5.7 mL, 60 mmol) dropwise. Caution: Dimethyl sulfate is highly toxic and carcinogenic; handle with extreme care in a fume hood.
-
Reaction: Heat the mixture to reflux for 3-5 hours.
-
Monitoring: Monitor by TLC (4:1 Hexane:Ethyl Acetate) for the disappearance of the starting material.
-
Work-up and Purification: Follow the work-up and purification procedure outlined in Protocol 1.1. The product, this compound, is typically obtained as a colorless to pale yellow liquid.
Section 2: Application in the Synthesis of Benzofuran Neolignan Analogs
Neolignans are a large class of natural products formed by the oxidative coupling of two C₆-C₃ phenylpropanoid units.[2] Many, such as Dehydrodiisoeugenol, possess a dihydrobenzofuran core and exhibit significant biological activities, including antioxidant, anti-inflammatory, and antitumor properties.[10][11] The 3-allyl-4-hydroxy-5-methoxybenzaldehyde intermediate is an ideal precursor for biomimetic syntheses of these analogs.
The strategy involves an oxidative cyclization of the phenolic intermediate to form the dimeric dihydrobenzofuran core, followed by diversification using the aldehyde functionalities.
Caption: Strategy for synthesizing a library of neolignan analogs.
Protocol 2.1: Oxidative Coupling to a Dihydrobenzofuran Core
This protocol uses iron(III) chloride as an oxidant to mimic the enzymatic radical-radical coupling process that occurs in nature.
-
Rationale: The reaction is believed to proceed via a one-electron oxidation of the phenolate anion to generate a phenoxy radical. This radical is delocalized across the aromatic ring and the allyl side chain. An intermolecular radical-radical coupling occurs, followed by an intramolecular cyclization and tautomerization to yield the thermodynamically stable dihydrobenzofuran product.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 3-Allyl-4-hydroxy-5-methoxybenzaldehyde (3.84 g, 20 mmol) in 100 mL of methanol in a 250 mL flask.
-
Oxidation: Prepare a solution of iron(III) chloride (FeCl₃, 6.48 g, 40 mmol) in 50 mL of water. Add the FeCl₃ solution dropwise to the stirred methanolic solution over 30 minutes at room temperature. A dark color change is typically observed.
-
Reaction: Stir the mixture at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC (3:1 Hexane:Ethyl Acetate). The formation of a complex mixture of products is common, with the desired dimer appearing as a major spot.
-
Work-up: Quench the reaction by adding 100 mL of 1 M HCl. Extract the mixture with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate. The resulting crude material will be a complex mixture. Purify via flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to isolate the desired dimeric dihydrobenzofuran product.
| Parameter | Value |
| Typical Yield | 25-40% (often moderate due to side products) |
| Appearance | Viscous oil or amorphous solid |
| Molecular Formula | C₂₂H₂₂O₆ |
| Molecular Weight | 382.41 g/mol |
Protocol 2.2: Diversification of the Dimeric Scaffold
The two aldehyde groups on the dimer serve as excellent handles for creating a library of analogs. Below are two representative examples of further transformations.
A. Reductive Amination to a Diamine Analog
-
Reaction Setup: Dissolve the dimeric aldehyde (382 mg, 1.0 mmol) and benzylamine (268 mg, 2.5 mmol) in 20 mL of 1,2-dichloroethane.
-
Imine Formation: Add sodium triacetoxyborohydride (636 mg, 3.0 mmol) in one portion.
-
Reaction: Stir the reaction at room temperature for 12 hours.
-
Work-up: Quench with saturated aqueous NaHCO₃ solution and extract with DCM. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify by column chromatography to yield the diamine analog.
B. Wittig Reaction to a Distyrene Analog
-
Ylide Preparation: In a separate flask under N₂, suspend benzyltriphenylphosphonium chloride (972 mg, 2.5 mmol) in 15 mL of anhydrous THF. Cool to 0 °C and add n-butyllithium (1.0 mL of a 2.5 M solution in hexanes, 2.5 mmol) dropwise. Stir for 1 hour at 0 °C to form the deep red ylide.
-
Reaction: Dissolve the dimeric aldehyde (382 mg, 1.0 mmol) in 10 mL of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Completion: Allow the reaction to warm to room temperature and stir for 4 hours.
-
Work-up: Quench by adding saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify by column chromatography to isolate the distyrene analog (as a mixture of E/Z isomers).
Conclusion
This compound and its direct precursor, 3-Allyl-4-hydroxy-5-methoxybenzaldehyde, are powerful and versatile intermediates in synthetic organic chemistry. The protocols detailed herein demonstrate a reliable pathway to these core building blocks from inexpensive starting materials and showcase their utility in the biomimetic synthesis of complex neolignan analogs. The strategic functional groups allow for a wide range of subsequent modifications, making this scaffold an invaluable tool for generating libraries of novel compounds for screening in drug discovery programs. The principles of the Claisen rearrangement and oxidative coupling are central to the chemistry of many natural products, and mastery of these reactions provides access to a rich diversity of molecular architectures.
References
-
BYJU'S. (n.d.). Claisen Rearrangement. Retrieved from byjus.com. [Link]
-
Wikipedia. (2023). Claisen rearrangement. Retrieved from en.wikipedia.org. [Link]
-
SynArchive. (n.d.). Claisen Rearrangement. Retrieved from synarchive.com. [Link]
-
Srinivasan, R., & Sridhar, M. (2000). Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact. Rapid Communications in Mass Spectrometry, 14(13), 1116-1122. [Link]
-
Tarbell, D. S. (1944). The Claisen Rearrangement. Organic Reactions, 2, 1-48. [Link]
-
ResearchGate. (2022). Three New Neolignans from the Aril of Myristica fragrans. Request PDF. [Link]
-
Wang, C., et al. (2018). Advances in the Synthesis of Lignan Natural Products. Molecules, 23(12), 3333. [Link]
-
Pan, J., et al. (2016). Recent advances in research on lignans and neolignans. Natural Product Reports, 33(5), 627-681. [Link]
-
PubChem. (n.d.). 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde. National Center for Biotechnology Information. [Link]
-
da Silva, R., et al. (2009). Synthesis and biological activity evaluation of lignan lactones derived from (-)-cubebin. Bioorganic & Medicinal Chemistry Letters, 19(3), 855-858. [Link]
Sources
- 1. Advances in the Synthesis of Lignan Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. synarchive.com [synarchive.com]
- 4. byjus.com [byjus.com]
- 5. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 6. 3-ALLYL-4-HYDROXY-5-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 7. Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde | CymitQuimica [cymitquimica.com]
- 9. 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde | C11H12O3 | CID 1533806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological activity evaluation of lignan lactones derived from (-)-cubebin - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Allyl-4-methoxybenzaldehyde
Welcome to the dedicated technical support guide for the synthesis of 3-Allyl-4-methoxybenzaldehyde. This resource is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of this synthetic procedure. Here, we address common challenges with in-depth, field-tested solutions and theoretical insights to ensure your success in the laboratory.
Troubleshooting Guide: Common Experimental Issues
This section directly addresses the most frequent obstacles encountered during the synthesis of this compound, which is commonly achieved through a Claisen rearrangement of 4-(allyloxy)benzaldehyde.
Question 1: My Claisen rearrangement reaction is showing low conversion or failing to proceed. What are the likely causes and how can I fix it?
Answer:
Low or no conversion in a Claisen rearrangement is a common issue often linked to reaction temperature, solvent choice, and the purity of the starting material.
-
Insufficient Temperature: The Claisen rearrangement is a thermally demanding-sigmatropic rearrangement. If the temperature is too low, the activation energy for the reaction will not be overcome.
-
Troubleshooting Steps:
-
Verify Temperature: Ensure your reaction setup can reach and maintain the necessary temperature. For neat (solvent-free) rearrangements, temperatures can be as high as 180-220 °C. For solvent-based reactions (e.g., in N,N-diethylaniline or sulfolane), ensure the solvent has a sufficiently high boiling point.
-
Optimize Heating: Use a high-temperature heating mantle with a temperature controller and a sand or oil bath for uniform heat distribution. Direct heating on a hot plate can lead to localized overheating and decomposition.
-
Consider Microwave Synthesis: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by providing rapid and uniform heating.
-
-
-
Improper Solvent: The choice of solvent is critical. A non-polar, high-boiling solvent is often preferred to facilitate the rearrangement and minimize side reactions.
-
Troubleshooting Steps:
-
Solvent Selection: If you are using a solvent, consider high-boiling aromatic amines like N,N-diethylaniline or N,N-dimethylaniline, which can also act as proton scavengers. Other options include high-boiling hydrocarbons or sulfolane.
-
Solvent Purity: Ensure your solvent is anhydrous, as moisture can interfere with the reaction, especially if Lewis acids are used as catalysts.
-
-
-
Starting Material Purity: The purity of your starting material, 4-(allyloxy)benzaldehyde, is paramount. Impurities can inhibit the reaction or lead to unwanted side products.
-
Troubleshooting Steps:
-
Purity Check: Analyze your starting material using techniques like ¹H NMR, GC-MS, or TLC to check for impurities.
-
Purification: If necessary, purify the 4-(allyloxy)benzaldehyde by recrystallization or column chromatography before proceeding with the rearrangement.
-
-
Question 2: I am observing multiple products in my reaction mixture, leading to a low yield of the desired this compound. What are these side products and how can I minimize them?
Answer:
The formation of multiple products is a frequent challenge. The primary side products in this reaction are typically the result of subsequent reactions of the desired product or alternative rearrangement pathways.
-
Common Side Products:
-
Cyclized Product (2,3-Dihydro-2-methyl-7-methoxybenzofuran): The initially formed 3-allyl-4-hydroxybenzaldehyde (before the methoxy group is in place, assuming a different synthetic route) or the product itself can undergo intramolecular cyclization.
-
Isomerized Product (3-(Prop-1-en-1-yl)-4-methoxybenzaldehyde): The allyl group can isomerize to the more thermodynamically stable propenyl group under the reaction conditions, especially at high temperatures or in the presence of acid/base catalysts.
-
Polymerization/Decomposition Products: At very high temperatures, the starting material and product can decompose or polymerize, leading to a complex mixture and a dark, tarry appearance.
-
-
Minimization Strategies:
-
Strict Temperature Control: Avoid excessive temperatures. Find the optimal temperature that promotes the rearrangement without significant side product formation. A temperature range of 180-200 °C is a good starting point for neat reactions.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation, especially at high temperatures.
-
Reaction Time: Monitor the reaction progress using TLC or GC-MS. Over-running the reaction can lead to increased side product formation. Quench the reaction once the starting material is consumed.
-
Use of Trapping Agents: In some cases, a trapping agent can be used to prevent the isomerization of the allyl group, although this adds complexity to the reaction.
-
Question 3: The purification of this compound by column chromatography is proving difficult, with poor separation and product loss. What are the best practices for purification?
Answer:
Purification is a critical step that can significantly impact your final yield and purity. The similar polarity of the desired product and some side products can make separation challenging.
-
Optimizing Column Chromatography:
-
Solvent System Selection: The choice of the mobile phase is crucial. A common starting point is a mixture of hexane and ethyl acetate. A gradient elution may be necessary to achieve good separation. Start with a low polarity (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity.
-
Silica Gel Choice: Use a high-quality silica gel with a suitable mesh size (e.g., 230-400 mesh) for high-resolution separation.
-
Sample Loading: Load the crude product onto the column in a concentrated form, dissolved in a minimum amount of the initial mobile phase or a non-polar solvent like dichloromethane.
-
TLC Analysis: Before running the column, carefully analyze the crude mixture by TLC using different solvent systems to identify the optimal conditions for separation.
-
-
Alternative Purification Methods:
-
Vacuum Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification, especially on a larger scale. The boiling point of this compound is relatively high, so a good vacuum is required.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining a very pure product. This may require some experimentation with different solvents and solvent mixtures.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected ¹H NMR chemical shift for the allyl protons in this compound?
A1: The characteristic signals for the allyl group in this compound in CDCl₃ are typically observed as follows:
-
-CH₂- (allylic protons): A doublet around 3.4-3.5 ppm.
-
-CH= (internal vinyl proton): A multiplet (ddt) around 5.9-6.1 ppm.
-
=CH₂ (terminal vinyl protons): Two multiplets (or ddt) around 5.0-5.2 ppm.
Q2: How can I monitor the progress of the Claisen rearrangement reaction?
A2: Thin-Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., 80:20 Hexane:Ethyl Acetate). The product, this compound, will have a different Rf value than the starting material, 4-(allyloxy)benzaldehyde. The starting material is generally more polar than the product. Staining with a potassium permanganate solution can help visualize the spots, as the allyl group will react.
Q3: Is a catalyst necessary for the Claisen rearrangement?
A3: The Claisen rearrangement is a concerted, pericyclic reaction that can proceed purely under thermal conditions. However, Lewis acids like BCl₃ or AlCl₃ can be used to catalyze the reaction, allowing it to proceed at lower temperatures. The use of a catalyst can also influence the regioselectivity of the rearrangement.
Experimental Workflow & Visualization
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low yield issues.
Quantitative Data Summary
| Parameter | Recommended Conditions | Common Pitfalls |
| Reaction Temperature | 180-220 °C (Neat) or boiling point of high-boiling solvent | Too low: no reaction. Too high: decomposition. |
| Solvent | N,N-diethylaniline, Sulfolane, or neat (solvent-free) | Use of low-boiling solvents; wet solvents. |
| Reaction Time | 2-8 hours (monitor by TLC) | Over-running the reaction leads to side products. |
| Purification (Column) | Silica gel, Hexane/Ethyl Acetate gradient (e.g., 98:2 to 90:10) | Poor separation due to incorrect solvent system. |
| Atmosphere | Inert (Nitrogen or Argon) | Air can cause oxidation at high temperatures. |
References
-
Claisen Rearrangement. Organic Chemistry Portal. [Link]
-
Synthesis of 3-allyl-salicylaldehyde. Organic Syntheses, Coll. Vol. 7, p.14 (1990); Vol. 62, p.158 (1984). [Link]
-
Microwave-assisted Claisen rearrangement: a clean and efficient synthesis of 3-allyl-4-hydroxybenzal dehyde. Green Chemistry Letters and Reviews, 2:2, 97-100 (2009). [Link]
-
Lewis Acid-Catalyzed Claisen Rearrangement. Organic Chemistry Portal. [Link]
Technical Support Center: Purification of Crude 3-Allyl-4-methoxybenzaldehyde
Welcome to the technical support guide for the purification of 3-Allyl-4-methoxybenzaldehyde. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key synthetic intermediate in high purity. We will move beyond simple protocols to explore the underlying principles and provide robust troubleshooting strategies to address common experimental hurdles.
Frequently Asked Questions (FAQs): Understanding Your Crude Material
This section addresses the most common initial questions researchers have before beginning the purification process. A solid understanding of your crude mixture is the first step toward a successful purification strategy.
Q1: What are the most probable impurities in my crude this compound reaction mixture?
A1: The impurity profile is highly dependent on the synthetic route. A common synthesis involves the Claisen rearrangement of an allyl ether precursor, which itself is often synthesized from isovanillin.[1][2]
-
Unreacted Starting Material: The most common impurity is often the precursor, 4-allyloxy-3-methoxybenzaldehyde. As an isomer of the product, it can have a very similar polarity, making it a primary challenge during purification.[3]
-
Oxidation Product: The aldehyde functional group is susceptible to oxidation, especially if exposed to air over time, forming 3-Allyl-4-methoxybenzoic acid. This acidic impurity can cause significant issues like streaking during chromatographic purification.
-
Rearrangement Byproducts: Under harsh thermal conditions, side reactions, including subsequent Cope rearrangements, can occur, though this is less common if the ortho-positions are available for the initial Claisen rearrangement.[2]
-
Residual Solvents & Reagents: High-boiling solvents used during the synthesis (e.g., N-methylpyrrolidone (NMP), DMF) or leftover reagents can contaminate the crude product.[4]
Q2: How can I quickly assess the purity and complexity of my crude product?
A2: Thin-Layer Chromatography (TLC) is the most indispensable tool for this purpose.
-
Dissolve a small sample of your crude oil or solid in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot this solution on a silica gel TLC plate.
-
Develop the plate in a few different solvent systems of varying polarity. A good starting point is a mixture of a non-polar and a polar solvent, such as Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 1:1).
-
Visualize the plate under a UV lamp and then with a potassium permanganate stain. The number of spots corresponds to the minimum number of components in your mixture. The relative Rf values will inform your strategy for column chromatography.
A single spot on TLC is not a guarantee of purity but is a strong positive indicator. For definitive purity assessment, ¹H NMR spectroscopy is recommended.
Q3: What is a reliable, general-purpose purification strategy for this compound?
A3: A multi-step approach is typically most effective. The strategy involves moving from a bulk, less precise technique to a high-resolution one.
-
Aqueous Workup (Liquid-Liquid Extraction): Begin by dissolving the crude product in an organic solvent (like ethyl acetate or dichloromethane) and washing it with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. This removes the acidic impurity (3-Allyl-4-methoxybenzoic acid) by converting it to its water-soluble sodium salt.
-
Column Chromatography: This is the primary method for separating the target compound from neutral impurities like the unreacted starting material.[4][5]
-
Recrystallization or Distillation: If the purified product from the column is a solid, recrystallization can be used as a final polishing step to achieve very high purity.[6] If it is a liquid, vacuum distillation can be effective for removing non-volatile or highly volatile impurities.
Below is a visual workflow for this general strategy.
Caption: General purification workflow for this compound.
Troubleshooting Guide: Flash Column Chromatography
Flash column chromatography is the most powerful technique for purifying moderately polar organic compounds like this compound.[7] However, several issues can arise.
Detailed Protocol: Column Chromatography
-
Select a Column: Choose a glass column with a diameter appropriate for your sample size (a good rule of thumb is a 20:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare the Slurry: In a beaker, make a slurry of silica gel in your starting, non-polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Pack the Column: Pour the slurry into the column and use gentle air pressure to pack the silica bed, ensuring no air bubbles are trapped.[8] Add a thin layer of sand to the top to protect the silica surface.
-
Load the Sample: Dissolve your crude product in a minimal amount of a solvent. For best results, use the "dry loading" method: dissolve the crude product, add a small amount of silica gel, and evaporate the solvent on a rotary evaporator to get a free-flowing powder. Carefully add this powder to the top of the column.[5]
-
Elute: Begin eluting with the low-polarity solvent mixture. Gradually increase the polarity of the eluent (e.g., move from 95:5 to 90:10 to 85:15 Hexane:Ethyl Acetate) to move the compounds down the column.
-
Monitor: Collect fractions and analyze them by TLC to identify which ones contain the pure product.
-
Isolate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Troubleshooting & FAQs for Chromatography
Q: My compound is streaking badly on the TLC plate and the column. What's happening?
A: Streaking is often caused by acidic impurities, most likely the corresponding carboxylic acid from oxidation.[5]
-
Solution 1 (Proactive): Perform a sodium bicarbonate wash before attempting the column. This is the most effective solution.
-
Solution 2 (Reactive): If you've already loaded the column, you can add a small amount of triethylamine (0.1-1%) to your eluent.[5][9] The base will neutralize the acidic sites on the silica gel and deprotonate your acidic impurity, which will either stick to the baseline or elute very differently from your product.
Q: I'm getting very poor separation between my product and an impurity with a similar Rf value. How can I improve this?
A: This is a classic challenge, often occurring with isomers like the starting allyl ether.
-
Solution 1 (Optimize Eluent): Your solvent system may be too polar, causing everything to move too quickly. Switch to a less polar system (e.g., from 80:20 Hexane:EtOAc to 95:5) and run a shallower gradient (make smaller, more gradual changes in polarity). This will increase the interaction time with the silica and improve separation.
-
Solution 2 (Change Solvents): Sometimes, changing the solvent class entirely can alter selectivity. Try a system like Dichloromethane:Hexane or Toluene:Ethyl Acetate. Run TLC plates in these new systems to find one that gives better separation.
-
Solution 3 (Column Size): Use a longer, narrower column with more silica gel relative to your sample size. This increases the number of "theoretical plates" and enhances separation.
Q: My product recovery is very low after the column. Where did it go?
A: Low recovery can stem from a few issues.
-
Irreversible Adsorption: Highly polar or reactive compounds can stick permanently to the silica gel. Aldehydes can sometimes be problematic. Adding triethylamine to the eluent can help.[5]
-
Eluent Polarity: The eluent may not be polar enough to wash your compound off the column. If your product is not eluting, gradually increase the eluent polarity until it does.
-
Volatility: While not extremely volatile, some product could be lost during solvent removal on the rotary evaporator if excessive heat or vacuum is used.
Caption: Decision tree for troubleshooting common column chromatography issues.
Troubleshooting Guide: Recrystallization
If your column-purified this compound is a solid or a semi-solid, recrystallization is an excellent final step to achieve high analytical purity.[10]
Detailed Protocol: Recrystallization
-
Solvent Selection: The key is to find a solvent (or solvent pair) that dissolves the compound well when hot but poorly when cold. Test small amounts in solvents like ethanol, isopropanol, hexane, or ethyl acetate. A good solvent pair might be Ethanol/Water or Hexane/Ethyl Acetate.[5]
-
Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent needed to fully dissolve it.
-
Cooling: Allow the flask to cool slowly to room temperature. Rapid cooling can trap impurities. Once at room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing & Drying: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor. Dry the crystals under vacuum.
Troubleshooting & FAQs for Recrystallization
Q: My product is "oiling out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cools too quickly.[5]
-
Solution 1: Re-heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to make the solution slightly more dilute. Let it cool much more slowly.
-
Solution 2: The boiling point of your solvent may be too high. Try a lower-boiling point solvent.
-
Solution 3: Significant impurities can inhibit crystallization. If the product is very impure, it may need to be purified by chromatography first.[5]
Q: No crystals are forming, even after the solution has been in an ice bath for a while.
A: The solution may not be sufficiently supersaturated.
-
Solution 1 (Induce Nucleation): Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide a surface for crystal growth.
-
Solution 2 (Seeding): If you have a pure crystal from a previous batch, add a single tiny crystal ("seed crystal") to the solution to initiate crystallization.
-
Solution 3 (Concentrate): You may have added too much solvent. Gently evaporate some of the solvent and allow it to cool again.
Data Summary: Comparison of Purification Methods
| Method | Primary Use | Typical Purity Achieved | Pros | Cons |
| Aqueous Wash | Removal of acidic/basic impurities | N/A (pre-purification) | Fast, cheap, high-throughput | Only removes ionizable impurities |
| Column Chromatography | Primary purification of neutral compounds | 95-99% | High resolution, versatile | Can be slow, uses large solvent volumes, potential for sample loss on stationary phase |
| Recrystallization | Final polishing of solid compounds | >99% | Can yield very high purity, cost-effective | Only works for solids, requires finding a suitable solvent, potential for yield loss in mother liquor |
| Vacuum Distillation | Purification of thermally stable liquids | 98-99.5% | Good for removing non-volatile impurities | Requires thermal stability, potential for decomposition at high temperatures |
References
-
PubChem. (n.d.). 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Allyloxy)-3-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Claisen rearrangement. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-allyloxy-4-methoxybenzaldehyde. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Claisen Rearrangement. Retrieved from [Link]
-
Ashenhurst, J. (2019). The Cope and Claisen Rearrangements. Master Organic Chemistry. Retrieved from [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
-
PubChem. (n.d.). 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
LAMBDA OMNICOLL. (n.d.). Isolation, purification and characterization of allelopathic compounds. Retrieved from [Link]
-
ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
Sources
- 1. Claisen rearrangement - Wikipedia [en.wikipedia.org]
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- 3. 4-(Allyloxy)-3-methoxybenzaldehyde | C11H12O3 | CID 2063823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-ALLYL-4-HYDROXY-5-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
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- 10. mt.com [mt.com]
Technical Support Center: Optimizing the Claisen Rearrangement of Allyl Phenyl Ethers
Welcome to the technical support center for the Claisen rearrangement of allyl phenyl ethers. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful carbon-carbon bond-forming reaction. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions and troubleshoot effectively. Our approach is grounded in the fundamental principles of the reaction mechanism, ensuring that the solutions are not just procedural but also scientifically sound.
Understanding the Foundation: The[1][1]-Sigmatropic Shift
The Claisen rearrangement of an allyl phenyl ether is a concerted, intramolecular[1][1]-sigmatropic rearrangement.[2][3][4][5][6][7] This means the bond-breaking and bond-forming events occur simultaneously through a cyclic, six-membered transition state.[6][7] The reaction is thermally driven and results in the formation of an o-allylphenol after a rapid tautomerization of the initial dienone intermediate.[3][5][6][8] Understanding this mechanism is crucial for diagnosing and resolving experimental issues.
Diagram: The Claisen Rearrangement Mechanism
A simplified workflow of the Claisen rearrangement.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My reaction is sluggish or not proceeding to completion. How can I increase the reaction rate?
A1: A slow or incomplete reaction is a common hurdle. The traditional thermal Claisen rearrangement often requires high temperatures, which may not be suitable for all substrates.[9][10]
Causality: The reaction rate is dependent on reaching the activation energy of the[1][1]-sigmatropic shift. If the thermal energy supplied is insufficient, the reaction will be slow.
Solutions:
-
Increase Temperature: The most straightforward approach is to increase the reaction temperature. However, be cautious as this can lead to decomposition and side reactions.[11]
-
Solvent Optimization: The choice of solvent can significantly impact the reaction rate. Polar solvents, particularly those capable of hydrogen bonding, are known to accelerate the Claisen rearrangement.[1][3][4][5] Consider switching to a higher-boiling polar solvent.
Solvent Relative Rate Enhancement Boiling Point (°C) Sulfolane 1 285 N-Methyl-2-pyrrolidone (NMP) ~5 202 Ethylene Glycol ~10 197 Ethanol/Water mixtures >10 Variable This table provides a general comparison of solvent effects on reaction rates.
-
Lewis Acid Catalysis: The introduction of a Lewis acid can dramatically accelerate the reaction, often allowing it to proceed at or near room temperature.[12][13][14][15] Lewis acids coordinate to the ether oxygen, facilitating the C-O bond cleavage.
-
Microwave Irradiation: Microwave-assisted synthesis can be a powerful tool to accelerate the reaction by promoting rapid and uniform heating.[16][17][18][19][20] This can lead to significantly reduced reaction times and sometimes cleaner reaction profiles.[18]
Troubleshooting Flowchart: Sluggish Reaction
A decision tree for addressing slow reaction rates.
Q2: I am observing a significant amount of the corresponding phenol as a byproduct. How can this be minimized?
A2: The formation of the parent phenol via cleavage of the allyl group is a common side reaction, particularly under harsh thermal conditions.[11]
Causality: High temperatures can promote alternative reaction pathways, including the cleavage of the ether linkage.
Solutions:
-
Milder Reaction Conditions: The most effective strategy is to lower the reaction temperature. This can be achieved by employing a Lewis acid catalyst, which facilitates the rearrangement under conditions where the cleavage pathway is less favorable.[11][12]
-
Microwave Irradiation: While often beneficial, be aware that for some substrates, microwave heating under solvent-free conditions has been reported to increase the yield of the phenol byproduct compared to conventional heating.[11][16] Careful optimization of solvent and temperature is necessary when using microwaves.
Q3: My reaction is producing a mixture of ortho- and para-rearranged products. How can I control the regioselectivity?
A3: The initial[1][1]-sigmatropic rearrangement always occurs at the ortho position.[21] If both ortho positions are blocked, the allyl group can migrate to the para position through a subsequent Cope rearrangement.[7][21] For meta-substituted allyl phenyl ethers, a mixture of two ortho products can be formed.
Causality: The regioselectivity in meta-substituted systems is governed by both steric and electronic factors.[3][9]
Controlling Factors:
-
Electronic Effects:
-
Steric Hindrance: Bulky substituents at the ortho positions will sterically hinder the rearrangement, favoring migration to the para position if available. If both ortho positions are blocked, the para product will be formed exclusively.[3][4]
Predicting Regioselectivity for meta-Substituted Allyl Phenyl Ethers
| meta-Substituent (R) | Predominant ortho Isomer | Rationale |
| -OCH₃ (EDG) | Migration away from -OCH₃ | Electronic |
| -CH₃ (EDG) | Slight preference for migration away from -CH₃ | Electronic/Steric |
| -Br (EWG) | Migration towards -Br | Electronic |
| -NO₂ (EWG) | Migration towards -NO₂ | Electronic |
Data adapted from studies on the regioselectivity of meta-substituted allyl phenyl ethers.[3][9]
Experimental Protocols
Protocol 1: General Procedure for Thermal Claisen Rearrangement
-
Place the substituted allyl phenyl ether (1.0 g) in a round-bottom flask equipped with a reflux condenser.
-
Add a high-boiling solvent (e.g., decalin or N,N-diethylaniline) if the substrate is solid at the reaction temperature. For liquid substrates, the reaction can often be performed neat.
-
Heat the reaction mixture to the desired temperature (typically 180-225 °C) with vigorous stirring.[9]
-
Monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the product by column chromatography on silica gel.
Protocol 2: General Procedure for Lewis Acid-Catalyzed Claisen Rearrangement
-
Dissolve the allyl phenyl ether (1.0 g) in an anhydrous solvent (e.g., CH₂Cl₂) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to the desired temperature (e.g., 0 °C or room temperature).
-
Add the Lewis acid (e.g., BCl₃, 1.0 M in hexanes, 1.1 eq) dropwise with stirring.
-
Allow the reaction to stir at the chosen temperature, monitoring its progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
-
Wikipedia. (n.d.). Claisen rearrangement. Retrieved from [Link]
- Gajewski, J. J., & Brichford, N. L. (1994). Solvent Effects on the Claisen Rearrangement of Allyl p-Tolyl Ether. Journal of the American Chemical Society, 116(7), 3165–3166.
- Yoon, T. P., Dong, V. M., & MacMillan, D. W. C. (1999). Development of a New Lewis Acid-Catalyzed Claisen Rearrangement. Journal of the American Chemical Society, 121(41), 9726–9727.
-
Lambert, J. B., & MacMillan, D. W. C. (2002). Development of a new Lewis acid-catalyzed[1][1]-sigmatropic rearrangement: the allenoate-Claisen rearrangement. Journal of the American Chemical Society, 124(1), 127–134.
-
Chemistry LibreTexts. (2023). Claisen Rearrangement. Retrieved from [Link]
- Acevedo, O., & Jorgensen, W. L. (2004). Claisen Rearrangements: Insight into Solvent Effects and “on Water” Reactivity from QM/MM Simulations. Journal of the American Chemical Society, 126(30), 9374–9382.
-
Dong, V. M., & MacMillan, D. W. C. (2001). Development of a New Lewis Acid-Catalyzed[1][1]-Sigmatropic Rearrangement: The Allenoate-Claisen Rearrangement. Journal of the American Chemical Society, 123(11), 2448–2449.
-
Acevedo, O., & Jorgensen, W. L. (2010). Claisen Rearrangements: Insight into Solvent Effects and “on Water” Reactivity from QM/MM Simulations. ElectronicsAndBooks. Retrieved from [Link]
-
BYJU'S. (n.d.). Claisen Rearrangement. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 18.4: Reactions of Ethers - Claisen Rearrangement. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Retrieved from [Link]
- Kosińska, W., & Berski, S. (2016). The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF. RSC Advances, 6(85), 81961–81971.
- Horikoshi, S., Watanabe, T., Kamata, M., Suzuki, Y., & Serpone, N. (2015). Microwave-assisted organic syntheses: microwave effect on intramolecular reactions – the Claisen rearrangement of allylphenyl ether and 1-allyloxy-4-methoxybenzene. RSC Advances, 5(110), 90272–90280.
- Gozzo, F. C., Fernandes, S. A., Rodrigues, D. C., Eberlin, M. N., & Marsaioli, A. J. (2003). Regioselectivity in Aromatic Claisen Rearrangements. The Journal of Organic Chemistry, 68(14), 5493–5499.
-
Horikoshi, S., Watanabe, T., Kamata, M., Suzuki, Y., & Serpone, N. (2015). Microwave-assisted organic syntheses: microwave effect on intramolecular reactions – the Claisen rearrangement of allylphenyl ether and 1-allyloxy-4-methoxybenzene. RSC Publishing. Retrieved from [Link]
- Wang, Y., & Jamison, T. F. (2009). Efficient Claisen rearrangement of allyl para-substituted phenyl ethers using microreactors. Green Chemistry, 11(5), 634.
- Inagi, S., & Fuchigami, T. (2011). Electrogenerated Lewis Acid-Catalyzed Claisen Rearrangement of Allyl Aryl Ethers. Organic Letters, 13(19), 5240–5243.
-
ResearchGate. (2025). Study on the Microwave Effect in the Claisen Rearrangement of the Allyl Phenyl Ethers. Retrieved from [Link]
- Uyeda, C., & Jacobsen, E. N. (2008). Enantioselective Claisen Rearrangements with a Hydrogen-Bond Donor Catalyst. Journal of the American Chemical Society, 130(29), 9228–9229.
- Fernandes, R. A., & Kumar, P. (2006). Microwave-Mediated Claisen Rearrangement Followed by Phenol Oxidation: A Simple Route to Naturally Occurring 1,4-Benzoquinones. The First Syntheses of Verapliquinones A and B and Panicein A. The Journal of Organic Chemistry, 71(19), 7211–7216.
-
Chemistry Stack Exchange. (2018). Claisen rearrangement in substituted ring. Retrieved from [Link]
- Hurd, C. D., & Schmerling, L. (1937). Rearrangement of allyl phenyl ethers. The Journal of Organic Chemistry, 2(1), 35–41.
-
Master Organic Chemistry. (2019). The Cope and Claisen Rearrangements. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Microwave-assisted organic syntheses: Microwave effect on intramolecular reactions-the Claisen rearrangement of allylphenyl ether and 1-allyloxy-4-methoxybenzene. Retrieved from [Link]
- Joglekar, R. T., & Zare, R. N. (2022). Capturing Fleeting Intermediates in a Claisen Rearrangement Using Nonequilibrium Droplet Imbibition Reaction Conditions. Journal of the American Chemical Society, 144(44), 20245–20252.
-
Chemistry LibreTexts. (2022). 3.2.5: Reactions of Ethers- Claisen Rearrangement. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Synthesis of allyl phenyl ether and claisen rearrangement. Retrieved from [Link]
-
Chemistry Notes. (n.d.). Claisen Rearrangement: Mechanism and examples. Retrieved from [Link]
- Ramana, D. V., & Sudha, M. S. (2000). Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact. Rapid communications in mass spectrometry : RCM, 14(13), 1116–1122.
- Ryan, J. P., & O'Connor, P. R. (1952). The Claisen Rearrangement of Phenyl Allyl Ethers, Labeled with Carbon-14. Journal of the American Chemical Society, 74(23), 5866–5868.
-
Chemistry LibreTexts. (2023). 18.4 Reactions of Ethers - Claisen Rearrangement. Retrieved from [Link]
-
Leah4sci. (2015, April 14). Claisen Rearrangement Part 3: Aromatic Rearrangement Mechanism [Video]. YouTube. [Link]
Sources
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Identifying and minimizing side reactions in 3-Allyl-4-methoxybenzaldehyde preparation
Welcome to our dedicated technical support guide for the synthesis of 3-Allyl-4-methoxybenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific chemical transformation. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you optimize your reaction outcomes.
Introduction to the Synthesis
The preparation of this compound, a valuable intermediate in the synthesis of various bioactive molecules, typically involves the Claisen rearrangement of an allyl ether of vanillin or a related precursor. While seemingly straightforward, this reaction is often plagued by side reactions that can significantly reduce yield and purity. This guide will equip you with the knowledge to identify, understand, and minimize these undesired pathways.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
Problem 1: Low Yield of this compound and Formation of a Major Byproduct.
Question: My reaction to synthesize this compound from the allyl ether of vanillin is resulting in a low yield of the desired product, and I observe a significant amount of a byproduct that I suspect is 2-allyl-4-formyl-6-methoxyphenol. What is happening and how can I fix it?
Answer:
This is a classic issue in the Claisen rearrangement of allyl aryl ethers. The formation of 2-allyl-4-formyl-6-methoxyphenol, also known as chavibetol, is a common side reaction.
Causality: The Claisen rearrangement is a-sigmatropic rearrangement. In the case of the allyl ether of vanillin, the allyl group migrates from the ether oxygen to the ortho position on the aromatic ring. However, if both ortho positions are blocked, the allyl group can migrate to the para position. In your starting material, one ortho position is occupied by the methoxy group, and the other is sterically hindered by the formyl group. This steric hindrance can promote the competing rearrangement to the less hindered ortho position, leading to the formation of chavibetol.
Troubleshooting Protocol:
-
Optimize Reaction Temperature: The Claisen rearrangement is highly sensitive to temperature.
-
Too low: The reaction may be sluggish or incomplete.
-
Too high: Can lead to decomposition and the formation of undesired byproducts.
-
Recommendation: Start with a temperature around 180-200 °C and carefully monitor the reaction progress by TLC or GC-MS.
-
-
Solvent Selection: The choice of solvent can influence the reaction rate and selectivity.
-
High-boiling, non-polar solvents: Solvents like N,N-diethylaniline or diphenyl ether are often used to achieve the necessary high temperatures for the rearrangement.
-
Solvent-free conditions: In some cases, running the reaction neat (without solvent) can be effective, but requires precise temperature control to avoid charring.
-
-
Lewis Acid Catalysis: The use of a Lewis acid can sometimes promote the desired rearrangement at lower temperatures.
-
Examples: Boron trichloride (BCl₃) has been used to facilitate the Claisen rearrangement of allyl aryl ethers.
-
Caution: Lewis acids can also promote other side reactions, so careful optimization is required.
-
Experimental Workflow: Optimizing the Claisen Rearrangement
Caption: Optimization workflow for the Claisen rearrangement.
Problem 2: Presence of Unreacted Starting Material and a De-allylated Byproduct.
Question: After my reaction, I'm seeing a significant amount of unreacted allyl ether of vanillin, along with what appears to be vanillin itself. Why is this happening?
Answer:
The presence of unreacted starting material indicates an incomplete reaction. The formation of vanillin suggests a de-allylation side reaction.
Causality:
-
Incomplete Reaction: This can be due to insufficient reaction time, a temperature that is too low, or inefficient heat transfer within the reaction mixture.
-
De-allylation: This side reaction can be catalyzed by trace impurities, such as acids or metals, or can occur at very high temperatures. The allyl group is cleaved from the ether, leaving behind the hydroxyl group of vanillin.
Troubleshooting Protocol:
-
Ensure Proper Reaction Time and Temperature:
-
Monitor the reaction progress using an appropriate analytical technique (TLC, GC-MS) to determine the optimal reaction time.
-
Ensure the reaction mixture is being heated uniformly. For larger scale reactions, mechanical stirring is crucial.
-
-
Purify Starting Materials and Solvents:
-
Ensure your starting allyl ether of vanillin is pure and free from any acidic impurities.
-
Use freshly distilled high-boiling solvents to remove any potential catalytic impurities.
-
-
Inert Atmosphere:
-
Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that may contribute to decomposition and de-allylation.
-
Data Summary: Effect of Temperature on Product Distribution
| Temperature (°C) | This compound (%) | Chavibetol (%) | Unreacted Starting Material (%) | Vanillin (%) |
| 160 | 30 | 5 | 60 | 5 |
| 180 | 65 | 10 | 20 | 5 |
| 200 | 85 | 10 | <5 | <1 |
| 220 | 70 | 15 | <1 | 5 |
Note: These are representative values and will vary depending on other reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of this compound?
The most common and cost-effective starting material is vanillin. The synthesis typically proceeds via the allylation of the phenolic hydroxyl group of vanillin to form the allyl ether, followed by the Claisen rearrangement. An alternative starting material is eugenol, which already contains the allyl group. However, this requires an oxidation of the allyl group's terminal carbon to a formyl group, which can be a more complex transformation.
Q2: How can I purify the final product, this compound?
Column chromatography is the most effective method for purifying this compound from the reaction mixture. A silica gel stationary phase with a gradient elution of ethyl acetate in hexane is typically used. The polarity of the eluent can be adjusted based on the separation observed on TLC.
Q3: Are there any alternative, milder methods for this synthesis?
Yes, metal-catalyzed rearrangements can sometimes be performed under milder conditions than the thermal Claisen rearrangement. For example, palladium-catalyzed rearrangements of allyl aryl ethers have been reported. However, these methods may require more specialized catalysts and anhydrous conditions.
Logical Relationship: Synthesis Pathways
Caption: Comparison of synthetic routes to the target molecule.
References
Technical Support Center: Column Chromatography of Substituted Benzaldehydes
From the Desk of the Senior Application Scientist
Welcome to the technical support center. The purification of substituted benzaldehydes by column chromatography is a routine yet often challenging task in synthetic chemistry. The unique electronic and structural properties of the benzaldehyde moiety—its moderate polarity, susceptibility to oxidation, and sensitivity to the chromatographic environment—demand a carefully considered approach. This guide is structured to provide direct, experience-based answers to common problems encountered in the lab. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purifications.
Section 1: Frequently Asked Questions (FAQs)
Q1: What makes substituted benzaldehydes particularly tricky to purify via column chromatography?
A1: The primary challenges stem from two core properties of the aldehyde functional group:
-
Sensitivity to Oxidation: The aldehyde proton is easily abstracted, making benzaldehydes highly susceptible to aerobic oxidation, which converts them into the corresponding benzoic acids.[1][2][3] This impurity is significantly more polar and can cause tailing or be difficult to separate. Old samples or those exposed to air are often contaminated with the carboxylic acid.[1]
-
Reactivity on Silica Gel: Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can act as catalysts for undesirable side reactions, such as acetal formation if an alcohol is used as a solvent, or other acid-catalyzed degradation pathways, leading to streaking on TLC plates and significant yield loss during column chromatography.[4][5]
Q2: How do I select the right stationary phase? Is silica gel always the best choice?
A2: While silica gel is the most common and versatile stationary phase, it is not always the optimal choice for benzaldehydes.[6][7] Your decision should be guided by the stability of your specific compound.
-
Silica Gel (Standard Grade): This is the default choice for most robust, neutral, or electron-poor benzaldehydes. It offers high resolving power and is cost-effective.
-
Deactivated (Neutralized) Silica Gel: If you observe streaking, significant loss of product, or the formation of new spots on a TLC test plate, your compound is likely acid-sensitive.[4][5] You can "deactivate" the silica by preparing your eluent with 1-2% triethylamine (TEA) or another volatile base to neutralize the acidic silanol sites.[8][4][9]
-
Neutral Alumina: For highly acid-sensitive compounds, switching to a different stationary phase like neutral alumina is an excellent alternative.[8][4] Alumina lacks the strong Brønsted acidity of silica gel, but be aware that it can have strong Lewis acid sites and its chromatographic selectivity differs from silica. Always re-optimize your solvent system on an alumina TLC plate first.
Q3: What is the best strategy for choosing a mobile phase (eluent) for my substituted benzaldehyde?
A3: The selection process should always begin with Thin Layer Chromatography (TLC).[8]
-
Start Non-Polar: Begin with a non-polar solvent system, typically a mixture of hexane (or petroleum ether) and ethyl acetate.[6][10] A good starting ratio is 9:1 hexane:ethyl acetate.
-
Increase Polarity Gradually: Incrementally increase the proportion of the more polar solvent (ethyl acetate) until you achieve good separation.
-
Target an Optimal Rf Value: For effective separation on a flash column, the Rf (retention factor) of your target compound on the TLC plate should be approximately 0.25-0.35 .[6] An Rf in this range provides a good balance, ensuring the compound interacts sufficiently with the stationary phase for separation without requiring excessively large solvent volumes for elution.
-
Avoid Reactive Solvents: Be cautious when using alcohol-based solvents (e.g., methanol). The combination of an alcohol and the acidic silica gel can lead to the formation of hemiacetals or acetals with your aldehyde, complicating the purification.[8] If a highly polar system is required, consider dichloromethane/methanol, but be mindful of potential reactivity.[5]
Section 2: Troubleshooting Guide
Problem 1: Low Recovery — "I'm losing most of my compound on the column. Where is it going?"
Answer: Significant yield loss during chromatography of benzaldehydes is a common and frustrating issue, typically pointing to compound instability on the stationary phase.
-
Causality: The acidic silanol groups on the silica surface are likely degrading your compound.[4][5] This is especially true for benzaldehydes with electron-donating groups (e.g., methoxy, amino) or other acid-labile functionalities. The compound may be irreversibly adsorbing to the silica or decomposing into a complex mixture of baseline impurities.[5]
-
Solution Pathway:
-
Confirm Instability: First, confirm that the silica is the culprit. Spot your crude material on a silica TLC plate, let it sit for 30-60 minutes, and then develop it. If you see a new spot or a streak originating from the baseline that wasn't present in the initial crude analysis, your compound is not stable on silica.[5]
-
Deactivate the Stationary Phase: The most direct solution is to run the column on silica gel that has been pre-treated or "neutralized." Add 1-2% triethylamine (TEA) to your chosen mobile phase. Use this base-modified eluent to pack the column and run the entire purification. The TEA will occupy the acidic sites on the silica, preventing them from interacting with and degrading your compound.[8][4][9]
-
Switch to Alumina: If deactivation with TEA does not resolve the issue, your compound may be base-sensitive or require a truly inert stationary phase. Switch to neutral alumina, remembering to re-optimize the mobile phase on an alumina TLC plate first.[8]
-
Problem 2: Poor Separation — "I can't separate my benzaldehyde from the corresponding benzoic acid or benzyl alcohol."
Answer: This is a classic separation challenge involving compounds with closely related structures but different polarities. The strategy depends on the specific impurity.
-
Case A: Benzoic Acid Impurity (from Oxidation)
-
Causality: Benzoic acid is significantly more polar than its parent aldehyde due to its ability to act as a hydrogen bond donor and its strong interaction with silica. It often appears as a tailing spot at a lower Rf on the TLC plate.
-
Solution: An acid-base liquid-liquid extraction is far more efficient than chromatography for removing acidic impurities. Before attempting the column, dissolve your crude product in an organic solvent (e.g., ethyl acetate or diethyl ether) and wash it with a 5% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1][4] The base will deprotonate the benzoic acid, forming the water-soluble sodium benzoate salt, which will be extracted into the aqueous layer. The neutral benzaldehyde remains in the organic layer. This simple pre-purification step can remove the majority of the acid impurity, making the subsequent chromatography much cleaner.
-
-
Case B: Benzyl Alcohol Impurity (from Synthesis)
-
Causality: The benzyl alcohol is more polar than the benzaldehyde due to the hydroxyl group's ability to engage in hydrogen bonding with the silica gel.[11] Therefore, the benzaldehyde will always elute before the corresponding alcohol.
-
Solution: This separation is typically straightforward with standard silica gel chromatography. The key is to optimize the mobile phase carefully using TLC. You need to find a solvent system where the Rf values of the two compounds are sufficiently different (a ΔRf of at least 0.2 is ideal). If they are too close, reduce the polarity of the eluent (i.e., increase the proportion of hexane) to increase the retention of both compounds and improve the separation.[10]
-
Problem 3: Tailing Peaks — "My compound is eluting as a broad smear rather than a tight band."
Answer: Peak tailing is a sign of non-ideal interactions between your compound and the stationary phase, often seen with polar functional groups that engage in strong, slow-to-dissociate interactions with the silica surface.[12]
-
Causality: For substituted benzaldehydes, this can be caused by strong interactions with acidic silanol sites, especially if the substituents are basic (e.g., an amino group) or can form strong hydrogen bonds.[12]
-
Solution Pathway:
-
Add a Modifier: The easiest fix is to add a small amount of a competitive binding agent to your eluent. If the tailing is due to acidity, adding 0.5-1% triethylamine can dramatically sharpen the peak shape.[8][12]
-
Increase Eluent Polarity (Carefully): Sometimes, a slight increase in the polarity of the mobile phase can improve peak shape by ensuring the compound spends less time strongly adsorbed.[5] However, this will also decrease the Rf and may worsen separation from nearby impurities, so it's a trade-off.
-
Check Sample Loading: Ensure you have not overloaded the column. Too much material will always lead to broad peaks and poor separation.[10] A general rule of thumb for flash chromatography is to load no more than 1-10% of the mass of the silica gel.
-
Section 3: Key Experimental Protocols
Protocol 1: Standard Flash Chromatography of a Substituted Benzaldehyde (Wet Loading)
This protocol assumes the compound is stable on silica gel.
-
TLC Optimization: Determine the optimal mobile phase (e.g., 85:15 Hexane:Ethyl Acetate) that gives an Rf of ~0.3 for your target benzaldehyde.[6]
-
Column Selection & Packing:
-
Select a glass column of appropriate size (e.g., for 1 g of crude material, use ~50-100 g of silica gel).[7]
-
Secure the column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (~1 cm) of sand.
-
Prepare a slurry of silica gel (230-400 mesh for flash chromatography) in your chosen mobile phase.[7]
-
Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped. The final packed silica bed should be covered with solvent at all times.[10] Add another thin layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Dissolve your crude product in the minimum amount of a suitable solvent (dichloromethane or the mobile phase itself is best).[13]
-
Drain the solvent in the column until it is level with the top layer of sand.
-
Carefully pipette the concentrated sample solution directly onto the center of the sand, trying not to disturb the surface.[13]
-
Open the stopcock and allow the sample to absorb fully onto the silica bed. Wash with two small portions of the mobile phase, allowing each to absorb fully.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Apply pressure (using a pump or house air) to achieve a solvent flow rate of about 2 inches (5 cm) per minute.[7]
-
Collect fractions in test tubes or vials. Monitor the elution process by TLC analysis of the collected fractions.
-
-
Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator.
Protocol 2: Purifying an Acid-Sensitive Benzaldehyde using Deactivated Silica
-
Prepare Modified Eluent: Prepare your optimal mobile phase (determined by TLC) and add 1% triethylamine (TEA) by volume (e.g., 10 mL of TEA for every 990 mL of eluent). Mix thoroughly.
-
Pack the Column: Use the TEA-modified eluent to perform the slurry packing of the silica gel as described in Protocol 1, Step 2. It is crucial that the silica is fully equilibrated with the basic eluent.
-
Sample Loading:
-
For acid-sensitive compounds, dry loading is often preferred to ensure the sample doesn't contact a concentrated acidic environment upon loading.[13]
-
Dissolve your crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.
-
Remove the solvent completely on a rotary evaporator until you have a dry, free-flowing powder.[13]
-
Carefully add this powder to the top of the packed column.
-
-
Elution: Elute the column with the TEA-modified mobile phase and collect fractions as described previously. The TEA in the eluent will ensure the entire system remains neutralized.
Section 4: Data and Workflow Visualizations
Data Presentation
Table 1: Recommended Starting Solvent Systems for TLC Analysis. The polarity of the substituent directly impacts the polarity of the molecule. This table provides empirical starting points for TLC optimization.
| Substituent Type on Benzaldehyde Ring | Example Substituent | Recommended Starting Eluent (Hexane:Ethyl Acetate) | Expected Rf Behavior |
| Electron-Withdrawing / Halogen | -NO₂, -CN, -Cl, -Br | 90:10 to 80:20 | Less polar than benzaldehyde; higher Rf |
| Alkyl / Unsubstituted | -H, -CH₃, -tBu | 90:10 to 85:15 | Baseline polarity |
| Electron-Donating (Alkoxy) | -OCH₃, -OEt | 85:15 to 70:30 | More polar than benzaldehyde; lower Rf |
| Strongly Polar / H-Bonding | -OH, -NH₂ | 70:30 to 50:50 | Significantly more polar; much lower Rf |
Workflow Visualizations
Caption: General workflow for purification of substituted benzaldehydes.
Caption: Decision tree for troubleshooting common chromatography issues.
References
-
Harris, E. B. J. (2014). Answer to "What is the best solvent for purifying aldehyde in a column chromatography?". ResearchGate. Retrieved from [Link]
-
Maldonado-Domínguez, M. (2015). Answer to "Is it possible to purify aldehyde by column?". ResearchGate. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
chromatographer1. (2007). Answer to "loss of compound during HPLC purification". Chromatography Forum. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Mitina, T., et al. (2025). TLC of a mixture of benzaldehyde and benzyl alcohol. ResearchGate. Retrieved from [Link]
-
Edwards, J. K., et al. (2014). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. Nature Communications, 5, 3332. Retrieved from [Link]
-
Brody, A., & Morgan, J. (n.d.). Green Chemistry: The Oxidation of Benzaldehyde Using Atmospheric Oxygen and N-heterocyclic Carbenes as Catalysts. Misericordia Digital Commons. Retrieved from [Link]
-
Reddit user comment on "troubleshooring flash chromatography purification". (2022). r/Chempros. Retrieved from [Link]
-
ResearchGate. (2018). How to purify Benzaldehyde with benzoic acid contamination. Retrieved from [Link]
-
Reddit user comment on "Advice on neutralising silica gel for column chromatography of sensitive compounds?". (2025). r/Chempros. Retrieved from [Link]
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Technical Support Center: Recrystallization of 3-Allyl-4-methoxybenzaldehyde
Welcome to the technical support guide for the purification of 3-Allyl-4-methoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges during the recrystallization of this compound. Given its specific functional groups, this aromatic aldehyde can present unique purification hurdles. This guide provides in-depth, field-proven insights and troubleshooting strategies to help you achieve high purity and yield.
Section 1: Understanding the Compound - Key Physicochemical Properties
Successful purification begins with understanding the molecule's physical characteristics. This compound is a substituted benzaldehyde whose properties are influenced by its aldehyde, ether, and allyl functionalities. While extensive data for this specific molecule is not widely published, we can infer its behavior from structurally similar compounds. A key challenge is its potential to be a low-melting solid or even an oil at room temperature, which significantly impacts crystallization strategy.[1]
| Property | Estimated Value / Observation | Rationale & Significance |
| Molecular Formula | C₁₁H₁₂O₂ | The molecular formula dictates the molecular weight and influences polarity. |
| Molecular Weight | 176.21 g/mol | Essential for calculating molar equivalents and theoretical yields. |
| Physical State | Low-melting solid or oil | The presence of the flexible allyl group and the methoxy substituent can lower the melting point compared to more rigid structures. This is a critical factor in the common issue of "oiling out".[2] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate); sparingly soluble in water.[3][4] | Essential for selecting an appropriate recrystallization solvent or solvent system. The ideal solvent will dissolve the compound when hot but not at room temperature.[5] |
| Boiling Point | > 250 °C (estimated) | High boiling point indicates low volatility, making it suitable for purification techniques that involve heating. |
Section 2: Troubleshooting Guide - Common Recrystallization Issues
This section addresses the most frequent problems encountered during the recrystallization of this compound in a direct question-and-answer format.
Q1: My product "oiled out" during cooling instead of forming crystals. What is happening and how do I fix it?
A1: "Oiling out" is the most common problem for this type of compound. It occurs when the solute separates from the solution as a liquid phase (an oil) rather than a solid crystal lattice.[2] This is typically caused by one of three factors:
-
Rapid Cooling: The solution becomes supersaturated too quickly, and the molecules don't have time to orient themselves into an ordered crystal lattice.[6][7]
-
Low Melting Point: The boiling point of the chosen solvent is significantly higher than the melting point of the solute. The compound comes out of the solution at a temperature where it is still molten.[2]
-
High Impurity Concentration: Impurities can disrupt the crystallization process and suppress the melting point of the mixture.[8]
Q2: I'm not getting any crystals to form, even after prolonged cooling in an ice bath. What should I do?
A2: This issue typically arises from two main causes: using too much solvent, resulting in a solution that is not saturated, or the solution is supersaturated and requires a nucleation event to initiate crystal growth.[2][9]
-
Induce Nucleation:
-
Scratching: Gently scratch the inner surface of the flask at the meniscus with a glass rod. The microscopic scratches on the glass can provide a surface for crystal nucleation.[2]
-
Seeding: If available, add a single, tiny "seed crystal" of the pure compound to the solution. This provides a template for further crystal growth.[8]
-
-
Increase Concentration: If nucleation techniques fail, you have likely used too much solvent. Gently heat the solution and boil off a portion of the solvent to increase the concentration. Allow the concentrated solution to cool slowly again.[2][8]
Q3: My final yield is very low. How can I improve recovery?
A3: A low yield often means a significant portion of your product remains dissolved in the mother liquor (the solvent after filtration).[8]
-
Use the Minimum Solvent: During the dissolution step, use only the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Adding solvent in small portions is key.[5]
-
Maximize Precipitation: After crystals have formed at room temperature, cool the flask in an ice-water bath for at least 15-20 minutes to decrease the compound's solubility further and maximize precipitation.[6][10]
-
Minimize Transfer Loss: Ensure all crystals are transferred to the filter funnel during collection.
-
Wash Correctly: Wash the collected crystals on the filter with a very small amount of ice-cold recrystallization solvent. Using warm or room-temperature solvent will redissolve some of your product.
Q4: What is a good starting solvent for recrystallizing this compound?
A4: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5] For a compound like this, a single solvent may not be ideal, and a solvent pair often yields better results.[6]
| Solvent System | Type | Rationale |
| Ethanol/Water | Solvent Pair | Ethanol is a good solvent for the aldehyde, while water is a non-solvent ("anti-solvent"). This allows for fine-tuned control over solubility. This is a common choice for moderately polar compounds.[10][11] |
| Hexane/Ethyl Acetate | Solvent Pair | A less polar system. The compound is dissolved in a minimal amount of hot ethyl acetate, and hexane is added until the solution becomes cloudy (the cloud point), indicating saturation. Reheating to clarify and then slow cooling can produce good crystals.[6][12] |
| Isopropanol | Single Solvent | Often a good choice for aromatic compounds. Its boiling point is not excessively high, which can help prevent oiling out. |
| Toluene/Heptane | Solvent Pair | A non-polar system that can be effective if the compound has low polarity. Toluene is the "good" solvent, and heptane is the anti-solvent. |
Section 3: Experimental Protocols
Protocol 1: Optimized Recrystallization using an Ethanol/Water Solvent Pair
This protocol is designed to minimize the risk of oiling out by carefully controlling solubility.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol dropwise while heating (e.g., on a steam bath or hot plate) and swirling until the solid just dissolves.
-
Induce Saturation: While the solution is still hot, add water dropwise until you observe a persistent cloudiness. This indicates the solution is saturated.
-
Clarify Solution: Add a few more drops of hot ethanol until the solution becomes clear again. This ensures you are just below the saturation point.
-
Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature undisturbed. Crystal formation should begin within 5-20 minutes.[7]
-
Maximize Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 20 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small portion of ice-cold ethanol/water mixture (in the same ratio as the final solvent composition).
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Alternative Purification - Flash Column Chromatography
If recrystallization fails or the product is highly impure, column chromatography is an excellent alternative.[6]
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel.
-
Elution: Start eluting with a low-polarity mobile phase, such as 95:5 Hexane:Ethyl Acetate. Gradually increase the polarity of the eluent (e.g., to 90:10, 85:15) to elute the compound.[6]
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound, which can then be recrystallized if desired for ultimate purity.
Section 4: Frequently Asked Questions (FAQs)
Q: My purified product is still impure according to TLC or NMR analysis. What should be my next step? A: If a single recrystallization is insufficient, you can either perform a second recrystallization using a different solvent system or purify the material using column chromatography as described in Protocol 2.[6] Impurities with similar solubility profiles to your product may co-crystallize, necessitating a different purification technique.
Q: The initial crude product is a dark, colored oil. Should I decolorize it before attempting recrystallization? A: Yes, if you suspect colored impurities, you can use activated charcoal. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal and boil the solution for a few minutes. The colored impurities will adsorb to the charcoal. You must then perform a hot filtration to remove the charcoal before allowing the solution to cool.[5] Be aware that activated charcoal can also adsorb some of your desired product, potentially lowering the yield.
Q: Can I use a rotary evaporator to speed up the cooling process? A: No, this is strongly discouraged. Rapidly removing solvent with a rotary evaporator will cause the product to "crash out" of solution as a precipitate or oil, trapping impurities.[7] The key to successful recrystallization is slow, controlled cooling to allow for the formation of a pure crystal lattice.
References
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BenchChem. (n.d.). Technical Support Center: Purification of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde. Retrieved from BenchChem Technical Support.[6]
-
BenchChem. (n.d.). Application Notes and Protocols for 3-Allyl-5-ethoxy-4-methoxybenzaldehyde in Pharmaceutical Research. Retrieved from BenchChem Application Notes.[11]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1533806, 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde. Retrieved from PubChem.[13]
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ChemicalBook. (n.d.). 3-ALLYL-4-HYDROXY-5-METHOXY-BENZALDEHYDE synthesis. Retrieved from ChemicalBook.[14]
-
Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from Biocyclopedia.[9]
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Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. Retrieved from Chemistry LibreTexts.[7]
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University of York. (n.d.). Problems with Recrystallisations. Retrieved from Chemistry Teaching Labs, University of York.[2]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2063823, 4-(Allyloxy)-3-methoxybenzaldehyde. Retrieved from PubChem.[15]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from Department of Chemistry, University of Rochester.[12]
-
BenchChem. (n.d.). Troubleshooting low yield in Aldol condensation. Retrieved from BenchChem Technical Support.[10]
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Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from Chemistry LibreTexts.[8]
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BenchChem. (n.d.). Overcoming challenges in the crystallization of Orotaldehyde. Retrieved from BenchChem Technical Support.[16]
-
The Good Scents Company. (n.d.). 4-methoxysalicylaldehyde 2-hydroxy-4-methoxybenzaldehyde. Retrieved from The Good Scents Company.[17]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from UCLA Chemistry.[5]
-
Volochem Inc. (n.d.). 4-Methoxybenzaldehyde. Retrieved from Volochem Inc.[1]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from Chemistry LibreTexts.[18]
-
BenchChem. (n.d.). Application of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde in Fragrance Development. Retrieved from BenchChem Application Notes.[3]
-
Sigma-Aldrich. (n.d.). 3-Hydroxy-4-methoxybenzaldehyde 99%. Retrieved from Sigma-Aldrich.
-
Graz University of Technology. (2024, February 13). Solvent screening for the extraction of aromatic aldehydes. Retrieved from Graz University of Technology.[4]
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Technical Support Center: Overcoming Incomplete Claisen Rearrangement in Synthesis
Welcome to the Technical Support Center for scientists and researchers navigating the complexities of the Claisen rearrangement. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, yet its successful execution can be hampered by incomplete conversion, low yields, and unexpected side products. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions to common challenges encountered during the Claisen rearrangement, ensuring your syntheses are both efficient and reproducible.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments. The solutions provided are grounded in mechanistic principles and supported by established literature.
Question 1: My Claisen rearrangement is showing low or no conversion of the starting material. What are the likely causes and how can I improve the yield?
Answer:
Low or no conversion in a Claisen rearrangement is a common issue that can often be traced back to insufficient energy input or suboptimal reaction conditions. The Claisen rearrangement is a[1][1]-sigmatropic rearrangement, a type of pericyclic reaction that typically requires overcoming a significant activation energy barrier.[2][3]
Potential Causes & Solutions:
-
Insufficient Temperature: The most frequent cause of an incomplete reaction is inadequate heating. Many classic Claisen rearrangements require high temperatures, often in the range of 180–225 °C, to proceed at a reasonable rate.[4][5]
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Gradually increase the temperature of your reaction mixture. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to find the optimal temperature for your specific substrate.
-
Microwave Irradiation: Consider using microwave-assisted heating. Microwave irradiation can dramatically increase the reaction rate and yield, often at lower bulk temperatures and with shorter reaction times compared to conventional heating.[6][7]
-
-
-
Inappropriate Solvent: The choice of solvent can significantly impact the rate of the Claisen rearrangement.[1][2]
-
Troubleshooting Steps:
-
Solvent Polarity: Polar solvents tend to accelerate the Claisen rearrangement to a greater extent than nonpolar solvents.[2][6] Hydrogen-bonding solvents have been shown to provide the highest rate constants.[6] Consider switching to a higher-boiling polar solvent such as N,N-dimethylformamide (DMF), sulfolane, or even a mixture of ethanol and water.[6][8]
-
"On Water" Conditions: For certain substrates, running the reaction "on water" (in a heterogeneous mixture with water) can lead to significant rate accelerations due to the ability of interfacial water molecules to stabilize the polar transition state.[1][9]
-
-
-
Steric Hindrance: Bulky substituents on the allyl vinyl ether skeleton can hinder the formation of the necessary cyclic transition state, thereby slowing down or preventing the rearrangement.[10][11]
-
Troubleshooting Steps:
-
Catalysis: Employ a Lewis acid catalyst. Lewis acids such as trimethylaluminium or zinc chloride can coordinate to the ether oxygen, lowering the activation energy of the reaction and allowing it to proceed under milder conditions.[2][12][13]
-
Substrate Modification: If possible, redesign the synthesis to use a less sterically hindered precursor.
-
-
Data Summary: Effect of Reaction Conditions on Yield
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Outcome | Reference |
| Temperature | 150 °C (conventional heating) | 200 °C (conventional heating) or 150 °C (microwave) | Increased conversion and yield | [4][6] |
| Solvent | Toluene (nonpolar) | DMF (polar aprotic) or Ethanol/Water (polar protic) | Accelerated reaction rate | [1][2][6] |
| Catalyst | None | 10 mol% TiCl₄ or AlCl₃ | Lower reaction temperature, improved yield | [2][12] |
Question 2: My reaction is producing a significant amount of side products. How can I identify and minimize their formation?
Answer:
Side product formation in Claisen rearrangements often arises from competing reaction pathways or decomposition of the starting material or product at high temperatures. Identifying the nature of the side products is the first step toward mitigating their formation.
Common Side Reactions & Prevention Strategies:
-
Aromatic Claisen Rearrangement: Formation of para-Product: In the aromatic Claisen rearrangement, if both ortho positions are blocked, the allyl group can migrate to the para position via a subsequent Cope rearrangement.[5] Even with a free ortho position, some para product may form.
-
Control Measures:
-
Temperature Optimization: Carefully control the reaction temperature. Higher temperatures can sometimes favor the thermodynamically controlled para product.
-
Solvent Effects: The regioselectivity can be influenced by the solvent. Experiment with different solvents to maximize the desired ortho selectivity.
-
-
-
Elimination Reactions: At high temperatures, the starting allyl vinyl ether can undergo elimination reactions, particularly if the substrate is prone to forming stable carbocations.
-
Control Measures:
-
Lower Reaction Temperature: Utilize catalytic methods (Lewis or Brønsted acids) to enable the reaction to proceed at a lower temperature, thus minimizing thermal decomposition pathways.[12]
-
Milder Variants: Consider using a milder variant of the Claisen rearrangement, such as the Ireland-Claisen or Eschenmoser-Claisen rearrangements, which proceed under significantly gentler conditions.[2][6]
-
-
-
Radical Pathways: In some cases, particularly with benzyl vinyl ethers, high temperatures in nonpolar solvents can lead to homolytic cleavage of the ether bond, resulting in a mixture of products from radical recombination.[8]
Experimental Protocol: A General Procedure for a Catalyzed Claisen Rearrangement
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add the allyl vinyl ether (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add the appropriate anhydrous solvent (e.g., dichloromethane or toluene).
-
Cooling: Cool the solution to the desired temperature (e.g., -78 °C or 0 °C).
-
Catalyst Addition: Slowly add the Lewis acid catalyst (e.g., a 1 M solution of TiCl₄ in dichloromethane, 0.1-1.0 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or GC.
-
Quenching: Carefully quench the reaction by slow addition of a saturated aqueous solution of NaHCO₃ or water.
-
Work-up: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Claisen rearrangement?
A1: The Claisen rearrangement is a concerted, intramolecular[1][1]-sigmatropic rearrangement.[2] This means the bond-breaking and bond-forming steps occur simultaneously through a cyclic, six-membered transition state.[3] The reaction is driven by the formation of a thermodynamically stable carbonyl group in the product.[2]
Q2: How do electron-donating and electron-withdrawing groups on the substrate affect the reaction rate?
A2: The electronic nature of substituents can influence the reaction rate. For the aliphatic Claisen rearrangement, electron-donating groups on the vinyl ether moiety can accelerate the reaction by stabilizing the electron-deficient transition state. Conversely, electron-withdrawing groups on the allyl moiety can also increase the reaction rate.[14] In the case of the benzyl-Claisen rearrangement, electron-donating and electron-neutral substituents on the aromatic ring generally give higher yields, while electron-poor systems tend to decompose under the reaction conditions.[8]
Q3: Are there milder alternatives to the high-temperature thermal Claisen rearrangement?
A3: Yes, several named variations of the Claisen rearrangement have been developed to proceed under milder conditions. These include:
-
Ireland-Claisen Rearrangement: The rearrangement of an allylic ester to a γ,δ-unsaturated carboxylic acid via a silyl ketene acetal intermediate. This reaction can often be carried out at room temperature.[6]
-
Eschenmoser-Claisen Rearrangement: The reaction of an allylic alcohol with an N,N-dimethylacetamide dimethyl acetal to form a γ,δ-unsaturated amide.[2]
-
Johnson-Claisen Rearrangement: The reaction of an allylic alcohol with an orthoester to yield a γ,δ-unsaturated ester, often catalyzed by a weak acid.[6]
Q4: Can the Claisen rearrangement be stereoselective?
A4: Yes, the Claisen rearrangement is known for its high degree of stereoselectivity. The reaction proceeds through a highly ordered, chair-like transition state, which allows for the efficient transfer of stereochemical information from the starting material to the product.[5][13] For example, using an (E)-alkene in the starting material will preferentially lead to the syn-diastereomer, while a (Z)-alkene will favor the anti-diastereomer.
Visualizing the Process
Diagram 1: Claisen Rearrangement Mechanism
Caption: A decision-making workflow for troubleshooting an incomplete Claisen rearrangement.
References
-
Wikipedia. Claisen rearrangement. [Link]
-
Chemistry LibreTexts. (2023, January 22). Claisen Rearrangement. [Link]
-
Journal of the American Chemical Society. Claisen Rearrangements: Insight into Solvent Effects and “on Water” Reactivity from QM/MM Simulations. [Link]
-
Journal of the American Chemical Society. Investigation of Solvent Effects for the Claisen Rearrangement of Chorismate to Prephenate: Mechanistic Interpretation via Near Attack Conformations. [Link]
-
ElectronicsAndBooks. Claisen Rearrangements: Insight into Solvent Effects and “on Water” Reactivity from QM/MM Simulations. [Link]
-
Master Organic Chemistry. (2019, November 14). The Cope and Claisen Rearrangements. [Link]
-
University of California, Irvine. The Claisen Rearrangement. [Link]
-
ResearchGate. (2025, August 6). Catalysis of the Claisen Rearrangement of Aliphatic Allyl Vinyl Ethers. [Link]
-
Chemical Reviews. Claisen Rearrangement over the Past Nine Decades. [Link]
-
PMC. Acceleration of an Aromatic Claisen Rearrangement via a Designed Spiroligozyme Catalyst that Mimics the Ketosteroid Isomerase Catalytic Dyad. [Link]
-
Organic Chemistry Portal. Claisen Rearrangement. [Link]
-
ResearchGate. (2025, August 10). The most Used Claisen Rearrangements in Organic Synthesis: A Review. [Link]
-
ResearchGate. (2024, January 4). (PDF) Claisen Rearrangement Toward Cyclic Compound on Different Organic Synthesis Methods: Short Review. [Link]
-
Chemistry LibreTexts. (2024, March 19). 18.4: Reactions of Ethers - Claisen Rearrangement. [Link]
-
ResearchGate. (2025, August 6). Optimization of the Microwave-Assisted Ortho Ester Claisen Rearrangement: Application to Monoterpenols. [Link]
-
The University of Queensland. Experimental and Computational Investigations into the Benzyl-Claisen Rearrangement. [Link]
-
ResearchGate. Optimization of the catalysts for the ketone Claisen rearrangement. (a).... [Link]
-
NIH. Regioselectivity Study of Contrasteric Aromatic Claisen Rearrangements and Their Utilization in the Total Syntheses of 5‑Hydroxymellein and Botyroisocoumarin A. [Link]
-
Chemistry Notes. Claisen Rearrangement: Mechanism and examples. [Link]
-
University of Rochester. Troubleshooting: How to Improve Yield. [Link]
-
Wiley Online Library. Combining Matteson Homologations and Claisen Rearrangements – An Efficient Protocol for Amino Acid Synthesis. [Link]
-
Clutch Prep. Claisen Rearrangement Explained: Definition, Examples, Practice & Video Lessons. [Link]
-
Online Organic Chemistry Tutor. Claisen Rearrangement. [Link]
-
YouTube. (2025, March 21). Claisen Rearrangement Made Easy! [Link]
-
NROChemistry. Claisen Rearrangement: Mechanism & Examples. [Link]
-
YouTube. (2024, October 21). Steric Hindrance | Organic Chemistry. [Link]
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Stability and storage conditions for 3-Allyl-4-methoxybenzaldehyde
Technical Support Center: 3-Allyl-4-methoxybenzaldehyde
This guide provides in-depth technical support for the stability and storage of this compound. It is designed for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout its experimental lifecycle.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
For optimal stability, the compound should be stored in a tightly sealed, airtight container in a cool, dry, and well-ventilated place.[1] To prevent degradation, it is crucial to protect it from air, light, and heat.[2] An inert atmosphere (e.g., argon or nitrogen) is highly recommended for long-term storage.
Q2: Is this compound sensitive to air and light?
Yes. Like many aromatic aldehydes, this compound is susceptible to oxidation, a process that is accelerated by exposure to air and light.[3][4] The aldehyde functional group can be oxidized to the corresponding carboxylic acid, which can impact experimental outcomes.[4] Therefore, storage in an amber glass vial or an opaque container, under an inert atmosphere, is best practice.[2]
Q3: Should I refrigerate or freeze the compound?
While storing in a cool place is recommended, freezing is generally not advised for neat (undiluted) aldehydes. Counterintuitively, some aldehydes can undergo polymerization or trimerization at very low temperatures, which may occur even faster than at room temperature.[5] If the compound is a solid or a high-viscosity liquid, refrigeration is acceptable, but always allow it to equilibrate to room temperature before opening to prevent moisture condensation. For long-term storage, dilution in a primary alcohol to form a more stable hemiacetal is a viable strategy.[5]
Q4: The compound has a slight yellow tint. Is it still usable?
A pale yellow color is not uncommon for aromatic aldehydes and does not necessarily indicate significant degradation. However, a noticeable darkening of the color over time is a strong indicator of oxidation or polymerization. If you observe a significant color change, it is highly recommended to perform a quality control check, such as Thin Layer Chromatography (TLC), before use.
Troubleshooting Guide: Stability Issues
This section addresses specific problems you may encounter, providing the underlying cause and a recommended course of action.
Problem 1: My reaction yield is lower than expected, or I'm seeing unexpected byproducts.
-
Potential Cause: The most likely culprit is the degradation of the aldehyde functional group. The aldehyde may have partially oxidized to 3-allyl-4-methoxybenzoic acid. This newly formed carboxylic acid will not participate in reactions targeting the aldehyde (e.g., reductive amination, Wittig reactions) and can sometimes interfere with the reaction mechanism.
-
Troubleshooting Steps:
-
Assess Purity: Run a quality control check on your starting material using TLC or ¹H NMR spectroscopy. Compare the results to the certificate of analysis or a fresh sample.
-
TLC Analysis: On a TLC plate, the carboxylic acid byproduct will be significantly more polar than the parent aldehyde, resulting in a lower Rf value (a spot closer to the baseline).
-
Purification: If degradation is confirmed, the aldehyde can often be repurified by column chromatography.
-
Prevention: For future experiments, ensure the compound is stored under an inert atmosphere and consider using a freshly opened bottle or purifying an older stock before use.
-
Problem 2: The viscosity of my liquid aldehyde has increased, or a solid precipitate has formed.
-
Potential Cause: This is a classic sign of polymerization. Aldehydes can polymerize to form trimers (trioxanes) or other oligomers, which are typically solids or viscous oils and are odorless.[5] This process can be catalyzed by trace amounts of acid, including the carboxylic acid formed from oxidation.[5]
-
Troubleshooting Steps:
-
Visual Inspection: Confirm that the precipitate is not simply the compound that has solidified due to low temperatures. Allow the vial to warm to room temperature. If the solid remains, it is likely a polymer.
-
Solubility Test: The polymer is often insoluble in the same solvents as the monomer.
-
Action: It is extremely difficult to reverse this polymerization. The presence of a significant amount of polymer indicates that the stock is compromised and should be discarded according to safety guidelines.[6]
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for stability issues.
Degradation Pathways and Prevention
Understanding the chemical routes of degradation is key to preventing them. The structure of this compound contains two primary reactive sites for degradation under common storage conditions: the aldehyde group and the allyl group.
-
Oxidation of the Aldehyde: The aldehyde group (-CHO) is readily oxidized to a carboxylic acid group (-COOH) in the presence of atmospheric oxygen. This is the most common degradation pathway.
-
Polymerization: Aldehydes can undergo acid-catalyzed self-condensation to form cyclic trimers. This process is often initiated by the presence of the carboxylic acid impurity from oxidation.
Caption: Primary degradation pathways for this compound.
Experimental Protocols
Protocol 1: Recommended Handling and Storage Procedure
This protocol ensures the long-term integrity of the compound.
-
Receiving: Upon receipt, inspect the container for a proper seal. Note the date of arrival.
-
Inerting: If the compound will be stored for more than a few weeks, transfer it to a clean, dry amber vial with a PTFE-lined cap. Gently flush the headspace with an inert gas (argon or nitrogen) for 15-30 seconds before sealing tightly.
-
Labeling: Clearly label the vial with the compound name, date received, and a note indicating it is stored under an inert atmosphere.
-
Storage Location: Store the sealed vial in a cool, dry, and dark location, such as a desiccator cabinet in a well-ventilated area, away from strong oxidizing agents and bases.[3]
-
Dispensing: When accessing the compound, allow the vial to reach room temperature before opening to prevent moisture condensation. Dispense the required amount quickly and immediately re-flush the headspace with inert gas before sealing.
Protocol 2: Quality Control by Thin Layer Chromatography (TLC)
This is a rapid method to check for the presence of the primary oxidative degradation product.
-
Sample Preparation: Prepare a dilute solution of your this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane) at a concentration of ~1-2 mg/mL.
-
Spotting: Using a capillary tube, spot a small amount of the solution onto a silica gel TLC plate.
-
Elution: Develop the plate in a TLC chamber using an appropriate mobile phase. A good starting point is a 4:1 mixture of Hexane:Ethyl Acetate.
-
Visualization: Visualize the plate under a UV lamp (254 nm).
-
Interpretation:
-
Pure Compound: A single, well-defined spot should be visible.
-
Degraded Compound: The presence of a second spot at a lower Rf value (closer to the starting line) is indicative of the more polar 3-allyl-4-methoxybenzoic acid. The relative intensity of this spot can give a qualitative estimate of the degree of degradation.
-
Data Summary Table
| Parameter | Recommendation | Rationale & References |
| Temperature | Cool, ambient temperature. Avoid freezing. | Prevents acceleration of oxidative processes. Freezing may promote polymerization in some aldehydes.[5] |
| Atmosphere | Inert gas (Argon or Nitrogen). | Aldehydes are sensitive to atmospheric oxygen, which causes oxidation to carboxylic acids.[3][4] |
| Light | Store in an amber or opaque container. | Light can catalyze oxidation and other degradation reactions.[2] |
| Moisture | Store in a dry place with a tight seal. | Moisture can facilitate certain degradation pathways. Always equilibrate to room temp before opening. |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong reducing agents. | These can react directly with the aldehyde or other functional groups, leading to decomposition.[3] |
References
-
SAFETY DATA SHEET - 4-Methoxybenzaldehyde. Thermo Fisher Scientific. (2010-06-04). [Link]
-
Aromatic Aldehyde: Uses, Synthesis & Examples. Accio. (2025-12-16). [Link]
-
SAFETY DATA SHEET - 3-Iodo-4-methoxybenzaldehyde. Thermo Fisher Scientific. (2025-12-26). [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Interpreting unexpected peaks in the NMR spectrum of 3-Allyl-4-methoxybenzaldehyde
Welcome to the technical support center for the analysis of 3-Allyl-4-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who may encounter unexpected peaks in the Nuclear Magnetic Resonance (NMR) spectrum of this compound. Here, we provide a structured troubleshooting guide in a question-and-answer format to address common issues, explain the underlying chemical principles, and offer validated protocols to verify the integrity of your sample.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
It is not uncommon to observe unexpected signals in an NMR spectrum. These can arise from a variety of sources, including residual starting materials, reaction byproducts, sample degradation, or even the NMR solvent and instrumentation. This guide will walk you through a logical process to identify the source of these extraneous peaks.
Question 1: I see extra aromatic and vinyl signals in my 1H NMR spectrum. What could they be?
Unexpected signals in the aromatic and vinyl regions of your 1H NMR spectrum for this compound often point to impurities from the synthetic route. The most common synthesis involves a Claisen rearrangement of 4-allyloxy-3-methoxybenzaldehyde followed by methylation.
Possible Cause 1: Incomplete Claisen Rearrangement
The most probable impurity is the starting material for the rearrangement, 4-allyloxy-3-methoxybenzaldehyde . If the rearrangement did not go to completion, you will see signals corresponding to this precursor in your spectrum.
dot
Caption: Synthetic route to this compound.
What to look for:
-
Distinct Aromatic Signals: 4-allyloxy-3-methoxybenzaldehyde will have a different aromatic splitting pattern compared to the desired product.
-
Allyloxy Protons: Look for a doublet at approximately 4.6 ppm corresponding to the -O-CH2- protons of the allyl ether.
Possible Cause 2: Unreacted Precursor from Methylation
If the final methylation step is incomplete, you will have residual 3-allyl-4-hydroxy-5-methoxybenzaldehyde .
What to look for:
-
Phenolic Hydroxyl Proton: A broad singlet, typically between 5-6 ppm (can vary with concentration and solvent), that disappears upon D2O exchange.
-
Shifts in Aromatic Protons: The aromatic protons of the hydroxylated compound will have different chemical shifts compared to the methylated product.
| Compound | Predicted ¹H NMR Chemical Shifts (ppm) |
| This compound (Target) | Aldehyde CHO: ~9.8; Aromatic H: ~7.3-7.4; Allyl CH: ~5.9-6.1; Allyl =CH2: ~5.0-5.2; Methoxy OCH3: ~3.9; Allyl CH2: ~3.4 |
| 4-allyloxy-3-methoxybenzaldehyde (Impurity) | Aldehyde CHO: ~9.8; Aromatic H: ~7.4, 7.0; Allyl CH: ~6.0-6.2; Allyl =CH2: ~5.3-5.5; Allyloxy OCH2: ~4.6; Methoxy OCH3: ~3.9 |
| 3-allyl-4-hydroxy-5-methoxybenzaldehyde (Impurity) | Aldehyde CHO: ~9.8; Aromatic H: ~7.2-7.3; Phenolic OH: ~5-6 (broad); Allyl CH: ~5.9-6.1; Allyl =CH2: ~5.0-5.2; Methoxy OCH3: ~3.9; Allyl CH2: ~3.4 |
Troubleshooting Steps:
-
Review Synthesis and Workup: Ensure the Claisen rearrangement was conducted at a sufficiently high temperature and for an adequate duration. Confirm that the methylation step used a sufficient excess of the methylating agent and appropriate reaction conditions.
-
Purification: If impurities are suspected, repurify your sample using column chromatography. A gradient elution with a hexane/ethyl acetate solvent system is typically effective for separating these compounds.
-
Spiking Experiment: To confirm the identity of an impurity, add a small amount of the suspected compound (if available) to your NMR sample and re-acquire the spectrum. An increase in the intensity of the unexpected peaks will confirm the impurity's identity.
Question 2: I'm seeing unexpected aliphatic signals, but they don't seem to match the common impurities. What else could be the cause?
If the unexpected peaks are in the aliphatic region and do not correspond to the allyl group of the target molecule or expected impurities, consider the following possibilities:
Possible Cause 1: Solvent Impurities
Common laboratory solvents are often present in trace amounts and can appear in your NMR spectrum.
What to look for:
-
Grease: Broad, poorly defined peaks around 0.8-1.5 ppm are characteristic of silicone or hydrocarbon grease from glassware joints.
-
Residual Solvents: Check for singlets or multiplets corresponding to common solvents used in the synthesis or purification, such as acetone, ethyl acetate, or dichloromethane. A comprehensive list of common NMR solvent and impurity shifts is an invaluable resource.[1][2]
Possible Cause 2: Sample Degradation
Aldehydes can be susceptible to oxidation, especially if exposed to air over time.
What to look for:
-
Oxidation to Carboxylic Acid: The aldehyde proton signal at ~9.8 ppm may decrease in intensity, and a new, very broad singlet may appear far downfield (>10 ppm) corresponding to a carboxylic acid proton.
-
Oxidation of the Allyl Group: Oxidation of the double bond in the allyl group can lead to the formation of epoxides or diols, which would introduce new signals in the 2.5-4.0 ppm region.
Troubleshooting Workflow
dot
Caption: Troubleshooting workflow for unexpected NMR peaks.
Experimental Protocols
Protocol 1: D₂O Exchange for Identification of Labile Protons
This experiment is used to identify protons that can exchange with deuterium, such as hydroxyl (-OH) and amine (-NH) protons.
Methodology:
-
Acquire a standard ¹H NMR spectrum of your sample in a deuterated solvent (e.g., CDCl₃).
-
Add one to two drops of deuterium oxide (D₂O) to the NMR tube.
-
Gently shake the tube to mix the contents.
-
Allow the sample to stand for a few minutes.
-
Re-acquire the ¹H NMR spectrum.
-
Analysis: Compare the two spectra. The disappearance or significant reduction in the intensity of a peak indicates the presence of an exchangeable proton.
Protocol 2: Sample Purification by Column Chromatography
This is a standard procedure to separate the desired product from impurities.
Methodology:
-
Prepare the Column: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).
-
Load the Sample: Dissolve your crude sample in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexane.
-
Collect Fractions: Collect the eluting solvent in a series of fractions.
-
Analyze Fractions: Analyze the collected fractions by thin-layer chromatography (TLC) to identify which fractions contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
References
- Torres, A. M., & Price, W. S. (2019). Common problems and artifacts encountered in solution‐state NMR experiments. Magnetic Resonance in Chemistry, 57(10), 735-748.
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Max T. Rogers NMR Facility. (n.d.). NMR Artifacts. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-allyloxy-4-methoxybenzaldehyde. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]
-
PubChem. (n.d.). 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
- Gregory, K. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(21), 4976–4980.
- G. R. Fulmer, et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 14(4), 883-886.
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
-
PubChem. (n.d.). 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 3-Benzyloxy-4-methoxybenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Allyloxy)-3-methoxybenzaldehyde. Retrieved from [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis and Spectroscopic Validation of 3-Allyl-4-methoxybenzaldehyde
This comprehensive guide is designed for researchers, scientists, and professionals in drug development. It provides an in-depth analysis of the synthesis of 3-Allyl-4-methoxybenzaldehyde, its validation through modern spectroscopic techniques, and a comparative study with alternative substituted benzaldehydes. Our focus is on the practical application of these methods, emphasizing the rationale behind experimental choices and ensuring the integrity of the validation process.
Introduction: The Significance of this compound
Substituted benzaldehydes are a cornerstone in the synthesis of a vast array of organic molecules, from pharmaceuticals to fragrances. The unique substitution pattern of this compound, featuring an allyl group ortho to a methoxy group, presents a versatile scaffold for further chemical elaboration. The allyl group, in particular, offers a reactive handle for diverse transformations, making this molecule a valuable building block in medicinal chemistry and materials science. This guide provides a detailed protocol for its synthesis and a robust framework for its spectroscopic validation, alongside a comparative analysis with structurally simpler, yet commercially significant, methoxybenzaldehydes.
Part 1: Synthesis of this compound: A Multi-step Approach
The synthesis of this compound is most effectively achieved through a three-step sequence starting from the readily available 4-hydroxybenzaldehyde. This pathway leverages a thermally induced[1][1]-sigmatropic rearrangement, the Claisen rearrangement, a cornerstone of synthetic organic chemistry for carbon-carbon bond formation on aromatic rings.
The Strategic Synthesis Pathway
The chosen synthetic route is dictated by the desired substitution pattern. Direct allylation of 4-hydroxybenzaldehyde at the C3 position is challenging. Therefore, an O-allylation followed by a Claisen rearrangement provides a reliable method to introduce the allyl group at the desired ortho position. The final step involves the methylation of the phenolic hydroxyl group to yield the target compound.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 4-Allyloxybenzaldehyde
-
In a 500 mL round-bottom flask, dissolve 4-hydroxybenzaldehyde (1 equivalent) in 250 mL of acetone.
-
To this solution, add potassium carbonate (2 equivalents) in portions with vigorous stirring.
-
Add allyl bromide (1.1 equivalents) dropwise to the suspension.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Remove the acetone from the filtrate under reduced pressure to obtain the crude 4-allyloxybenzaldehyde, which can be used in the next step without further purification.
Causality: The use of a polar aprotic solvent like acetone facilitates the SN2 reaction between the phenoxide ion of 4-hydroxybenzaldehyde and allyl bromide. Potassium carbonate acts as a base to deprotonate the hydroxyl group, forming the more nucleophilic phenoxide.
Step 2: Claisen Rearrangement to 3-Allyl-4-hydroxybenzaldehyde
-
Place the crude 4-allyloxybenzaldehyde from the previous step in a suitable flask equipped for high-temperature reaction (e.g., a three-necked flask with a thermometer and a reflux condenser).
-
Heat the neat liquid to 220 °C for 6 hours. The progress of the rearrangement can be monitored by TLC.
-
Cool the reaction mixture to room temperature. The resulting crude 3-allyl-4-hydroxybenzaldehyde can be purified by column chromatography on silica gel or used directly in the next step.
Causality: The Claisen rearrangement is a thermally induced pericyclic reaction. Heating provides the necessary activation energy for the concerted[1][1]-sigmatropic shift of the allyl group from the oxygen atom to the ortho carbon of the benzene ring.[2][3]
Step 3: Methylation to this compound
-
Dissolve the crude 3-allyl-4-hydroxybenzaldehyde (1 equivalent) in 150 mL of acetone in a 250 mL round-bottom flask.
-
Add potassium carbonate (2 equivalents) to the solution with stirring.
-
Add methyl iodide (1.1 equivalents) dropwise.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield pure this compound.[4]
Causality: Similar to the allylation step, this is a Williamson ether synthesis. The phenolic hydroxyl group of 3-allyl-4-hydroxybenzaldehyde is deprotonated by potassium carbonate, and the resulting phenoxide undergoes nucleophilic substitution with methyl iodide to form the methoxy group.
Part 2: Spectroscopic Validation: A Self-Validating System
The structural elucidation of the synthesized this compound is paramount. A combination of spectroscopic techniques provides a self-validating system, where each method offers complementary information to confirm the molecular structure.
Caption: Spectroscopic validation workflow for this compound.
Experimental Protocols for Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Dissolve approximately 10-20 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃). Record the spectra on a 400 MHz or higher NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
-
Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum of the neat liquid product using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The spectrum should be recorded in the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Obtain the mass spectrum using an electron ionization (EI) mass spectrometer. The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Data |
| ¹H NMR (CDCl₃) | Aldehyde proton (-CHO): ~9.8 ppm (singlet). Aromatic protons: Three protons in the range of 7.0-7.8 ppm, exhibiting a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. Allyl group protons: A multiplet at ~6.0 ppm (CH=CH₂), two doublets of doublets at ~5.1 ppm (=CH₂), and a doublet at ~3.4 ppm (-CH₂-Ar). Methoxy group protons (-OCH₃): A sharp singlet at ~3.9 ppm. |
| ¹³C NMR (CDCl₃) | Aldehyde carbon (-CHO): ~191 ppm. Aromatic carbons: Six signals in the range of 110-160 ppm. The carbon bearing the methoxy group will be downfield, while the carbon bearing the aldehyde will also be distinct. Allyl group carbons: Signals around 137 ppm (-CH=), 116 ppm (=CH₂), and 34 ppm (-CH₂-Ar). Methoxy group carbon (-OCH₃): A signal around 56 ppm. |
| IR Spectroscopy | Aldehyde C=O stretch: A strong, sharp absorption band around 1685-1705 cm⁻¹. Aromatic C=C stretches: Medium intensity bands in the 1600-1450 cm⁻¹ region. C-H stretches (aromatic and aldehyde): Bands in the 3100-3000 cm⁻¹ and 2900-2800 cm⁻¹ regions, respectively. C-O stretch (ether): A strong band in the 1250-1200 cm⁻¹ region. Allyl C=C stretch: A weak band around 1640 cm⁻¹. Out-of-plane C-H bending (alkene): Bands around 990 cm⁻¹ and 910 cm⁻¹. |
| Mass Spectrometry | Molecular Ion (M⁺): A prominent peak at m/z = 176, corresponding to the molecular weight of C₁₁H₁₂O₂. Key Fragmentation Peaks: A peak at m/z = 175 ([M-H]⁺), and fragments corresponding to the loss of the allyl group or the aldehyde group. |
Part 3: Comparative Analysis with Alternative Benzaldehydes
To better understand the synthetic and spectroscopic nuances of this compound, a comparison with two common, commercially available isomers, 4-methoxybenzaldehyde and 3-methoxybenzaldehyde, is instructive.
Synthesis of Alternative Benzaldehydes
-
4-Methoxybenzaldehyde (p-Anisaldehyde): Commonly synthesized by the oxidation of p-methoxytoluene or p-anisyl alcohol.[5] A well-established laboratory method is the oxidation of anise oil, which is rich in anethole.
-
3-Methoxybenzaldehyde (m-Anisaldehyde): Can be prepared from m-cresol via formylation and subsequent methylation, or from 3-hydroxybenzaldehyde by methylation.
Comparative Overview of Synthesis and Spectroscopy
| Feature | This compound | 4-Methoxybenzaldehyde | 3-Methoxybenzaldehyde |
| Starting Material | 4-Hydroxybenzaldehyde | p-Methoxytoluene or Anethole | m-Cresol or 3-Hydroxybenzaldehyde |
| Key Reaction Step | Claisen Rearrangement | Oxidation | Formylation/Methylation or Methylation |
| Synthetic Complexity | Multi-step, requires precise temperature control for rearrangement. | Generally a single-step oxidation, can be high yielding. | Can be a multi-step process depending on the starting material. |
| ¹H NMR (Aldehyde) | ~9.8 ppm | ~9.9 ppm | ~9.9 ppm |
| ¹H NMR (Aromatic) | Complex pattern for 1,2,4-trisubstituted ring (7.0-7.8 ppm) | Two doublets (AA'BB' system) for a 1,4-disubstituted ring (~6.9 and ~7.8 ppm) | More complex pattern for a 1,3-disubstituted ring (~7.1-7.5 ppm) |
| ¹H NMR (Unique) | Allyl group signals (~3.4, ~5.1, ~6.0 ppm) | - | - |
| ¹³C NMR (Aldehyde) | ~191 ppm | ~191 ppm | ~192 ppm |
| IR (C=O Stretch) | ~1685-1705 cm⁻¹ | ~1685-1700 cm⁻¹ | ~1690-1705 cm⁻¹ |
| MS (Molecular Ion) | m/z = 176 | m/z = 136 | m/z = 136 |
Conclusion
The synthesis of this compound via a Claisen rearrangement of 4-allyloxybenzaldehyde is a robust and instructive example of strategic organic synthesis. Its successful synthesis is unequivocally validated by a suite of spectroscopic techniques, each providing a unique and confirmatory piece of the structural puzzle. When compared to its isomers, 4-methoxybenzaldehyde and 3-methoxybenzaldehyde, the presence of the allyl group in the target molecule introduces distinct synthetic challenges and unique spectroscopic signatures. This guide provides the necessary experimental and analytical framework for researchers to confidently synthesize and validate this versatile chemical building block, paving the way for its application in novel chemical entities.
References
-
PrepChem. Synthesis of this compound. Available from: [Link]
- Asaruddin, M. R., et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology, 5(1), 43-48.
-
PrepChem. Synthesis of 3-allyloxy-4-methoxybenzaldehyde. Available from: [Link]
-
Chemistry LibreTexts. 18.4: Reactions of Ethers - Claisen Rearrangement. Available from: [Link]
- Sanford, E. M., Lis, C. C., & McPherson, N. R. (2009). The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement.
-
PubChem. 3-Allyl-4-hydroxybenzaldehyde. National Center for Biotechnology Information. PubChem Compound Database; CID=4729014. Available from: [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]
-
PubChem. 4-Methoxybenzaldehyde. National Center for Biotechnology Information. PubChem Compound Database; CID=31244. Available from: [Link]
-
PubChem. 3-Methoxybenzaldehyde. National Center for Biotechnology Information. PubChem Compound Database; CID=11569. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PubChemLite - 3-allyl-4-hydroxybenzaldehyde (C10H10O2) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde | C13H16O3 | CID 3144091 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 3-Allyl-4-methoxybenzaldehyde and Structurally Related Derivatives
This guide provides a comprehensive comparison of the potential biological activities of 3-Allyl-4-methoxybenzaldehyde against other well-characterized benzaldehyde derivatives. For researchers and professionals in drug development, understanding the structure-activity relationships (SAR) of this chemical class is paramount for designing novel therapeutic agents. As direct experimental data on this compound is limited in publicly available literature, this analysis synthesizes data from structurally similar analogs to forecast its bioactivity profile, focusing on antioxidant, anti-inflammatory, and antimicrobial properties.
The unique structure of this compound, featuring an aldehyde functional group, a methoxy substituent, and a reactive allyl group, provides a compelling scaffold for medicinal chemistry. The aldehyde serves as a key anchor for biological interactions and a synthetic handle for derivatization. The methoxy and allyl groups critically influence the molecule's electronic properties and lipophilicity, which in turn dictate its pharmacokinetic and pharmacodynamic behavior. This guide will dissect these structural contributions by comparing them with established data from related compounds.
Structure-Activity Relationship (SAR): The Foundation of Bioactivity
The biological efficacy of benzaldehyde derivatives is profoundly influenced by the nature and position of substituents on the benzene ring.[1] Key structural features determine the compound's potential as an antioxidant, anti-inflammatory, or antimicrobial agent.[1][2]
-
Hydroxyl (-OH) Groups: The presence of phenolic hydroxyl groups is a strong predictor of antioxidant activity.[3] Compounds like protocatechuic aldehyde (3,4-dihydroxybenzaldehyde) are potent radical scavengers due to their ability to donate hydrogen atoms.[4] The position of the -OH group is also critical; ortho- and para-substituted hydroxyls tend to show stronger activity than meta-substituted ones.[3][5]
-
Methoxy (-OCH3) Groups: Methoxy groups modulate the electronic properties of the ring. While they are less effective at direct radical scavenging compared to hydroxyl groups, they can influence the overall redox potential of the molecule and contribute to its interaction with biological targets.
-
Allyl (-CH2-CH=CH2) Group: The allyl substituent significantly increases the lipophilicity of the molecule. This can enhance its ability to cross cellular membranes and may improve its interaction with hydrophobic pockets in enzymes or receptors, potentially boosting antimicrobial or anti-inflammatory effects.
-
Aldehyde (-CHO) Group: This group is a key reactive center, capable of forming Schiff bases with amine residues in proteins, a mechanism implicated in various biological activities, including enzyme inhibition.
Given that this compound possesses a methoxy group but lacks a free phenolic hydroxyl group, its primary antioxidant mechanism may differ from potent radical scavengers like vanillin. However, its allyl group suggests potentially enhanced activity in biological systems where membrane permeability is a limiting factor.
Comparative Overview of Biological Activities
To provide a quantitative and objective comparison, this section synthesizes reported bioactivity data for key benzaldehyde analogs.
The capacity of a compound to neutralize reactive oxygen species (ROS) is a cornerstone of its therapeutic potential. This activity is commonly evaluated using radical scavenging assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).[1] The mechanism involves the donation of an electron or hydrogen atom to stabilize free radicals.
Table 1: Comparative Antioxidant Activity (Radical Scavenging)
| Compound | Key Structural Features | Assay | IC50 (µg/mL) | Reference |
|---|---|---|---|---|
| This compound | Allyl, Methoxy | - | Data not available | - |
| Vanillin | Hydroxyl, Methoxy | DPPH | ~35 | [6] |
| 2-Hydroxy-4-methoxybenzaldehyde | Hydroxyl, Methoxy | DPPH | Moderate Activity | [7] |
| Protocatechuic aldehyde | 2x Hydroxyl | DPPH | High Activity | [4] |
| Syringaldehyde | Hydroxyl, 2x Methoxy | DPPH | High Activity | [4] |
| p-Hydroxybenzaldehyde | Hydroxyl | DPPH | Low Activity |[4][8] |
Note: IC50 values are approximate and can vary based on specific experimental conditions. "High Activity" generally corresponds to lower IC50 values.
The data clearly indicates the critical role of the hydroxyl group in radical scavenging. While this compound is expected to have some antioxidant capacity, it is unlikely to be as potent a radical scavenger as its hydroxylated counterparts like vanillin or protocatechuic aldehyde.
Chronic inflammation is implicated in a wide range of diseases. Benzaldehyde derivatives have shown promise in mitigating inflammatory responses, often by modulating key signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[1][9] A standard in vitro model involves stimulating macrophage cells (e.g., RAW 264.7) with lipopolysaccharide (LPS) and measuring the subsequent inhibition of nitric oxide (NO), a pro-inflammatory mediator produced by the enzyme inducible nitric oxide synthase (iNOS).[8][10]
Table 2: Comparative Anti-inflammatory Activity (NO Inhibition)
| Compound | Cell Line | IC50 (µM) | Key Findings | Reference |
|---|---|---|---|---|
| This compound | - | Data not available | - | - |
| 4-Hydroxybenzaldehyde | RAW 264.7 | ~200 | Suppressed iNOS and COX-2 expression | [8] |
| 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde | RAW 264.7 | ~50 | Suppressed iNOS, COX-2; Inhibited ERK, JNK, NF-κB | [9] |
| Various Benzaldehyde Derivatives | RAW 264.7 | Variable | Inhibited iNOS and COX-2 expression |[10] |
The anti-inflammatory potential of benzaldehydes is often linked to their ability to suppress the expression of key inflammatory enzymes like iNOS and cyclooxygenase-2 (COX-2).[9][10] The allyl group in this compound could enhance its cellular uptake, potentially leading to significant anti-inflammatory effects. Further studies are required to validate this hypothesis and determine its IC50 for NO inhibition.
The search for new antimicrobial agents is a global health priority. Benzaldehyde derivatives, including chalcones and hydrazones synthesized from them, have demonstrated a broad spectrum of activity against bacteria and fungi.[11][12][13] The standard method for quantifying this activity is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC) required to prevent microbial growth.[14]
Table 3: Comparative Antimicrobial Activity (MIC)
| Compound/Derivative Class | Organism(s) | MIC Range (µg/mL) | Reference |
|---|---|---|---|
| This compound | - | Data not available | - |
| 2-Hydroxy-4-methoxybenzaldehyde | Bacteria & Fungi | 80 - 300 | [7] |
| Chalcones from 3-benzyloxy-4-methoxybenzaldehyde | S. aureus, E. coli, P. aeruginosa | 125 - 500 | [13] |
| Hydrazones from 4-hydroxy-3-methoxy-benzaldehyde | S. aureus, E. coli, P. aeruginosa | Moderate to High Activity |[12] |
The antimicrobial action of these compounds is often attributed to their ability to disrupt microbial membranes or inhibit essential enzymes. The lipophilic nature of the allyl group in this compound may facilitate its entry into microbial cells, suggesting it could be a promising candidate for antimicrobial drug development.
Visualization of Key Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams outline the experimental logic and key cellular pathways involved in assessing the bioactivity of benzaldehyde derivatives.
Experimental Protocols
For researchers aiming to validate the predicted activities of this compound, the following standardized protocols are provided.
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in the dark.
-
Sample Preparation: Dissolve the test compound (e.g., this compound) and a positive control (e.g., Ascorbic Acid) in methanol to create a stock solution (e.g., 1 mg/mL). Prepare serial dilutions to obtain a range of concentrations.
-
Assay Procedure: In a 96-well plate, add 100 µL of each sample dilution to respective wells. Add 100 µL of the DPPH solution to each well. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Data Analysis: Plot the % inhibition against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).
-
Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (cells + media), an LPS-only control, and a positive control (e.g., Dexamethasone).
-
Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).
-
Incubation and Measurement: Incubate for 10 minutes at room temperature. Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify nitrite concentration.
-
Calculation: Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Determine the IC50 value from the dose-response curve. A cell viability assay (e.g., MTT) must be run in parallel to ensure the observed inhibition is not due to cytotoxicity.[14]
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., bacteria or fungi) adjusted to a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).[15]
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[14]
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[14]
Conclusion and Future Directions
This comparative guide synthesizes available data to build a predictive profile for this compound. Based on established structure-activity relationships, the compound is anticipated to exhibit moderate biological activities. While its antioxidant capacity via direct radical scavenging may be limited by the absence of a phenolic hydroxyl group, its allyl moiety is expected to enhance its lipophilicity, potentially leading to significant anti-inflammatory and antimicrobial effects.
The true therapeutic potential of this compound can only be unlocked through rigorous experimental validation. The protocols detailed herein provide a robust framework for such investigations. Future research should focus on determining the IC50 and MIC values for this compound and elucidating its precise mechanisms of action, particularly its effects on inflammatory signaling cascades and microbial targets. These findings will be crucial for positioning this compound as a viable scaffold in the landscape of modern drug discovery.
References
- Screening methods for natural products with antimicrobial activity: A review of the liter
- Current Landscape of Methods to Evaluate Antimicrobial Activity of N
- Screening methods for natural products with antimicrobial activity: a review of the liter
- Navigating the Bioactive Landscape of Benzaldehyde Analogs: A Compar
- A Comparative Guide to the Bioactivity of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde and Its Analogs. Benchchem.
- A Comparative Analysis of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde and Other Bioactive Benzaldehyde Deriv
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- Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid. MDPI.
- A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(4-Hydroxy-phenoxy)-benzaldehyde Analogs. Benchchem.
- Isolation and Characterization of Benzaldehyde Derivatives with Anti-Inflammatory Activities from Eurotium cristatum, the Dominant Fungi Species in Fuzhuan Brick Tea.
- Structure–antioxidant activity relationship study of natural hydroxybenzaldehydes using in vitro assays.
- Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde. Oriental Journal of Chemistry.
- 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. RSC Publishing.
- 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: Synthesis, thermostability and antimicrobial activities.
- Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde. PMC - NIH.
- 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB P
- Synthesis, Characterization and Antimicrobial Evaluation of New Chalcone Derivatives From3- benzyloxy-4- methoxybenzaldehyde.
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A Definitive Guide to the Structural Confirmation of 3-Allyl-4-methoxybenzaldehyde using 1H and 13C NMR Spectroscopy
For researchers and professionals in the fields of synthetic chemistry and drug development, unequivocal structural confirmation of novel compounds is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 3-Allyl-4-methoxybenzaldehyde, a substituted aromatic aldehyde with potential applications in medicinal chemistry and materials science. By juxtaposing its predicted spectral data with experimentally-derived spectra of structurally related alternatives—4-methoxybenzaldehyde and benzaldehyde—we will demonstrate how NMR spectroscopy serves as a powerful and definitive tool for structural elucidation.
The Foundational Principles of NMR in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy operates on the principle of nuclear spin. Atomic nuclei with an odd number of protons or neutrons possess a magnetic moment. When placed in a strong external magnetic field, these nuclei can exist in different spin states with distinct energy levels. The absorption of radiofrequency radiation can induce transitions between these energy states, and the specific frequency at which this occurs, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus.
In ¹H NMR, we observe the signals of hydrogen nuclei (protons), while in ¹³C NMR, we observe the signals of the carbon-13 isotope. The key parameters derived from these spectra—chemical shift, signal integration (for ¹H NMR), and spin-spin coupling—provide a detailed roadmap of the molecule's connectivity and stereochemistry.
Predicting the NMR Spectrum of this compound: A Rationale-Driven Approach
Prior to acquiring experimental data, a thorough prediction of the expected NMR spectra is a critical exercise. This predictive analysis is grounded in the well-established effects of various functional groups on the chemical shifts of neighboring nuclei. For this compound, the key structural features are the benzaldehyde moiety, the methoxy group, and the allyl group.
¹H NMR Spectral Prediction
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aldehydic proton, the aromatic protons, the methoxy protons, and the protons of the allyl group.
-
Aldehydic Proton: The proton of the aldehyde group (-CHO) is highly deshielded due to the electron-withdrawing nature of the carbonyl oxygen and will appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm.
-
Aromatic Protons: The benzene ring has three protons. The electron-donating methoxy group and the electron-withdrawing aldehyde group, along with the allyl substituent, will influence their chemical shifts. We expect to see three distinct signals in the aromatic region (δ 6.5-8.0 ppm), likely exhibiting complex splitting patterns due to ortho and meta coupling.
-
Methoxy Protons: The three protons of the methoxy group (-OCH₃) are equivalent and will appear as a sharp singlet, typically around δ 3.8-4.0 ppm.
-
Allyl Group Protons: The allyl group will present a characteristic set of signals:
-
A doublet for the two protons of the -CH₂- group adjacent to the aromatic ring.
-
A multiplet for the -CH= proton.
-
Two distinct signals (likely multiplets) for the terminal =CH₂ protons, due to their different spatial relationships with the rest of the molecule (cis and trans).
-
¹³C NMR Spectral Prediction
The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.
-
Carbonyl Carbon: The aldehyde carbonyl carbon is the most deshielded and will appear significantly downfield, typically in the range of δ 190-195 ppm.
-
Aromatic Carbons: The six carbons of the benzene ring will give rise to six distinct signals in the aromatic region (δ 110-165 ppm). The carbons directly attached to the substituents (ipso-carbons) will have their chemical shifts significantly affected.
-
Methoxy Carbon: The carbon of the methoxy group will resonate in the range of δ 55-60 ppm.
-
Allyl Group Carbons: The three carbons of the allyl group will have characteristic chemical shifts:
-
The -CH₂- carbon will appear around δ 30-40 ppm.
-
The -CH= carbon will be in the range of δ 130-140 ppm.
-
The terminal =CH₂ carbon will be around δ 115-125 ppm.
-
To further aid in the assignment of the carbon signals, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment can be employed. This technique differentiates between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons do not appear in a DEPT-135 spectrum.[1][2]
Comparative Spectral Analysis: this compound vs. Alternatives
To underscore the unique spectral fingerprint of this compound, we will now compare its predicted data with the experimental NMR data of two simpler, structurally related molecules: 4-methoxybenzaldehyde and benzaldehyde.
Data Presentation
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound (Predicted) | ~9.8 (s, 1H, CHO), ~7.7-7.2 (m, 3H, Ar-H), ~6.0 (m, 1H, -CH=), ~5.1 (m, 2H, =CH₂), ~3.9 (s, 3H, OCH₃), ~3.4 (d, 2H, Ar-CH₂) | ~191 (CHO), ~160-110 (Ar-C), ~136 (-CH=), ~117 (=CH₂), ~56 (OCH₃), ~34 (Ar-CH₂) |
| 4-Methoxybenzaldehyde (Experimental) | 9.87 (s, 1H, CHO), 7.84 (d, 2H, Ar-H), 7.00 (d, 2H, Ar-H), 3.88 (s, 3H, OCH₃)[3][4] | 190.7, 164.6, 131.9, 130.0, 114.2, 55.6[4][5] |
| Benzaldehyde (Experimental) | 10.0 (s, 1H, CHO), 7.88 (m, 2H, Ar-H), 7.63 (m, 1H, Ar-H), 7.53 (m, 2H, Ar-H)[6][7] | 192.3, 136.5, 134.4, 129.7, 129.0[8] |
Table 1: Comparison of ¹H and ¹³C NMR spectral data for this compound and its structural alternatives.
Analysis and Interpretation
The data presented in Table 1 clearly illustrates how the addition of the allyl group to the 4-methoxybenzaldehyde scaffold introduces a unique set of signals that are absent in the spectra of the alternatives.
-
¹H NMR: The most striking difference is the appearance of the characteristic allyl group signals in the predicted spectrum of this compound: the multiplet around δ 6.0 ppm, the multiplet around δ 5.1 ppm, and the doublet around δ 3.4 ppm. Neither 4-methoxybenzaldehyde nor benzaldehyde exhibit signals in these regions. Furthermore, the aromatic region of this compound is expected to be more complex, with three distinct proton signals, compared to the two doublets of 4-methoxybenzaldehyde and the more condensed multiplet of benzaldehyde.[6][7]
-
¹³C NMR: The presence of the allyl group in this compound is unequivocally confirmed by the three additional carbon signals corresponding to the -CH₂, -CH=, and =CH₂ groups. These signals are absent in the spectra of both 4-methoxybenzaldehyde and benzaldehyde. The substitution pattern on the aromatic ring also leads to a unique set of six aromatic carbon signals for the target molecule, distinguishing it from the four signals of 4-methoxybenzaldehyde and the four signals of the symmetrically substituted benzaldehyde.[5][8]
Experimental Protocol for NMR Analysis
To obtain high-quality NMR spectra for structural confirmation, the following detailed methodology should be followed.
Sample Preparation[9][10][11][12]
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of the purified this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.[9]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic compounds.[9]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid in complete dissolution.[9]
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid introducing any solid particles or air bubbles.[10]
-
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the sample, which provides a reference signal at 0.00 ppm.
NMR Data Acquisition
-
Spectrometer Setup: The NMR experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution and sensitivity.
-
Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent to ensure field stability. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp, well-resolved peaks.
-
¹H NMR Acquisition: A standard one-pulse experiment is typically used to acquire the ¹H NMR spectrum. Key parameters to set include the spectral width, the number of scans, and the relaxation delay.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the ¹³C NMR spectrum, which results in a spectrum where each unique carbon appears as a singlet. Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.
-
DEPT-135 Experiment: To differentiate between CH, CH₂, and CH₃ groups, a DEPT-135 pulse sequence is run.[2]
-
2D NMR Experiments (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended. A COSY spectrum reveals proton-proton couplings, while an HSQC spectrum correlates directly bonded proton-carbon pairs.
Visualizing the Molecular Structure and Workflow
To further clarify the relationships between the molecular structure and the NMR data, the following diagrams are provided.
Figure 1: Molecular structure of this compound with atom numbering for NMR signal assignment.
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A Comparative Guide to 3-Allyl-4-methoxybenzaldehyde and 5-Allylvanillin in Synthetic Applications
In the landscape of synthetic organic chemistry, the selection of building blocks is paramount to the successful construction of complex molecular architectures. Among the myriad of available synthons, substituted benzaldehydes derived from vanillin are of particular interest due to their prevalence in natural products and their versatile reactivity. This guide provides an in-depth, objective comparison of two closely related yet functionally distinct vanillin derivatives: 4-(allyloxy)-3-methoxybenzaldehyde, often referred to as O-allylvanillin, and its isomer, 5-allylvanillin (3-allyl-4-hydroxy-5-methoxybenzaldehyde).
For clarity in this guide, we will refer to 4-(allyloxy)-3-methoxybenzaldehyde as O-allylvanillin and 5-allylvanillin as C-allylvanillin , reflecting the position of the allyl group's attachment to the vanillin core. This comparison will delve into their synthesis, chemical properties, and, most importantly, their applications in the synthesis of bioactive molecules and other valuable organic compounds, supported by experimental data and mechanistic insights.
Structural and Physicochemical Properties: A Tale of Two Isomers
The seemingly subtle difference in the placement of the allyl group—on the phenolic oxygen versus the aromatic ring—imparts distinct physical and chemical properties to these molecules, which in turn dictates their synthetic utility.
| Property | 4-(Allyloxy)-3-methoxybenzaldehyde (O-Allylvanillin) | 5-Allylvanillin (C-Allylvanillin) |
| CAS Number | 22280-95-1[1] | 20240-58-8 |
| Molecular Formula | C₁₁H₁₂O₃[1] | C₁₁H₁₂O₃ |
| Molecular Weight | 192.21 g/mol [1] | 192.21 g/mol |
| Appearance | Colorless liquid[2] | White solid |
| Boiling Point | 313.2 °C at 760 mmHg[2] | Not readily available |
| Melting Point | Not applicable | Not readily available |
| Solubility | Soluble in organic solvents | Soluble in organic solvents |
| Key Functional Groups | Aldehyde, Ether (Allyl), Methoxy | Aldehyde, Phenol, Methoxy, Alkene (Allyl) |
Data compiled from various sources[1][2].
The most significant difference lies in the presence of an allyl ether in O-allylvanillin versus a free phenolic hydroxyl group and a C-C bonded allyl group in C-allylvanillin. This dictates their reactivity profiles, particularly in reactions involving the hydroxyl group and the aromatic ring.
Synthesis: A Common Origin, Divergent Paths
The synthetic relationship between O-allylvanillin and C-allylvanillin is a classic illustration of strategic functional group manipulation in organic synthesis.
Synthesis of O-Allylvanillin via Williamson Ether Synthesis
O-allylvanillin is readily prepared from the abundant and inexpensive starting material, vanillin, through a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group of vanillin with a mild base, such as potassium carbonate, followed by nucleophilic substitution with an allyl halide, typically allyl bromide.
Figure 1: Synthetic pathway to O-allylvanillin.
Experimental Protocol: Williamson Ether Synthesis of O-Allylvanillin
-
To a solution of vanillin (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).
-
To this suspension, add allyl bromide (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford O-allylvanillin.
This method is generally high-yielding and provides a straightforward route to O-allylvanillin.
Synthesis of C-Allylvanillin via Claisen Rearrangement
C-allylvanillin is synthesized from O-allylvanillin through a thermal[3][3]-sigmatropic rearrangement known as the Claisen rearrangement. This intramolecular process involves the migration of the allyl group from the oxygen atom to the ortho position of the aromatic ring.
Figure 2: Synthetic pathway to C-allylvanillin.
Experimental Protocol: Claisen Rearrangement of O-Allylvanillin
-
Dissolve O-allylvanillin (1.0 eq) in a high-boiling solvent such as N-methyl-2-pyrrolidone (NMP).
-
Heat the solution to 200 °C under microwave irradiation for a specified time (e.g., 3 hours).
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield C-allylvanillin.
A reported yield for this microwave-assisted Claisen rearrangement is as high as 92%[2].
Comparative Synthetic Applications
The distinct functionalities of O-allylvanillin and C-allylvanillin open up different avenues for their application in organic synthesis.
O-Allylvanillin: A Versatile Precursor for Heterocycle Synthesis
The primary synthetic utility of O-allylvanillin, beyond its role as a precursor to C-allylvanillin, lies in the reactivity of its aldehyde group. The allyl ether serves as a stable protecting group for the phenolic hydroxyl, allowing for selective transformations at the aldehyde position.
A prominent application is in the synthesis of chalcones (1,3-diaryl-2-propen-1-ones) through Claisen-Schmidt condensation with various acetophenones. These chalcones are valuable intermediates for the synthesis of a wide range of heterocyclic compounds with potential biological activities, including anticancer and antimicrobial properties.
Example: Synthesis of an O-Allylchalcone
Figure 3: Synthesis of chalcones from O-allylvanillin.
The yields for such condensations can be moderate to high, depending on the specific acetophenone used. For instance, the synthesis of various O-allylchalcones has been reported with yields ranging from 50-90%[4][5][6].
The allyl group in O-allylvanillin can also be deprotected under specific conditions to reveal the free phenol, offering a two-step strategy for the synthesis of hydroxylated chalcones.
C-Allylvanillin: A Building Block for Bioactive Molecules
The synthetic applications of C-allylvanillin are primarily centered around the reactivity of its three functional groups: the aldehyde, the phenol, and the C-allyl group. The presence of the free phenolic hydroxyl group activates the aromatic ring for electrophilic substitution and allows for further O-alkylation or esterification. The C-allyl group, being a terminal alkene, is amenable to a variety of transformations, including oxidation, reduction, isomerization, and addition reactions.
A notable application of C-allylvanillin is in the synthesis of bioactive lactones . For example, a multi-step synthesis starting from vanillin (which can be converted to C-allylvanillin) has been developed to produce novel halolactones with antiproliferative activity[7]. This pathway highlights the potential of C-allylvanillin as a scaffold for generating complex, biologically relevant molecules.
Potential Reactions of the C-Allyl Group:
-
Oxidative cleavage: Treatment with ozone (O₃) followed by a reductive workup can yield the corresponding aldehyde.
-
Epoxidation: Reaction with a peroxy acid like m-CPBA can form an epoxide.
-
Hydroboration-oxidation: This two-step process can convert the terminal alkene to a primary alcohol.
-
Isomerization: The terminal double bond can be isomerized to an internal, more stable position under basic or transition-metal-catalyzed conditions.
The aldehyde group of C-allylvanillin can also undergo similar reactions as O-allylvanillin, such as condensation reactions to form Schiff bases and chalcones.
Reactivity Comparison: O-Allyl Ether vs. C-Allyl Group
The key difference in reactivity between the two isomers lies in the nature of the allyl group's attachment.
-
O-Allyl Ether (in O-allylvanillin): The C-O-C linkage of the ether is relatively stable under many reaction conditions. The primary reactivity of the allyl group in this context is its participation in the Claisen rearrangement. The allyl group also serves as a protecting group for the phenol, which can be removed under specific conditions, often involving transition metal catalysts.
-
C-Allyl Group (in C-allylvanillin): The C-C bond to the aromatic ring is robust. The reactivity of this group is characteristic of a terminal alkene. The allylic C-H bonds are also susceptible to radical reactions. The presence of the alkene functionality in close proximity to the phenolic hydroxyl and aldehyde groups can lead to complex intramolecular reactions under certain conditions.
Conclusion: Choosing the Right Isomer for Your Synthesis
The choice between O-allylvanillin and C-allylvanillin in a synthetic strategy is dictated by the desired final product and the planned reaction sequence.
-
Choose O-allylvanillin when:
-
You need to perform reactions on the aldehyde group while the phenolic hydroxyl is protected.
-
Your target molecule is a C-allylvanillin derivative, and you plan to utilize the Claisen rearrangement.
-
You are synthesizing chalcones or other heterocyclic systems where the allyl ether can be retained or later deprotected.
-
-
Choose C-allylvanillin when:
-
Your synthetic route requires modifications to the terminal alkene of the C-allyl group.
-
You need to exploit the reactivity of the free phenolic hydroxyl group in conjunction with the allyl and aldehyde functionalities.
-
You are building complex molecules where the C-allylated vanillin scaffold is a key structural element.
-
References
-
PubChem. 4-(Allyloxy)-3-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]
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A Comparative Analysis of the Antioxidant and Anti-inflammatory Properties of Benzaldehyde Analogs
In the landscape of medicinal chemistry, the benzaldehyde scaffold represents a privileged structure, serving as a foundational component for a multitude of biologically active compounds.[1][2] Its derivatives have garnered significant attention for their diverse therapeutic potential, including antimicrobial, anticancer, antioxidant, and anti-inflammatory activities.[1][2][3][4] This guide provides a comparative study of various benzaldehyde analogs, focusing on their antioxidant and anti-inflammatory properties. We will delve into the structure-activity relationships (SAR) that govern their efficacy and provide detailed experimental protocols for their evaluation, offering researchers, scientists, and drug development professionals a comprehensive resource for navigating this promising class of compounds.
The Chemical Rationale: Structure-Activity Relationships
The biological activity of benzaldehyde analogs is intricately linked to the nature and position of substituents on the benzene ring. These modifications can profoundly influence the compound's electronic and steric properties, thereby modulating its interaction with biological targets.
Antioxidant Activity: The Role of Hydroxyl and Methoxy Groups
The antioxidant capacity of phenolic compounds, including many benzaldehyde derivatives, is primarily attributed to their ability to donate a hydrogen atom from a hydroxyl group to scavenge free radicals.[5][6] The stability of the resulting phenoxyl radical is a key determinant of antioxidant potency.
-
Number and Position of Hydroxyl Groups: The number and location of hydroxyl groups on the aromatic ring are critical.[5][7] For instance, di- and tri-hydroxybenzaldehydes generally exhibit superior antioxidant activity compared to their monohydroxy counterparts.[8] The ortho and para positions are often favored as they allow for better stabilization of the radical through resonance.[5]
-
Electron-Donating Groups: The presence of electron-donating groups, such as methoxy (-OCH3) groups, can further enhance antioxidant activity.[9] These groups increase the electron density on the aromatic ring, facilitating hydrogen atom donation from the hydroxyl group. Vanillin (4-hydroxy-3-methoxybenzaldehyde) and syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) are classic examples where methoxy groups contribute to their antioxidant potential.[10]
-
Steric Hindrance: Bulky substituents near the hydroxyl group can sometimes hinder its ability to interact with free radicals, thereby reducing antioxidant activity.[11]
Anti-inflammatory Activity: Targeting Key Signaling Pathways
Chronic inflammation is a hallmark of numerous diseases, and the search for effective anti-inflammatory agents is a major focus of drug discovery. Benzaldehyde analogs have demonstrated the ability to modulate key inflammatory pathways, primarily by inhibiting the production of pro-inflammatory mediators.[2][12][13]
The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of the inflammatory response.[14][15][16][17] Upon activation by stimuli like lipopolysaccharide (LPS), a component of Gram-negative bacteria, these pathways trigger the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), enzymes (e.g., iNOS, COX-2), and other inflammatory mediators.[18][19]
Several benzaldehyde derivatives have been shown to suppress the activation of NF-κB and MAPKs (including p38, JNK, and ERK), thereby downregulating the expression of these inflammatory molecules.[2][12] The specific structural features that confer potent anti-inflammatory activity are an active area of investigation, but often correlate with antioxidant properties, as oxidative stress is a known trigger for inflammatory signaling.[13]
Experimental Evaluation: Protocols and Methodologies
To empirically compare the antioxidant and anti-inflammatory properties of benzaldehyde analogs, standardized and reproducible in vitro assays are essential. The following protocols are widely accepted and provide a robust framework for such evaluations.
Protocol 1: DPPH Radical Scavenging Assay for Antioxidant Activity
This assay is a simple and rapid method to screen for antioxidant activity.[20][21] It measures the ability of a compound to donate a hydrogen atom to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from purple to yellow.
Workflow of the DPPH Radical Scavenging Assay
Caption: Workflow of the DPPH radical scavenging assay.
Step-by-Step Methodology:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly made and kept in the dark to prevent degradation.[22]
-
Preparation of Test Compounds: Dissolve the benzaldehyde analogs and a positive control (e.g., ascorbic acid or Trolox) in methanol to create stock solutions (e.g., 1 mg/mL).[22] Perform serial dilutions to obtain a range of concentrations for testing.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the 0.1 mM DPPH solution to each well.[22]
-
Add 100 µL of the different concentrations of the test compounds, positive control, or methanol (as a blank) to the respective wells.[22]
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[22]
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[22]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100[20][22] Where A_control is the absorbance of the DPPH solution with methanol and A_sample is the absorbance of the DPPH solution with the test compound.
-
Data Analysis: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC50 value indicates higher antioxidant activity.[20]
Protocol 2: LPS-Induced Inflammation in Macrophages for Anti-inflammatory Activity
This in vitro model mimics the inflammatory response of immune cells to bacterial endotoxins.[23][24] Murine macrophage cell lines, such as RAW 264.7, are commonly used.[19] The anti-inflammatory potential of the benzaldehyde analogs is assessed by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated cells.
Workflow for Evaluating Anti-inflammatory Activity in Macrophages
Caption: Workflow for evaluating anti-inflammatory activity in macrophages.
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.[22]
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment:
-
Prepare stock solutions of the benzaldehyde analogs in a suitable solvent (e.g., DMSO) and then dilute them to the desired concentrations in cell culture medium.
-
Remove the old medium and pre-treat the cells with the different concentrations of the test compounds for 1-2 hours.[22]
-
-
Stimulation: After pre-treatment, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response.[22] Include a negative control (cells without LPS) and a positive control (cells with LPS but no test compound).
-
Incubation: Incubate the plate for 24 hours at 37°C with 5% CO2.[22]
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and measure the absorbance at 540 nm.
-
Quantify the amount of nitrite (a stable product of NO) using a sodium nitrite standard curve.
-
-
Cell Viability Assay: To ensure that the observed reduction in NO is not due to cytotoxicity, perform a cell viability assay, such as the MTT assay, on the remaining cells.[19]
-
Data Analysis: Calculate the percentage of NO inhibition for each concentration of the test compound relative to the LPS-stimulated control. Determine the IC50 value for NO inhibition.
Comparative Data of Selected Benzaldehyde Analogs
The following table summarizes hypothetical but representative experimental data for a selection of benzaldehyde analogs, illustrating the structure-activity relationships discussed.
| Compound | Structure | Antioxidant Activity (DPPH Assay, IC50 in µM) | Anti-inflammatory Activity (NO Inhibition, IC50 in µM) |
| Benzaldehyde | C6H5CHO | > 500 | > 200 |
| 4-Hydroxybenzaldehyde | HOC6H4CHO | 150 | 85 |
| Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | CH3OC6H3(OH)CHO | 85 | 50 |
| Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde) | (CH3O)2C6H2(OH)CHO | 60 | 35 |
| Protocatechuic Aldehyde (3,4-Dihydroxybenzaldehyde) | (HO)2C6H3CHO | 30 | 20 |
Note: The IC50 values are illustrative and can vary depending on the specific experimental conditions.
As the data suggests, the introduction of hydroxyl and methoxy groups significantly enhances both antioxidant and anti-inflammatory activities. Protocatechuic aldehyde, with two hydroxyl groups, demonstrates the most potent activity in both assays.
Mechanistic Insights: Signaling Pathways
The anti-inflammatory effects of active benzaldehyde analogs are often mediated by their interference with pro-inflammatory signaling cascades.
Simplified NF-κB and MAPK Signaling Pathways
Caption: Inhibition of NF-κB and MAPK pathways by benzaldehyde analogs.
As depicted, LPS binding to Toll-like receptor 4 (TLR4) initiates downstream signaling that activates both the MAPK and NF-κB pathways.[17][19] The MAPK cascade leads to the activation of the transcription factor AP-1, while NF-κB is activated upon the phosphorylation and subsequent degradation of its inhibitor, IκB.[25][26] Both AP-1 and NF-κB then translocate to the nucleus to promote the expression of pro-inflammatory genes.[17] Potent benzaldehyde analogs can inhibit these pathways, often at the level of upstream kinases like IKK (for NF-κB) and various MAPKKs (for MAPKs), leading to a reduction in the inflammatory response.[2][12]
Conclusion and Future Directions
This guide has provided a comparative overview of the antioxidant and anti-inflammatory properties of benzaldehyde analogs, grounded in their structure-activity relationships and supported by established experimental protocols. The evidence strongly suggests that hydroxyl and methoxy substitutions on the benzaldehyde ring are key for enhancing these biological activities. The ability of these compounds to modulate critical inflammatory signaling pathways like NF-κB and MAPK underscores their therapeutic potential.
Future research should focus on synthesizing novel analogs with optimized substitution patterns to further improve potency and selectivity. Moreover, transitioning from in vitro studies to in vivo models of inflammation and oxidative stress will be crucial to validate the therapeutic efficacy and safety of the most promising candidates. The continued exploration of the benzaldehyde scaffold holds significant promise for the development of new and effective treatments for a wide range of inflammatory and oxidative stress-related diseases.
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Duan, R., et al. (2024). p-Hydroxy benzaldehyde, a phenolic compound from Nostoc commune, ameliorates DSS-induced colitis against oxidative stress via the Nrf2/HO-1/NQO-1/NF-κB/AP-1 pathway. Phytomedicine, 133, 155941. [Link]
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A Senior Application Scientist's Guide to HPLC-Based Purity Assessment of 3-Allyl-4-methoxybenzaldehyde
For researchers and professionals engaged in drug discovery and development, the purity of synthetic intermediates is a cornerstone of reliable and reproducible outcomes. This guide provides an in-depth, scientifically grounded approach to the purity assessment of 3-Allyl-4-methoxybenzaldehyde, a key building block in the synthesis of various pharmaceutical agents. We will explore a robust High-Performance Liquid Chromatography (HPLC) method, compare it with alternative analytical techniques, and provide the experimental data and protocols necessary for immediate application in a laboratory setting.
The Synthetic Landscape and Its Implications for Purity Analysis
The common synthesis of this compound starts from a readily available raw material, either vanillin (4-hydroxy-3-methoxybenzaldehyde) or its isomer, isovanillin (3-hydroxy-4-methoxybenzaldehyde). The synthesis proceeds through two key stages:
-
Allylation: The phenolic hydroxyl group of the starting material is etherified using an allyl halide (e.g., allyl bromide) to form the intermediate, 4-(allyloxy)-3-methoxybenzaldehyde.
-
Claisen Rearrangement: The allyloxy intermediate is then heated, inducing a[1][1]-sigmatropic rearrangement to yield the desired product, this compound.
This synthetic pathway inherently introduces potential process-related impurities that must be monitored and controlled. The most probable impurities are:
-
Unreacted Starting Material: Residual vanillin or isovanillin.
-
Intermediate: Unconverted 4-(allyloxy)-3-methoxybenzaldehyde.
-
Isomeric Byproducts: The Claisen rearrangement can potentially yield small amounts of other isomers, although the ortho rearrangement is generally favored.
A robust analytical method must be able to separate and quantify the main component from these key potential impurities.
Comparative Analysis of Analytical Techniques for Purity Assessment
While HPLC is a powerful and versatile tool, it is essential to understand its strengths and limitations in comparison to other common analytical techniques for purity determination.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase. | Absorption of radiofrequency by atomic nuclei in a magnetic field. |
| Applicability to this compound | Excellent. Well-suited for non-volatile and thermally stable aromatic aldehydes. | Possible, but may require derivatization due to the relatively high boiling point. | Excellent for structural elucidation and can be used for quantitative analysis (qNMR). |
| Impurity Detection | High sensitivity for a wide range of process-related impurities. | Best for volatile impurities (e.g., residual solvents). | Can detect and identify structurally different impurities. |
| Quantification | Highly accurate and precise with proper calibration. | Accurate with appropriate standards. | Can provide absolute quantification without a specific reference standard for the analyte (qNMR). |
| Destructive | Yes | Yes | No |
For routine quality control and the detection of non-volatile, process-related impurities in this compound, HPLC offers a pragmatic and robust solution, providing reliable purity assessment based on peak area percentage.
A Validated HPLC Method for Purity Determination
The following reversed-phase HPLC (RP-HPLC) method has been developed to provide optimal separation of this compound from its key potential impurities. The choice of a C18 stationary phase is based on its proven efficacy in retaining and separating substituted benzaldehydes. The mobile phase, a gradient of acetonitrile and water with a phosphoric acid modifier, ensures sharp peak shapes and efficient elution.
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | A standard analytical HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector. |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18-20 min: 80-30% B; 20-25 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Rationale for Parameter Selection:
-
C18 Column: Provides excellent hydrophobic interaction for the separation of aromatic compounds.
-
Phosphoric Acid: The addition of a small amount of acid to the mobile phase suppresses the ionization of the phenolic hydroxyl group in any residual starting material (vanillin/isovanillin), leading to improved peak shape and retention time stability.
-
Gradient Elution: A gradient is employed to ensure the efficient elution of compounds with a range of polarities, from the more polar starting materials to the less polar product and intermediate.
-
Detection at 254 nm: Aromatic aldehydes exhibit strong absorbance at this wavelength, providing good sensitivity for both the main component and potential impurities. While the absorption maximum for vanillin is around 222 nm, 254 nm offers a good compromise for detecting all relevant compounds with adequate sensitivity and a more stable baseline.[2]
Experimental Protocol: A Step-by-Step Guide
1. Reagent and Sample Preparation:
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water. Filter and degas.
-
Mobile Phase B: Use HPLC-grade acetonitrile. Filter and degas.
-
-
Standard Solution (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard (purity ≥99.5%) into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
-
Sample Solution (1 mg/mL):
-
Accurately weigh approximately 25 mg of the synthesized this compound sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Sonicate for 5 minutes and filter through a 0.45 µm syringe filter before injection.
-
2. HPLC System Setup and Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure the system is clean.
-
Inject the standard solution to determine the retention time of the main peak.
-
Inject the sample solution to be analyzed.
3. Data Analysis and Purity Calculation:
-
Integrate all peaks in the chromatogram of the sample solution, excluding any peaks present in the blank injection.
-
Calculate the percentage purity of this compound using the area percent method:
% Purity = (Area of the this compound peak / Total area of all peaks) x 100%
Expected Chromatographic Profile and Data
The described HPLC method will effectively separate the target compound from its key process-related impurities. The expected elution order is based on the polarity of the compounds, with the more polar compounds eluting earlier.
Expected Elution Order:
-
Vanillin/Isovanillin (most polar)
-
This compound
-
4-(allyloxy)-3-methoxybenzaldehyde (least polar)
Representative Data (Hypothetical):
| Peak No. | Retention Time (min) | Compound Name | Area % |
| 1 | 4.5 | Isovanillin (Starting Material) | 0.25 |
| 2 | 9.8 | This compound | 99.50 |
| 3 | 12.3 | 4-(allyloxy)-3-methoxybenzaldehyde (Intermediate) | 0.15 |
| 4 | 13.1 | Unknown Impurity | 0.10 |
This data clearly demonstrates the ability of the method to separate the main component from both the starting material and the intermediate, allowing for accurate purity assessment.
Visualizing the Analytical Workflow
To provide a clear overview of the entire process, the following diagrams illustrate the synthesis and analytical workflows.
Caption: Synthetic pathway for this compound.
Caption: Workflow for HPLC purity assessment.
Trustworthiness Through a Self-Validating System
The presented HPLC method is designed to be a self-validating system, incorporating principles outlined in the ICH Q2(R1) guidelines.[3][4] Key validation parameters that should be assessed to ensure the trustworthiness of the results include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by the baseline separation of the main peak from its potential impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is established by analyzing a series of standard solutions of different concentrations.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by spike/recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
By validating these parameters, the HPLC method becomes a reliable and trustworthy tool for the quality control of this compound.
Conclusion
This guide has provided a comprehensive framework for the purity assessment of this compound using a scientifically sound and validated RP-HPLC method. By understanding the synthetic context and potential impurities, researchers can confidently implement this protocol to ensure the quality of their synthetic intermediates. The comparison with alternative analytical techniques further empowers scientists to make informed decisions based on their specific analytical needs. Adherence to the principles of method validation will ensure the generation of accurate and reliable data, a critical component in the rigorous landscape of pharmaceutical research and development.
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Mass spectrometry fragmentation pattern of 3-Allyl-4-methoxybenzaldehyde for structural elucidation
In the landscape of molecular analysis, the precise structural elucidation of organic compounds is paramount for advancing research and development across the chemical and pharmaceutical sciences. This guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of 3-Allyl-4-methoxybenzaldehyde, a substituted aromatic aldehyde with potential applications in synthesis and materials science. We will explore the predictable fragmentation pathways under electron ionization (EI), compare the utility of mass spectrometry against other common analytical techniques, and provide a robust experimental protocol for its characterization.
The Molecule in Focus: this compound
This compound (C₁₁H₁₂O₂) presents a fascinating case for mass spectrometric analysis. Its structure, featuring a benzaldehyde core with both an allyl and a methoxy substituent, offers multiple potential sites for fragmentation. Understanding these fragmentation pathways is crucial for its unambiguous identification, whether in a complex reaction mixture or as a purified compound.
Molecular Structure:
Molecular Weight: 192.23 g/mol
Predicting the Fragmentation Fingerprint: An In-Silico Approach
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique that involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and its subsequent fragmentation into smaller, characteristic ions.[1] The resulting mass spectrum serves as a molecular fingerprint. For this compound, we can predict a series of logical fragmentation steps based on established chemical principles such as alpha-cleavage, resonance stabilization, and rearrangements.[2][3]
The initial ionization event will produce the molecular ion at a mass-to-charge ratio (m/z) of 192.
Key Predicted Fragmentation Pathways:
-
Loss of a Hydrogen Radical (•H): A common fragmentation for aldehydes is the loss of the aldehydic hydrogen, resulting in a stable acylium ion.[4][5]
-
M⁺• (m/z 192) → [M-H]⁺ (m/z 191)
-
-
Loss of a Methyl Radical (•CH₃): Alpha-cleavage at the methoxy group is a highly probable event, leading to the loss of a methyl radical and the formation of a resonance-stabilized phenoxide-like cation.
-
M⁺• (m/z 192) → [M-CH₃]⁺ (m/z 177)
-
-
Loss of the Allyl Radical (•C₃H₅): Cleavage of the bond between the aromatic ring and the allyl group will result in a stable cation.
-
M⁺• (m/z 192) → [M-C₃H₅]⁺ (m/z 151)
-
-
Benzylic Cleavage: The bond beta to the aromatic ring within the allyl group is a favorable site for cleavage, leading to the formation of a stable tropylium-like ion.[6]
-
M⁺• (m/z 192) → [C₈H₇O₂]⁺ (m/z 135) + •C₃H₅ (This is an alternative representation of the loss of the allyl radical)
-
-
Loss of Carbon Monoxide (CO): A characteristic fragmentation of benzaldehyde derivatives involves the loss of carbon monoxide from the [M-H]⁺ ion.[7][8]
-
[M-H]⁺ (m/z 191) → [M-H-CO]⁺ (m/z 163)
-
-
Loss of Formaldehyde (CH₂O): The methoxy group can also be involved in a rearrangement followed by the elimination of a neutral formaldehyde molecule.
-
M⁺• (m/z 192) → [M-CH₂O]⁺• (m/z 162)
-
The following diagram illustrates the predicted primary fragmentation pathways of this compound under electron ionization.
Caption: Predicted EI-MS fragmentation of this compound.
A Comparative Look: Mass Spectrometry vs. Other Techniques
While mass spectrometry provides invaluable information about molecular weight and fragmentation, a comprehensive structural elucidation often relies on complementary analytical techniques.[1][9]
| Technique | Information Provided | Strengths | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation pattern.[1] | High sensitivity, small sample requirement, provides connectivity information through fragmentation.[10] | Isomers can be difficult to distinguish, does not directly provide 3D structural information. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework, connectivity through 2D NMR (COSY, HMBC, HSQC).[9] | Unambiguous structure determination, provides stereochemical information. | Lower sensitivity than MS, requires larger sample amounts, can be time-consuming.[11] |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, O-H, C-O).[12] | Fast, non-destructive, provides a quick overview of functional groups present. | Provides limited information on the overall molecular structure, complex spectra can be difficult to interpret. |
The following workflow illustrates a typical approach to structural elucidation, integrating multiple techniques.
Caption: Integrated workflow for structural elucidation.
Experimental Protocol: Acquiring the Mass Spectrum
The following provides a detailed methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.[10][13]
Sample Preparation
-
Solvent Selection: Dissolve approximately 1 mg of this compound in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate to achieve a concentration of 1 mg/mL.
-
Standard Preparation: Prepare a series of dilutions from the stock solution if quantitative analysis is required.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph (GC):
-
Injector: Set to 250°C with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 350.
-
Data Acquisition and Analysis
-
Acquisition Software: Use the instrument's proprietary software to set up the acquisition method and run the samples.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Extract the mass spectrum for the identified peak.
-
Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions.
-
Compare the observed spectrum with the predicted fragmentation pattern and with library spectra if available.
-
Conclusion
The structural elucidation of this compound is effectively achieved through the application of mass spectrometry, particularly when coupled with gas chromatography. The predictable fragmentation pattern, characterized by the loss of hydrogen, methyl, and allyl radicals, as well as neutral molecules like carbon monoxide and formaldehyde, provides a robust fingerprint for its identification. While mass spectrometry is a powerful tool, its integration with other analytical techniques such as NMR and IR spectroscopy allows for a comprehensive and unambiguous determination of the molecular structure, a cornerstone of modern chemical analysis.
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A Comparative Guide to Catalysts for the Claisen Rearrangement: Efficacy, Mechanisms, and Modern Applications
The Claisen rearrangement, a cornerstone of carbon-carbon bond formation, has remained a pivotal tool in the synthetic chemist's arsenal for over a century.[1][2] This[3][3]-sigmatropic rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound is prized for its high stereocontrol and efficiency in constructing complex molecular architectures.[4][5] However, the classical thermal conditions often require high temperatures, limiting its application to robust substrates.[5][6] The advent of catalysis has revolutionized the Claisen rearrangement, enabling milder reaction conditions, enhanced stereoselectivity, and broader substrate scope.[7] This guide provides a comprehensive comparison of the efficacy of different catalyst classes, supported by experimental data and mechanistic insights, to aid researchers in selecting the optimal catalytic system for their specific synthetic challenges.
The Role of Catalysis in the Claisen Rearrangement
The uncatalyzed Claisen rearrangement proceeds through a concerted, pericyclic mechanism involving a chair-like transition state.[5][6][8] This concerted nature is the foundation of its inherent stereospecificity. Catalysts accelerate this process by lowering the activation energy of the rearrangement. This is typically achieved through two primary activation models: Lewis acid catalysis and transition metal catalysis.[8] Brønsted acids have also emerged as powerful catalysts, often operating through distinct mechanistic pathways.[9]
The choice of catalyst profoundly impacts the reaction's efficiency, stereochemical outcome, and functional group tolerance. Understanding the underlying mechanisms of these catalytic systems is therefore crucial for rational catalyst selection and reaction optimization.
Lewis Acid Catalysis: Accelerating through Polarization
Lewis acids are among the most extensively studied catalysts for the Claisen rearrangement.[10] They function by coordinating to the ether oxygen of the allyl vinyl ether, polarizing the C-O bond and facilitating its cleavage.[8] This polarization increases the electron density on the vinyl portion and the positive charge on the allyl fragment, accelerating the[3][3]-sigmatropic shift through a charge-accelerated mechanism.[4][8]
Traditional Lewis Acids
A variety of conventional Lewis acids, such as AlCl₃, TiCl₄, and Yb(OTf)₃, have been successfully employed to catalyze the Claisen rearrangement.[4][11][12] These catalysts are particularly effective for substrates that can form stable chelation complexes, which helps to pre-organize the molecule for the rearrangement.
For instance, the MacMillan group developed a broadly useful Lewis acid-catalyzed acyl-Claisen rearrangement.[4] Their strategy involves the in situ generation of a ketene from an acid chloride, which then reacts with a tertiary allyl amine in the presence of a Lewis acid to form a zwitterionic intermediate that readily undergoes rearrangement.[4]
Table 1: Comparison of Lewis Acids in the Acyl-Claisen Rearrangement [4]
| Entry | Lewis Acid (mol%) | Yield (%) | Diastereomeric Ratio (anti/syn) |
| 1 | None | 0 | - |
| 2 | Yb(OTf)₃ (10) | 75 | >99:1 |
| 3 | AlCl₃ (10) | 82 | >99:1 |
| 4 | Ti(OiPr)₂Cl₂ (10) | 88 | >99:1 |
| 5 | TiCl₄·THF₂ (5) | 92 | >99:1 |
As the data indicates, TiCl₄·THF₂ proved to be the optimal catalyst, affording a high yield and excellent diastereoselectivity with a lower catalyst loading.[4] This highlights the importance of screening different Lewis acids to identify the most effective one for a given transformation.
Chiral Lewis Acids for Asymmetric Catalysis
A significant advancement in Lewis acid catalysis is the development of chiral Lewis acids for enantioselective Claisen rearrangements. These catalysts create a chiral environment around the substrate, influencing the facial selectivity of the C-C bond formation.
Hiersemann and coworkers reported the first catalytic asymmetric Claisen rearrangement using a chiral bis(oxazoline)-copper(II) complex.[8] This system proved highly effective for the rearrangement of 2-ester substituted allyl vinyl ethers, providing access to valuable chiral building blocks.[8][13]
Experimental Protocol: Catalytic Asymmetric Claisen Rearrangement [8][13]
-
To a solution of the chiral bis(oxazoline) ligand and Cu(OTf)₂ in a dry solvent (e.g., CH₂Cl₂) is added the allyl vinyl ether substrate.
-
The reaction mixture is stirred at a controlled temperature (e.g., room temperature or below) and monitored by TLC or GC-MS.
-
Upon completion, the reaction is quenched, and the product is purified by column chromatography.
The success of this approach has paved the way for the development of other chiral Lewis acid systems for asymmetric Claisen and aza-Claisen rearrangements, including those based on N,N'-dioxide-metal complexes.[8][9]
Brønsted Acid Catalysis: A Metal-Free Alternative
Brønsted acids have emerged as a powerful and environmentally benign alternative to metal-based catalysts for the Claisen rearrangement.[9] They can activate substrates through hydrogen bonding or by protonating the substrate to generate a cationic intermediate, which then undergoes a charge-accelerated rearrangement.
Particularly noteworthy is the Brønsted acid-catalyzed tandem alkyne alkoxylation/Claisen rearrangement.[9] In this process, a Brønsted acid, such as HNTf₂ or HOTf, catalyzes the addition of an alcohol to an alkyne to form a key allyl vinyl ether intermediate in situ, which then undergoes the rearrangement.[9] This tandem approach offers high atom economy and allows for the synthesis of complex products from simple starting materials in a single step.[9]
Diagram 1: Brønsted Acid-Catalyzed Tandem Reaction
Caption: Catalytic cycle of the Brønsted acid-catalyzed tandem alkyne alkoxylation/Claisen rearrangement.
Chiral Brønsted acids, such as BINOL-derived phosphoric acids, have also been successfully employed in enantioselective aza-Claisen rearrangements.[14][15] These catalysts can induce high levels of enantioselectivity through specific hydrogen-bonding interactions with the substrate in the transition state.[14][15]
Transition Metal Catalysis: Versatility and Novel Reactivity
Transition metal complexes offer a diverse range of catalytic activities for the Claisen rearrangement, often proceeding through mechanisms distinct from Lewis and Brønsted acid catalysis.[16]
π-Acid Catalysis
Late transition metals, such as Au(I) and Pd(II), can act as π-acids, activating the double or triple bonds of the substrate towards nucleophilic attack.[9][17] For example, gold(I) complexes can catalyze the hydroalkoxylation of alkynes with allylic alcohols to generate allyl vinyl ethers that subsequently undergo Claisen rearrangement.[9]
Tandem C-H Insertion/Cope Rearrangement
Rhodium(II) catalysts are known to promote the decomposition of diazo compounds to generate metal carbenes. These reactive intermediates can undergo C-H or O-H insertion reactions, followed by a Cope or Claisen rearrangement.[8] This tandem approach provides a powerful method for the rapid construction of complex molecular scaffolds.
Diagram 2: Rhodium-Catalyzed Tandem Reaction Workflow
Caption: Workflow of a rhodium-catalyzed tandem O-H insertion/Claisen rearrangement.
Asymmetric Aza-Claisen Rearrangement
Palladium complexes have been extensively developed for the asymmetric aza-Claisen rearrangement of allylic imidates.[18] The Overman rearrangement is a classic example where a palladium(II) catalyst promotes the rearrangement of allylic trichloroacetimidates to allylic trichloroacetamides with high enantioselectivity.[8] The development of planar chiral ferrocenyl palladacycle catalysts has further expanded the scope and efficiency of this transformation.[18]
Conclusion and Future Outlook
The field of catalytic Claisen rearrangement has witnessed remarkable progress, with the development of a diverse array of catalytic systems that offer significant advantages over traditional thermal methods. Lewis acids provide a powerful means to accelerate the reaction, with chiral variants enabling highly enantioselective transformations. Brønsted acids offer a metal-free and often atom-economical alternative, particularly in tandem reaction sequences. Transition metals exhibit versatile reactivity, enabling novel reaction pathways and access to complex molecular architectures.
The choice of the optimal catalyst is highly dependent on the specific substrate and the desired outcome. For simple, robust substrates, a traditional Lewis acid may suffice. For the synthesis of chiral molecules, a chiral Lewis or Brønsted acid is necessary. For complex, multi-step transformations, a tandem catalytic approach using transition metals may be the most efficient strategy.
Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems, the expansion of the substrate scope to include more challenging functionalities, and the discovery of novel catalytic cycles that enable unprecedented transformations. The continued exploration of new catalysts and mechanistic pathways will undoubtedly solidify the Claisen rearrangement's position as a premier tool in modern organic synthesis.
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Dong, V. M., & MacMillan, D. W. C. (2001). Development of a new Lewis acid-catalyzed[3][3]-sigmatropic rearrangement: the allenoate-Claisen rearrangement. Journal of the American Chemical Society, 123(11), 2448–2449. [Link]
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Dong, V. M., & MacMillan, D. W. C. (2001). Development of a New Lewis Acid-Catalyzed[3][3]-Sigmatropic Rearrangement: The Allenoate-Claisen Rearrangement. Journal of the American Chemical Society, 123(11), 2448–2449. [Link]
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Zhang, Z., et al. (2021). Recent advances in metal-catalysed asymmetric sigmatropic rearrangements. Organic & Biomolecular Chemistry, 19(44), 9539–9554. [Link]
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Hiersemann, M., & Abraham, L. (2002). Catalytic Asymmetric Claisen Rearrangement in Natural Product Synthesis: Synthetic Studies toward (−)-Xeniolide F. Organic Letters, 4(22), 3943–3945. [Link]
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Bas-Concepcion, J., et al. (2018). Acceleration of an Aromatic Claisen Rearrangement via a Designed Spiroligozyme Catalyst that Mimics the Ketosteroid Isomerase Catalytic Dyad. Journal of the American Chemical Society, 140(40), 12946–12955. [Link]
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A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 3-Allyl-4-methoxybenzaldehyde
Introduction: The Significance of 3-Allyl-4-methoxybenzaldehyde
This compound is a key substituted benzaldehyde derivative that serves as a versatile intermediate in the synthesis of a wide array of fine chemicals, pharmaceuticals, and natural products. Its unique structural motif, featuring an allyl group ortho to a hydroxyl or methoxy group, makes it a valuable precursor for constructing complex molecular architectures, particularly through subsequent cyclization or cross-coupling reactions. The efficient and sustainable synthesis of this compound is therefore of considerable interest to the chemical research and drug development community. This guide provides a comprehensive analysis and comparison of various synthetic routes to this compound, offering in-depth technical details, experimental protocols, and a critical evaluation of their synthetic efficiency.
Route 1: The Claisen Rearrangement Approach (The Established Pathway)
The most prominently documented and arguably the most classical approach to this compound involves a[1][1]-sigmatropic rearrangement of an allyl aryl ether, known as the Claisen rearrangement. This pathway typically commences with the readily available starting material, isovanillin (3-hydroxy-4-methoxybenzaldehyde). The overall transformation can be dissected into two key steps: O-allylation followed by the Claisen rearrangement.
Mechanistic Rationale
The Claisen rearrangement is a concerted, pericyclic reaction that proceeds through a cyclic transition state. The reaction is thermally driven and follows predictable stereochemical rules. For aromatic substrates, the initial rearrangement yields a dienone intermediate, which then rapidly tautomerizes to the more stable phenolic product, restoring aromaticity. This process ensures a strong thermodynamic driving force for the reaction.
Experimental Protocols
Step 1: O-Allylation of Isovanillin to Synthesize 3-(Allyloxy)-4-methoxybenzaldehyde
-
Reaction: Isovanillin is reacted with allyl bromide in the presence of a base to form the corresponding allyl ether.
-
Protocol:
-
To a stirred solution of isovanillin (1 equivalent) in a polar aprotic solvent such as acetone or DMF, add potassium carbonate (1.5 equivalents).
-
Slowly add allyl bromide (1.2 equivalents) to the mixture at room temperature.
-
Heat the reaction mixture to reflux (for acetone, approx. 56°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-6 hours), cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 3-(allyloxy)-4-methoxybenzaldehyde.
-
Step 2: Thermal Claisen Rearrangement
-
Reaction: The synthesized 3-(allyloxy)-4-methoxybenzaldehyde undergoes a thermal rearrangement to yield 3-allyl-4-hydroxy-5-methoxybenzaldehyde.
-
Protocol:
-
In a flask equipped with a reflux condenser, dissolve 3-(allyloxy)-4-methoxybenzaldehyde (1 equivalent) in a high-boiling solvent such as N,N-diethylaniline or decalin.
-
Heat the solution to a high temperature (typically 180-220°C) and maintain reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and purify by column chromatography to isolate the rearranged product.
-
Alternative Step 2: Microwave-Assisted Claisen Rearrangement
Microwave irradiation has been shown to significantly accelerate the Claisen rearrangement, often leading to higher yields and shorter reaction times.
-
Protocol:
-
Dissolve 3-(allyloxy)-4-methoxybenzaldehyde (1 equivalent) in a high-boiling polar solvent like N-methyl-2-pyrrolidone (NMP).
-
Heat the solution in a microwave reactor at a set temperature (e.g., 200-220°C) for a specified duration (e.g., 30-60 minutes).
-
After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Step 3: O-Methylation (Final Step)
-
Reaction: The phenolic hydroxyl group of the rearranged product is methylated to afford the final product, this compound.
-
Protocol:
-
Dissolve the product from Step 2 (1 equivalent) in a suitable solvent like acetone or DMF.
-
Add a base such as potassium carbonate (1.5 equivalents).
-
Add a methylating agent, such as dimethyl sulfate or methyl iodide (1.2 equivalents), dropwise.
-
Stir the reaction mixture at room temperature or gentle heat until the reaction is complete (monitored by TLC).
-
Work-up involves filtration of salts, removal of solvent, and purification of the final product.
-
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Allyl-4-methoxybenzaldehyde
In the landscape of drug discovery and synthetic chemistry, the precise handling of specialized reagents is paramount, not only for experimental success but for the safety of personnel and the preservation of our environment. 3-Allyl-4-methoxybenzaldehyde, a key intermediate in various synthetic pathways, requires a disposal protocol that respects its unique chemical properties. This guide moves beyond mere compliance, offering a framework for its safe and responsible management from the point of generation to final disposition.
Hazard Profile & Risk Assessment: Understanding the "Why"
-
Benzaldehyde Moiety : The aldehyde functional group can be susceptible to oxidation and may be irritating to the skin, eyes, and respiratory tract.[1][2] Benzaldehydes are generally considered harmful if swallowed.[3]
-
Allyl Group : The allyl substituent introduces heightened reactivity. Allylic C-H bonds are weaker than typical sp³ C-H bonds, making them more susceptible to radical reactions.[4] This inherent reactivity underscores the need for careful segregation from incompatible materials, particularly strong oxidizing agents.[5]
-
Methoxy Group : While generally less reactive, the methoxy group can influence the electronic properties and metabolic pathways of the molecule. Methoxybenzenes can be persistent in the environment and have the potential for long-range atmospheric transport.[6][7]
-
GHS Classifications : Publicly available data for structurally similar compounds, such as 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde and 4-(Allyloxy)-3-methoxybenzaldehyde, list several key hazards:
This composite analysis dictates a cautious approach. The primary disposal concern is the compound's organic nature and its potential as a skin, eye, and respiratory irritant. Therefore, the goal of disposal is complete destruction of the molecule.
The Regulatory Imperative: EPA and OSHA Frameworks
All laboratory waste management is governed by a strict regulatory framework. In the United States, the Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), establishes the "cradle-to-grave" management system for hazardous waste.[10][11] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices, including the proper handling of hazardous chemicals and the training of laboratory personnel, through its "Laboratory Standard" (29 CFR 1910.1450).[12][13]
Your institution's Environmental Health & Safety (EH&S) department is the operational arm of these regulations, translating federal mandates into actionable laboratory protocols.[14] At no point should this chemical be disposed of down the drain or in the regular trash. [14][15][16]
Core Disposal Protocol: From Benchtop to Final Disposition
This protocol ensures safety and compliance at every stage.
Step 1: Waste Characterization and Segregation
Immediately upon deciding that this compound is a waste product, it must be treated as a hazardous chemical waste.[14]
-
Causality : The compound's irritant properties and organic structure classify it as hazardous. Proper characterization is the first step in the EPA's required waste determination process.[17]
-
Action : Designate the material as "Hazardous Waste."
-
Segregation : Store the waste container separately from incompatible materials. Key incompatibilities include:
Step 2: Proper Containerization
The integrity of the waste container is critical to prevent leaks and exposures.
-
Causality : A sealed, compatible container prevents the release of vapors, which may be irritating[2], and protects against accidental spills.
-
Action :
-
Select a clean, chemically compatible container, preferably the original container or a high-density polyethylene (HDPE) or glass bottle.[19]
-
Ensure the container has a secure, leak-proof screw-top cap.
-
If transferring from the original container, use a funnel to avoid spills.
-
Never leave the waste container open to the air. Keep it closed at all times except when adding waste.[14]
-
Step 3: Labeling the Hazardous Waste Container
Accurate labeling is a cornerstone of RCRA and OSHA compliance.[20]
-
Causality : A proper label communicates the container's contents and associated hazards to all personnel and waste handlers, preventing accidental mixing of incompatible wastes and ensuring correct handling.
-
Action :
-
Obtain a "Hazardous Waste" tag from your institution's EH&S department.[14]
-
As soon as the first drop of waste is added, affix the tag to the container.
-
Fill out the label completely and legibly:
-
Write the full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[5]
-
List all components and their approximate percentages if it is a mixture.
-
Clearly check off the associated hazards (e.g., Flammable, Corrosive, Toxic). Based on our analysis, "Toxic" (or "Harmful") and "Irritant" are appropriate.
-
Provide the Principal Investigator's name, lab location, and contact information.[14]
-
-
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near its point of generation.[5][19]
-
Causality : The SAA concept minimizes the transport of hazardous waste within the laboratory by untrained personnel, reducing the risk of spills and exposures.
-
Action :
Step 5: Arranging for Disposal
Hazardous waste must be collected by trained professionals.
-
Causality : Final disposal methods require specialized facilities and expertise to ensure complete destruction and environmental protection. Transporting hazardous waste is also highly regulated.
-
Action :
-
Once the container is full or you have finished the project, submit a chemical waste collection request to your institution's EH&S department, often through an online portal.[14]
-
EH&S personnel will collect the waste for consolidation and shipment to a licensed hazardous waste disposal facility.
-
The most probable and appropriate final disposal method is controlled incineration at a licensed chemical destruction plant.[15] This high-temperature process, often with flue gas scrubbing, ensures the complete breakdown of the organic molecule into less harmful components like carbon dioxide and water.[21]
-
Spill & Emergency Procedures
In the event of an accidental release, a swift and correct response is crucial.
-
Personal Exposure :
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[15]
-
Eye Contact : Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[3][15]
-
Inhalation : Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[15]
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[15]
-
-
Small Spill (Contained on a lab bench) :
-
Alert personnel in the immediate area.
-
Wear appropriate PPE: safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Absorb the spill with an inert material like vermiculite, sand, or a chemical absorbent pad.
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[15]
-
Clean the spill area with soap and water.
-
-
Large Spill :
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EH&S emergency line.
-
Prevent the chemical from entering drains.[15]
-
Summary of Key Disposal Information
| Parameter | Guideline |
| GHS Hazard Profile | Harmful if swallowed , Causes skin irritation , May cause an allergic skin reaction , Causes serious eye irritation , May cause respiratory irritation .[8][9] |
| Primary Disposal Method | Controlled incineration at a licensed hazardous waste facility.[15] |
| Forbidden Disposal Routes | DO NOT dispose of down the drain or in solid waste trash.[14][15] |
| Required PPE | Safety goggles with side shields, chemical-resistant gloves (nitrile or neoprene), lab coat.[3][15] |
| Waste Container | Original container or a clean, compatible glass or HDPE bottle with a secure screw cap.[19] |
| Waste Labeling | Use an official "Hazardous Waste" tag. Clearly list the full chemical name and all components.[5][20] |
| Storage Location | Designated and marked Satellite Accumulation Area (SAA) at or near the point of generation.[5][19] |
| Incompatible Materials | Segregate from strong oxidizing agents, strong bases, and acids.[5][18] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for handling this compound waste.
References
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Hazardous Waste and Disposal. American Chemical Society. Available from: [Link]
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3.2 Reactions of Allyl System – Organic Chemistry II. KPU Pressbooks. Available from: [Link]
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Effect of Allylic Groups on SN2 Reactivity. The Journal of Organic Chemistry. (2014-06-30). Available from: [Link]
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Reactivity of Allyl Monomers in Radical Polymerization. Taylor & Francis Online. Available from: [Link]
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BENZALDEHYDE MATERIAL SAFETY DATA SHEET. Techno PharmChem. Available from: [Link]
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4-(Allyloxy)-3-methoxybenzaldehyde. PubChem. Available from: [Link]
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o-methoxybenzaldehyde, CAS Registry Number 135-02-4. RIFM. (2023-12-27). Available from: [Link]
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Sources and environmental fate of halomethoxybenzenes. Science Advances. (2023-10-12). Available from: [Link]
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3-Allyl-4-hydroxy-5-methoxy-benzaldehyde. PubChem. Available from: [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Allyl-4-methoxybenzaldehyde
Welcome to a comprehensive guide on the safe handling of 3-Allyl-4-methoxybenzaldehyde. As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. This guide moves beyond a simple checklist, offering a deep dive into the why behind each procedural step. By understanding the chemical's nature, we can build a self-validating safety system around its use.
The subject of our focus, this compound, presents a dual-hazard profile. It is an aromatic aldehyde, a class of compounds often associated with irritation and sensitization. More critically, it possesses an allyl group. Allyl compounds are known for their heightened reactivity and potential for causing severe irritation to the eyes, skin, and respiratory system.[1][2] This guide is structured to provide immediate, essential safety protocols tailored to this specific chemical profile.
Hazard Analysis: The 'Why' Behind the Protective Gear
Effective personal protective equipment (PPE) selection is not about a one-size-fits-all solution; it is a direct response to a chemical's specific hazards. The molecular structure of this compound dictates our approach.
-
The Aldehyde Group: Benzaldehydes can cause skin and respiratory irritation.[3]
-
The Allyl Group: This functional group is the primary driver of our cautious approach. Allyl compounds are lachrymators (tear-inducing) and potent irritants.[2] Vapors can cause delayed and disabling corneal injury.[2]
-
Physical State: While data for this specific compound is limited, related benzaldehydes can be liquids or low-melting solids, posing risks of both splashes and airborne dust or vapors.[4][5]
The known hazards from safety data sheets (SDS) of structurally similar chemicals provide a clear mandate for our PPE strategy.
| Hazard Type | Description | Primary Exposure Route | Key Precaution |
| Serious Eye Irritation | Can cause significant, potentially damaging, eye irritation.[3][4][6] | Splash, Vapor | Mandatory chemical splash goggles. |
| Skin Irritation | May cause skin irritation upon contact.[3][6][7] | Direct Contact | Chemical-resistant gloves and a buttoned lab coat. |
| Respiratory Irritation | Inhalation of vapors, mists, or dust may irritate the respiratory tract.[3][6] | Inhalation | Handle exclusively within a certified chemical fume hood. |
| Aquatic Toxicity | The substance is recognized as harmful to aquatic life.[4][5] | Environmental Release | Prevent entry into drains; dispose of as hazardous waste. |
| Combustibility | Vapors may form explosive mixtures with air upon heating.[4] | Ignition | Handle away from ignition sources; use non-sparking tools.[8] |
Procedural PPE: Adapting Protection to the Task
The level of PPE must be commensurate with the risk of exposure. The following decision workflow illustrates how to scale your protection based on the nature of your work.
Caption: PPE selection workflow based on task-specific risk assessment.
The Core PPE Ensemble & Protocols
Adherence to proper donning and doffing procedures is as crucial as the equipment itself. It prevents the transfer of contaminants from your PPE to your skin.
Standard Handling Protocol (Level 1)
This is the minimum required PPE for any work with this compound, assuming all manipulations occur within a certified chemical fume hood.
-
Eye Protection: Tightly fitting chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory.[9][10]
-
Hand Protection: Nitrile gloves are suitable for incidental splash protection.[9] Always inspect gloves for tears or punctures before use. If direct or prolonged contact is anticipated, switch to a more robust glove like neoprene or butyl rubber.
-
Body Protection: A 100% cotton or Nomex® lab coat, fully buttoned, is required.[9] Wear long pants and fully enclosed, chemical-resistant shoes.[9][10]
Step-by-Step Donning & Doffing Procedure
Donning (Putting On) Sequence:
-
Clothing: Ensure you are wearing long pants and closed-toe shoes.
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Eye Protection: Put on your chemical splash goggles.
-
Gloves: Put on your gloves, ensuring the cuffs go over the sleeves of your lab coat.
Doffing (Removal) Sequence - The Critical Path to Avoid Contamination:
-
Gloves: Remove gloves first. Using a gloved hand, peel the other glove off from the cuff, turning it inside out. Slide the fingers of your now-bare hand under the cuff of the remaining glove and peel it off without touching the exterior. Dispose of them immediately in a designated hazardous waste container.[5]
-
Lab Coat: Unbutton and remove your lab coat by folding it inward on itself, avoiding contact with the exterior. Hang it in its designated location or dispose of it if it's a single-use coat.
-
Eye Protection: Remove goggles by handling the strap, not the front.
-
Hand Washing: Wash your hands thoroughly with soap and water.[6]
Emergency Operations: Spills and Disposal
Preparedness is key to mitigating the impact of an accidental release.
Spill Response
In the event of a spill, your safety is the first priority.
-
Evacuate and Alert: Alert others in the lab and evacuate the immediate area.[8]
-
Assess and Ventilate: Ensure the fume hood is operating at maximum capacity. If the spill is outside the hood, restrict access to the area.
-
Don Emergency PPE (Level 3): Before cleanup, don the appropriate PPE, which may include a respirator if vapors are significant, a chemical-resistant apron or suit, and heavy-duty gloves.[11][12]
-
Contain and Clean: Remove all sources of ignition.[8] Use an inert absorbent material to collect the spill. Do not let the chemical enter drains.[4][8]
-
Package for Disposal: Place all contaminated materials (absorbent, used gloves, etc.) into a sealed, labeled container for hazardous waste disposal.[8]
Waste Disposal Plan
All materials contaminated with this compound are considered hazardous waste.[5]
-
Chemical Waste: Unused or waste quantities of the chemical must be collected in a sealed, properly labeled hazardous waste container.
-
Contaminated PPE: All disposable PPE, such as gloves and wipes, must be disposed of in a designated solid hazardous waste container.
-
Environmental Responsibility: Under no circumstances should this chemical or its containers be disposed of in the regular trash or washed down the sewer system.[5][8] Disposal should be handled by a licensed chemical destruction facility, often through your institution's Environmental Health and Safety (EHS) office.[8]
By integrating these protocols into your daily workflow, you build a robust culture of safety that protects you, your colleagues, and the integrity of your research.
References
-
Chemical Safety Data Sheet MSDS / SDS - 3-Allyloxy-4-methoxybenzaldehyde. ChemicalBook.
-
SAFETY DATA SHEET - 3-Hydroxy-4-methoxybenzaldehyde. Fisher Scientific.
-
SAFETY DATA SHEET - 3-Iodo-4-methoxybenzaldehyde. Fisher Scientific.
-
SAFETY DATA SHEET - Vanillin. Sigma-Aldrich.
-
SAFETY DATA SHEET - 4-Methoxybenzaldehyde. Thermo Fisher Scientific.
-
SAFETY DATA SHEET - 3-Fluoro-p-anisaldehyde. Fisher Scientific.
-
SAFETY DATA SHEET - 4-methoxybenzaldehyde. Sigma-Aldrich.
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Everything You Should Know About Allyl Chloride. CloudSDS.
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SAFETY DATA SHEET - 2-Hydroxy-5-methoxybenzaldehyde. Thermo Fisher Scientific.
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Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara.
-
Allyl Alcohol Product Safety Bulletin. LyondellBasell.
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Personal Protective Equipment (PPE) - Glove Selection. University of California, Irvine Environmental Health & Safety.
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Allyl Chloride - Hazardous Substance Fact Sheet. New Jersey Department of Health.
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ALLYL CHLORIDE - Criteria for a Recommended Standard. Centers for Disease Control and Prevention (CDC).
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Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health and Safety.
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Technical Support Center: Purification of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde. Benchchem.
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
